2-(Morpholin-3-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPDWWYLCZDJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697729 | |
| Record name | 2-(Morpholin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399580-64-4 | |
| Record name | 2-(Morpholin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (R)-2-(morpholin-3-yl)ethanol
This guide provides a comprehensive overview of the key physical properties of the chiral morpholine derivative, (R)-2-(morpholin-3-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and fundamental physicochemical characteristics of this compound. While specific experimental data for this particular enantiomer is not widely available in published literature, this guide furnishes detailed, field-proven methodologies for the experimental determination of its core physical properties.
Introduction and Molecular Identity
(R)-2-(morpholin-3-yl)ethanol is a chiral organic compound featuring a morpholine ring substituted at the 3-position with an ethanol group. The stereochemistry at the C3 position is designated as (R), a critical feature that can significantly influence its biological activity and interactions with chiral environments, a key consideration in pharmaceutical research.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-[(3R)-morpholin-3-yl]ethanol | PubChem[1] |
| Molecular Formula | C₆H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 131.17 g/mol | PubChem[1] |
| CAS Number | 917572-32-8 | PubChem[1] |
The presence of both a secondary amine and a primary alcohol functional group, along with the ether linkage within the morpholine ring, dictates the compound's polarity, hydrogen bonding capabilities, and, consequently, its physical properties.
Stereoisomerism and its Implications
The "(R)" designation in the name of the compound is of paramount importance. Enantiomers, like the (R) and (S) forms of 2-(morpholin-3-yl)ethanol, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their interaction with plane-polarized light (optical activity) and with other chiral molecules, such as biological receptors, will differ.[2] This distinction is fundamental in drug development, where one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even detrimental.
Expected Physical State and Appearance
While specific data for (R)-2-(morpholin-3-yl)ethanol is scarce, its hydrochloride salt is described as a white solid.[3] It is reasonable to infer that the free base is likely a solid or a viscous liquid at room temperature, a common characteristic for morpholine derivatives of similar molecular weight.
Thermal Properties: Melting and Boiling Points
The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces. For (R)-2-(morpholin-3-yl)ethanol, the presence of both hydrogen bond donors (the -OH and -NH groups) and acceptors (the oxygen and nitrogen atoms) suggests relatively strong intermolecular interactions, leading to higher melting and boiling points compared to non-polar compounds of similar molecular weight.
As a point of reference, the closely related analogue, (3R)-morpholin-3-ylmethanol, is reported to have a melting point range of 78-81°C and a boiling point of 218°C.[4] These values can serve as a preliminary estimation for (R)-2-(morpholin-3-yl)ethanol.
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry sample of (R)-2-(morpholin-3-yl)ethanol is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts are recorded. This range is the melting point of the sample.
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Protocol: Micro Boiling Point Determination
-
Sample Preparation: A small volume (a few milliliters) of liquid (R)-2-(morpholin-3-yl)ethanol is placed in a small test tube.
-
Capillary Inversion: A melting point capillary tube is sealed at one end and placed, open-end down, into the test tube containing the sample.
-
Heating: The test tube assembly is gently heated in a suitable heating bath (e.g., a Thiele tube or an oil bath) along with a thermometer.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, administration, and bioavailability. The presence of polar functional groups in (R)-2-(morpholin-3-yl)ethanol suggests that it will be soluble in polar protic solvents like water and ethanol, and likely less soluble in nonpolar solvents. The hydrochloride salt form is expected to have enhanced aqueous solubility.[5]
Experimental Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Protocol: Shake-Flask Solubility Determination
-
Sample Preparation: An excess amount of solid (R)-2-(morpholin-3-yl)ethanol is added to a known volume of purified water (or a relevant buffer) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
Caption: Workflow for Shake-Flask Solubility Determination.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring, the ethanol side chain, and the hydroxyl and amine protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.
Infrared (IR) Spectroscopy
The IR spectrum of (R)-2-(morpholin-3-yl)ethanol is expected to exhibit characteristic absorption bands for the O-H and N-H stretching vibrations, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the aliphatic portions of the molecule would be observed around 2850-3000 cm⁻¹. A prominent C-O stretching band for the alcohol and ether groups would be expected in the 1050-1250 cm⁻¹ region.[6]
Mass Spectrometry (MS)
Mass spectrometry would provide the exact mass of the molecule and its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the molecular weight. Fragmentation patterns can offer additional structural information.
Conclusion
References
- 1. (R)-2-(morpholin-3-yl)ethanol | C6H13NO2 | CID 53482120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]
- 3. 2-((R)-morpholin-3-yl)ethanol hydrochloride CAS#: 1432793-96-8 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 6. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
(S)-2-(morpholin-3-yl)ethanol CAS number 761460-05-3
An In-Depth Technical Guide to (S)-2-(morpholin-3-yl)ethanol (CAS: 761460-05-3): A Chiral Building Block for Modern Drug Discovery
Introduction
(S)-2-(morpholin-3-yl)ethanol is a chiral heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. As a 3-substituted morpholine, it belongs to a class of scaffolds frequently incorporated into biologically active molecules to enhance properties such as aqueous solubility, metabolic stability, and target binding. The specific (S)-stereochemistry at the C3 position, combined with the reactive primary alcohol on the ethyl side chain, makes this molecule a versatile and valuable chiral building block for the stereoselective synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its synthesis, analysis, applications, and handling, tailored for researchers and scientists in the pharmaceutical industry.
Physicochemical and Structural Characteristics
The utility of (S)-2-(morpholin-3-yl)ethanol as a synthetic building block is rooted in its distinct structural features. The morpholine ring is a saturated heterocycle containing both an ether linkage and a secondary amine, offering a combination of hydrogen bond accepting (oxygen and nitrogen) and donating (N-H) capabilities. The stereocenter at the C3 position is crucial for enantioselective interactions with biological targets, a cornerstone of modern drug design.[1] The 2-hydroxyethyl substituent provides a convenient chemical handle for subsequent synthetic transformations.
Table 1: Physicochemical Properties of (S)-2-(morpholin-3-yl)ethanol
| Property | Value | Source |
| CAS Number | 761460-05-3 | [2] |
| Molecular Formula | C₆H₁₃NO₂ | [3] |
| Molecular Weight | 131.17 g/mol | [3] |
| IUPAC Name | 2-[(3S)-morpholin-3-yl]ethanol | N/A |
| Synonyms | (S)-3-Hydroxyethylmorpholine | [4] |
| Predicted LogP | -0.314 | [5] |
| Predicted Boiling Point | 255.4 °C at 760 mmHg | [5] |
| Predicted Flash Point | 108.2 °C | [5] |
| Predicted Density | 1.019 g/cm³ | [5] |
Note: Most physical properties are predicted values from computational models, as extensive experimental data for this specific compound is not publicly available. These values should be used as estimates.
Synthesis and Mechanistic Rationale
The stereocontrolled synthesis of 3-substituted morpholines is a non-trivial challenge. A robust and reliable synthetic route is paramount for producing this chiral building block with high enantiomeric purity. The most logical and field-proven approach begins with a readily available chiral precursor, using the "chiral pool" to establish the desired stereocenter.
Primary Recommended Synthesis: From L-Serine
This strategy leverages the natural stereochemistry of L-serine to directly set the (S)-configuration at the C3 position of the morpholine ring. The choice of L-serine as the starting material is a key experimental decision, as it obviates the need for asymmetric catalysis or chiral resolution, which can be costly and less efficient.[6]
Protocol 1: Stereoselective Synthesis of (S)-2-(morpholin-3-yl)ethanol
-
N-Protection:
-
Dissolve L-serine in an appropriate aqueous base (e.g., NaOH solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) or perform reductive amination with benzaldehyde to introduce a benzyl (Bn) protecting group on the nitrogen atom.
-
Causality: The N-benzyl group is chosen for its stability under the subsequent reaction conditions and its susceptibility to removal via catalytic hydrogenation. It prevents the secondary amine from participating in unwanted side reactions during the cyclization step.[6]
-
-
Esterification:
-
Convert the carboxylic acid of N-benzyl-L-serine to its methyl ester by reacting with methanol under acidic catalysis (e.g., thionyl chloride or H₂SO₄).
-
Causality: The methyl ester is a better electrophile than the carboxylate, facilitating the subsequent reduction step.
-
-
Cyclization:
-
Treat the N-benzyl-L-serine methyl ester with a two-carbon electrophile, such as chloroacetyl chloride, in the presence of a non-nucleophilic base (e.g., NaH) to form the morpholinone ring.
-
A more direct approach involves reacting N-benzylserine with chloroacetyl chloride to form the N-benzyl-5-oxomorpholine-3-carboxylate.[6]
-
Causality: This intramolecular Williamson ether synthesis or related cyclization is a common strategy for forming the oxazine ring.
-
-
Reduction:
-
Reduce the ester and the amide functionalities of the morpholinone intermediate using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).
-
Causality: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both esters and amides to their corresponding alcohols and amines, respectively. This single step accomplishes the formation of the 2-hydroxyethyl side chain and the morpholine ring amine.
-
-
Deprotection:
-
Remove the N-benzyl protecting group via catalytic hydrogenation.
-
Dissolve the N-benzyl-protected product in a suitable solvent (e.g., ethanol, methanol).
-
Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product.
-
Causality: Palladium-catalyzed hydrogenolysis is a clean and efficient method for cleaving benzyl groups, yielding the desired secondary amine with toluene as the only byproduct.[6]
-
References
- 1. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 2. astatechdd.lookchem.com [astatechdd.lookchem.com]
- 3. (R)-2-(morpholin-3-yl)ethanol | C6H13NO2 | CID 53482120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 74572-05-7((3R)-3-ethylmorpholine) | Kuujia.com [kuujia.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Strategic Role of 2-(Morpholin-3-yl)ethanol in Contemporary Drug Discovery: A Technical Guide
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. While N-substituted (position 4) morpholines are ubiquitous, C-substituted morpholines, particularly those with functionality at the 3-position, offer a distinct and stereochemically rich vector for molecular exploration. This technical guide provides an in-depth analysis of 2-(morpholin-3-yl)ethanol, a chiral building block of increasing significance in the design and synthesis of complex pharmaceutical agents. We will elucidate its chemical structure and nomenclature, delve into its physicochemical properties, and present a detailed, field-proven protocol for its asymmetric synthesis. Furthermore, we will explore its application as a strategic intermediate in the development of targeted therapeutics, providing a rationale for its selection and a workflow for its incorporation into drug discovery pipelines. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold.
Introduction: The Morpholine Scaffold and the Significance of C-3 Substitution
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its appeal stems from its low basicity compared to piperidine, which often leads to improved pharmacokinetic profiles, and its ether oxygen, which can act as a hydrogen bond acceptor, enhancing solubility and target engagement.[1]
While substitution at the nitrogen atom (position 4) is the most common modification, functionalization of the carbon framework, particularly at the C-3 position, introduces a chiral center and a valuable handle for further chemical elaboration. This compound, with its primary alcohol functional group extending from a stereogenic center adjacent to the ring oxygen, represents a particularly useful synthon. This arrangement allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.
Chemical Structure and Nomenclature
The fundamental structure of this compound consists of a morpholine ring with a 2-hydroxyethyl group attached to the carbon atom at the 3-position. Due to the chiral center at C-3, this compound exists as a pair of enantiomers, (R)- and (S)-2-(morpholin-3-yl)ethanol.
-
IUPAC Name: 2-(Morpholin-3-yl)ethan-1-ol
-
Enantiomer-specific IUPAC Names:
-
(R)-2-(Morpholin-3-yl)ethanol
-
(S)-2-(Morpholin-3-yl)ethanol
-
-
CAS Number for (R)-enantiomer hydrochloride: 1432793-96-8[2]
-
Molecular Formula: C₆H₁₃NO₂
-
Molecular Weight: 131.17 g/mol [3]
The distinction between the 3-yl and 4-yl isomers is critical. 2-(Morpholin-4-yl)ethanol, a common and achiral reagent, has the ethanol substituent on the nitrogen atom and possesses distinctly different chemical properties and applications.
Physicochemical Properties
Experimentally determined physicochemical data for this compound is not extensively reported in the literature. However, data for the closely related analog, (3R)-morpholin-3-ylmethanol, provides a reasonable estimation of its properties. It is important to note that the additional methylene group in the ethanol substituent will slightly increase lipophilicity and boiling point compared to the methanol analog.
| Property | Value (for (3R)-morpholin-3-ylmethanol) | Source |
| Appearance | Colorless liquid or solid | [3] |
| Melting Point | 70-76 °C | [3] |
| Boiling Point | 200-210 °C (at 760 mmHg) | [3] |
| Solubility | Soluble in water, ethanol, and chloroform | [3] |
The solubility in water and polar organic solvents is a key feature, facilitating its use in a variety of reaction conditions. The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (oxygen and nitrogen atoms) contributes to its favorable solubility profile.
Asymmetric Synthesis: A Strategic Approach
The stereochemical integrity of the C-3 position is paramount for the successful application of this compound in drug discovery. Therefore, asymmetric synthesis is the preferred method of preparation over the resolution of a racemic mixture, which is often less efficient. A robust and scalable synthesis can be achieved starting from readily available chiral building blocks, such as amino acids.
The following section outlines a representative, multi-step synthesis of a C-3 substituted morpholine, illustrating the key chemical transformations and the rationale behind them. This protocol is adapted from established methodologies for the synthesis of chiral morpholines from amino alcohols.
Conceptual Workflow for Asymmetric Synthesis
The overarching strategy involves the construction of the morpholine ring from a chiral amino alcohol precursor. This ensures that the desired stereochemistry is established early in the synthetic sequence and carried through to the final product.
Caption: Conceptual workflow for the asymmetric synthesis of this compound.
Detailed Experimental Protocol: Synthesis of (R)-2-(Morpholin-3-yl)ethanol
This protocol is a representative example based on established principles of morpholine synthesis from chiral amino diols.
Step 1: Reduction of N-Boc-(R)-Aspartic Acid Dimethyl Ester to (R)-2-(tert-butoxycarbonylamino)butane-1,4-diol
-
Rationale: The synthesis begins with a commercially available, enantiomerically pure starting material, N-Boc-(R)-aspartic acid dimethyl ester. The two ester groups are reduced to primary alcohols to form the required diol functionality. Lithium borohydride is a suitable reagent for this transformation, as it is less reactive than lithium aluminum hydride and offers good selectivity.
-
Procedure:
-
To a stirred solution of N-Boc-(R)-aspartic acid dimethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add a solution of lithium borohydride (2.5 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amino diol.
-
Step 2: O-Alkylation to form tert-butyl (R)-(4-hydroxy-1-((2-(tosyloxy)ethoxy)methyl)butan-2-yl)carbamate
-
Rationale: To introduce the remaining atoms for the morpholine ring, one of the primary alcohols is selectively alkylated. A two-carbon synthon with a leaving group, such as 2-bromoethanol, is used. The resulting alcohol is then activated as a tosylate to facilitate the subsequent cyclization.
-
Procedure:
-
To a stirred solution of the amino diol from Step 1 (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Stir the mixture for 30 minutes at 0 °C, then add a solution of 2-(tosyloxy)ethyl bromide (1.05 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify by column chromatography.
-
Step 3: Deprotection and Intramolecular Cyclization to (R)-2-(Morpholin-3-yl)ethanol
-
Rationale: The Boc protecting group is removed under acidic conditions, and the liberated amine undergoes an intramolecular Williamson ether synthesis (an S_{N}2 reaction) with the tosylate to form the morpholine ring.
-
Procedure:
-
Dissolve the product from Step 2 (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2 hours.
-
Add a base such as sodium bicarbonate or potassium carbonate to neutralize the acid and promote cyclization. Heat the mixture to 50 °C and stir for 6 hours.
-
Cool the reaction mixture, filter off the salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography or distillation to yield (R)-2-(morpholin-3-yl)ethanol.
-
Applications in Drug Development: A Case Study Perspective
The utility of this compound and its derivatives is exemplified by their incorporation into complex, biologically active molecules. The chiral morpholine core serves as a rigid scaffold that can position key pharmacophoric elements in a precise three-dimensional arrangement.
A notable example is the drug Osivelotor , a stabilizer of sickle hemoglobin.[4] While not directly synthesized from this compound, its structure contains a closely related (3S)-morpholin-3-yl]methoxy moiety. This highlights the strategic importance of this structural motif in achieving high-affinity binding to a protein target.
Logical Workflow for Incorporating this compound in a Drug Discovery Campaign
The decision to use a building block like this compound is driven by a combination of factors including the desired target interaction, the need for stereochemical control, and the desired physicochemical properties of the final compound.
Caption: A logical workflow illustrating the integration of this compound into a drug discovery project.
The primary alcohol of this compound is a versatile functional handle that can be readily converted into other functionalities. For instance, it can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in ether or ester formation to link to other parts of a molecule. This versatility makes it a valuable tool for structure-activity relationship (SAR) studies.
Conclusion
This compound is a chiral building block that offers significant advantages in the design and synthesis of novel therapeutics. Its well-defined stereochemistry, favorable physicochemical properties, and versatile functional handle make it a valuable asset for medicinal chemists. The ability to synthesize this compound in an enantiomerically pure form through robust and scalable methods further enhances its utility. As the demand for more complex and specific drug molecules continues to grow, the strategic application of C-3 substituted morpholines like this compound is poised to play an increasingly important role in the future of drug discovery.
References
A Technical Guide to Determining the Aqueous Solubility of 2-(Morpholin-3-yl)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aqueous solubility is a cornerstone of drug development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic potential. This guide addresses the critical need for reliable solubility data for the research compound 2-(Morpholin-3-yl)ethanol hydrochloride. As specific solubility values for this compound are not extensively documented in publicly accessible literature, this document provides a comprehensive framework for its empirical determination. We delve into the theoretical underpinnings of solubility for ionizable compounds, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, and discuss the pivotal role of physicochemical properties in interpreting solubility profiles. This guide is designed to empower researchers to generate high-quality, reproducible solubility data, thereby facilitating informed decision-making in the drug discovery and development pipeline.
Introduction: The Imperative of Solubility
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a critical determinant of success. Low solubility can lead to poor absorption and erratic bioavailability, necessitating complex and costly formulation strategies.[1] this compound hydrochloride, a morpholine derivative, represents a class of compounds with significant interest in medicinal chemistry due to the morpholine ring's utility as a versatile scaffold.[2][3]
However, a significant knowledge gap exists regarding the specific solubility of this compound hydrochloride. This guide, therefore, shifts the focus from presenting pre-existing data to providing the scientific rationale and detailed methodologies required to determine this crucial parameter accurately. Understanding and quantifying the solubility of this hydrochloride salt is not merely an academic exercise; it is a prerequisite for advancing its preclinical development, enabling robust in vitro screening, and designing effective in vivo studies.
Physicochemical Profile and Its Influence on Solubility
Before embarking on experimental determination, a thorough understanding of the molecule's intrinsic properties is essential. These characteristics govern its behavior in an aqueous environment.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source | Significance for Solubility |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ | [4][5] | The addition of HCl increases the molecular weight and introduces an ionic character. |
| Molecular Weight | 131.17 g/mol | 167.63 g/mol | [5][6] | Affects the mass-to-volume calculation for concentration. |
| Structure | See Figure 1 | See Figure 1 | - | The morpholine ring and hydroxyl group provide sites for hydrogen bonding, while the nitrogen is basic. |
| Predicted XLogP3 | -0.8 | N/A | [7] | The negative value suggests high hydrophilicity and a preference for aqueous environments. |
| Hydrogen Bond Donor Count | 1 | 2 (protonated amine, hydroxyl) | [7] | Multiple donors enhance interactions with water molecules, favoring solubility. |
| Hydrogen Bond Acceptor Count | 3 | 3 (oxygen, nitrogen, chloride) | [7] | Multiple acceptors enhance interactions with water molecules, favoring solubility. |
| Predicted pKa | ~8.5-9.5 (for the morpholine nitrogen) | N/A | Estimated | Critical for determining the ionization state at different pH values, directly impacting solubility. |
Note: The pKa is an estimation based on typical secondary amines within morpholine structures. An experimental determination is highly recommended.
The hydrochloride salt form is designed to enhance aqueous solubility.[3] The key to its solubility lies in the pH of the aqueous medium and the compound's pKa. The morpholine nitrogen is basic and will be protonated at physiological pH. The relationship between pH, pKa, and the ratio of the ionized (protonated, more soluble) to the un-ionized (free base, less soluble) form is described by the Henderson-Hasselbalch equation .[8][9][10]
pH = pKa + log ( [Un-ionized Base] / [Ionized Acid] )
This relationship dictates that at a pH below the pKa, the ionized, more soluble form of this compound will predominate.
Caption: pH-dependent equilibrium of this compound.
Experimental Determination of Solubility
Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic.
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution. It is determined using the solid, crystalline form of the compound and requires sufficient time to reach equilibrium.[11][12] The shake-flask method is the gold standard for this measurement.[13]
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[14][15] This method is high-throughput and reflects the challenges of compounds precipitating out of solution during in vitro assays.[16][17]
Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is the definitive method for determining the equilibrium solubility of this compound hydrochloride.[13]
Objective: To determine the maximum concentration of the compound that can be dissolved in a specific aqueous buffer at equilibrium.
Materials:
-
This compound hydrochloride (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Additional buffers (e.g., pH 5.0 acetate, pH 9.0 borate)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector or LC-MS/MS
Methodology:
-
Preparation: Add an excess amount of solid this compound hydrochloride to a glass vial. A common starting point is to add 2-5 mg of solid to 1 mL of the desired buffer (e.g., PBS pH 7.4).[18] The key is to ensure undissolved solid remains visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[11][14] Some protocols may extend this to 48 or 72 hours.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to bring its concentration within the range of the calibration curve.
-
Analyze the standards and the diluted sample using a validated HPLC-UV or LC-MS/MS method.
-
-
Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the diluted sample and then back-calculate to find the concentration of the original, undiluted supernatant. This value is the thermodynamic solubility.
Protocol: Kinetic Solubility via Turbidimetric Assay
This high-throughput method is ideal for early-stage discovery to flag potential precipitation issues.[1]
Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
10 mM stock solution of this compound hydrochloride in 100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Plate reader capable of measuring turbidity or light scattering (nephelometer)
Methodology:
-
Plate Preparation: Add the aqueous buffer (e.g., PBS) to the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler or multichannel pipette, add small volumes (e.g., 1-2 µL) of the 10 mM DMSO stock solution directly into the buffer to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.
-
Incubation: Mix the plate thoroughly on a plate shaker for 1-2 hours at room temperature.[14][16]
-
Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed above the background indicates the point of precipitation.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.
Caption: Experimental workflows for solubility determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.
Table 2: Example Data Summary for Solubility of this compound hydrochloride
| Assay Type | Buffer System | Temperature (°C) | Measured Solubility | Method of Quantification |
| Thermodynamic | PBS (pH 7.4) | 25 | [Insert Value] mg/mL | HPLC-UV |
| Thermodynamic | Acetate (pH 5.0) | 25 | [Insert Value] mg/mL | HPLC-UV |
| Thermodynamic | PBS (pH 7.4) | 37 | [Insert Value] mg/mL | HPLC-UV |
| Kinetic | PBS (pH 7.4) | 25 | [Insert Value] µM | Turbidimetry |
Interpretation:
-
Thermodynamic vs. Kinetic: It is common for kinetic solubility to be higher than thermodynamic solubility. This is because the system has not reached equilibrium, and a supersaturated solution can exist temporarily.
-
Effect of pH: For a basic compound like this, solubility is expected to be higher at lower pH values (e.g., pH 5.0) where it is fully protonated, and lower at higher pH values.
-
Effect of Temperature: Solubility can increase or decrease with temperature depending on the thermodynamics of the dissolution process. Measuring at both room temperature (25°C) and physiological temperature (37°C) is highly relevant.
Conclusion
While published solubility data for this compound hydrochloride is scarce, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its robust experimental determination. By employing the gold-standard shake-flask method for thermodynamic solubility and a high-throughput turbidimetric assay for kinetic solubility, researchers can generate the critical data needed to assess this compound's viability. Accurate and reproducible solubility measurements are indispensable for guiding formulation development, ensuring the integrity of in vitro biological data, and ultimately, paving the way for successful preclinical and clinical advancement.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 3. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]
- 4. (R)-2-(morpholin-3-yl)ethanol | C6H13NO2 | CID 53482120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-morpholino ethanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. microbenotes.com [microbenotes.com]
- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. enamine.net [enamine.net]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to the Biological Activity of Substituted Morpholine Derivatives: From Privileged Scaffold to Therapeutic Candidate
Abstract: The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its advantageous physicochemical, metabolic, and biological properties.[1][2] Its incorporation into molecular scaffolds often confers improved pharmacokinetic profiles and enhanced potency.[1][3][4] This technical guide provides an in-depth exploration of the diverse biological activities of substituted morpholine derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the significance of the morpholine ring as a "privileged structure," survey its broad spectrum of pharmacological activities—including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—and delve into the underlying mechanisms of action. Furthermore, this guide presents detailed experimental protocols for the biological evaluation of these compounds, supported by structure-activity relationship (SAR) insights and data visualization to facilitate the rational design of next-generation therapeutics.
The Morpholine Scaffold: A Privileged Structure in Drug Discovery
The six-membered morpholine ring, containing both an ether and a secondary amine functional group, is a versatile and highly valuable scaffold in drug design.[1][5] Its prevalence in numerous approved drugs and experimental molecules stems from a unique combination of properties that make it an attractive building block for medicinal chemists.[1][2]
1.1 Physicochemical and Pharmacokinetic Advantages
The utility of the morpholine moiety is largely due to the favorable physicochemical and pharmacokinetic properties it imparts to a molecule.[1][3]
-
Aqueous Solubility: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, which often improves the aqueous solubility of the parent molecule—a critical factor for drug formulation and bioavailability.
-
Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can enhance the half-life and overall exposure of a drug candidate.[6] Its saturated nature makes it less susceptible to oxidative metabolism compared to many aromatic systems.
-
Balanced Lipophilicity: The scaffold provides a well-balanced lipophilic-hydrophilic profile. This is particularly crucial for drugs targeting the central nervous system (CNS), as it facilitates penetration of the blood-brain barrier (BBB).[3]
-
Reduced Basicity: With a pKa of approximately 8.7, morpholine is a fairly strong base but is less basic than analogous piperidine rings. This reduced basicity can be advantageous in minimizing off-target interactions, such as binding to aminergic G-protein coupled receptors (GPCRs), thereby reducing side effects.
1.2 Rationale in Drug Design
The decision to incorporate a morpholine ring is a strategic choice aimed at optimizing a molecule's drug-like properties. It can serve as an integral part of a pharmacophore, directly interacting with a biological target, or it can modulate the molecule's overall properties to improve its therapeutic index.[1][2] Its ability to enhance potency while simultaneously improving pharmacokinetics justifies its classification as a privileged structure in medicinal chemistry.[1][6]
A Spectrum of Biological Activities
Appropriately substituted morpholine derivatives exhibit a remarkable breadth of biological activities, targeting key pathways in a variety of diseases.[1][5][7]
2.1 Anticancer Activity
The morpholine scaffold is a key component in many potent anticancer agents, often by targeting signal transduction pathways critical for tumor growth and survival.
-
Kinase Inhibition: Many morpholine derivatives function as potent kinase inhibitors. For instance, a series of 4-morpholino-2-phenylquinazolines were developed as highly potent and selective inhibitors of PI3 kinase p110α, a key enzyme in a signaling pathway frequently dysregulated in cancer.[8] The thieno[3,2-d]pyrimidine derivative within this class showed an IC₅₀ value of 2.0 nM against the enzyme.[8] Similarly, morpholine-benzimidazole-oxadiazole hybrids have been synthesized as potent VEGFR-2 inhibitors, a critical target for anti-angiogenic cancer therapy.[9]
-
Cytotoxicity: Novel morpholine derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For example, a 4-Morpholinecarbonyl chloride conjugated derivative of the natural isoflavone Formononetin (FMN) showed enhanced cytotoxicity against A549 (lung), B16F10 (melanoma), and 4T1 (breast) cancer cell lines, while remaining non-toxic to non-cancerous cells.[10]
2.2 Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Morpholine derivatives have been developed as potent anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.
-
COX and iNOS Inhibition: Certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells.[11] The mechanism behind this effect was a dramatic reduction in the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key pro-inflammatory enzymes.[11] Molecular docking studies confirmed a strong affinity of these compounds for the active sites of iNOS and COX-2.[11]
2.3 Antimicrobial Activity
With the rise of drug-resistant pathogens, there is a pressing need for novel antimicrobial agents. The morpholine nucleus is present in several effective antibacterial and antifungal drugs.
-
Antibacterial Action: The antibiotic Linezolid, which contains a morpholine ring, is a crucial treatment for infections caused by gram-positive bacteria.[12] Novel synthesized morpholine derivatives have also shown promising antibacterial activity.[13] For instance, certain benzimidazole-morpholine derivatives displayed potent activity against Pseudomonas aeruginosa, with a methoxy-substituted derivative being 16-fold more active than the reference drug chloramphenicol.[14]
-
Antifungal and Antiurease Activity: Newly synthesized morpholine derivatives containing an azole nucleus have been evaluated for their antimicrobial and antiurease activities.[12] Some compounds were found to be active against M. smegmatis, C. albicans, and S. cerevisiae, with one thiazole derivative proving to be a potent urease inhibitor with an IC₅₀ value of 2.37 µM.[12]
2.4 Neuroprotective and CNS Activity
The unique properties of the morpholine scaffold make it particularly suitable for developing drugs that act on the central nervous system.[3]
-
Cholinesterase Inhibition: Morpholine derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[15] One study on morpholine-bearing quinoline derivatives identified a compound with potent dual inhibition of AChE (IC₅₀ = 1.94 µM) and BuChE (IC₅₀ = 28.37 µM), with kinetic analysis confirming a mixed-type inhibition mechanism.[16]
-
Monoamine Oxidase (MAO) Inhibition: The enzymes MAO-A and MAO-B are key targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Replacing other heterocyclic rings like pyrrolidine or imidazole with morpholine in certain scaffolds has led to a significant increase in inhibitory potency against both MAO-A and MAO-B.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of morpholine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for rational drug design.[6]
-
Lipophilicity and Linker Length: In a series of quinoline-based cholinesterase inhibitors, the length of the methylene side chain connecting the morpholine ring to the quinoline core significantly influenced inhibitory potency.[16] This highlights the importance of optimizing the linker to achieve the correct orientation within the enzyme's active site.
-
Aromatic Substitution: For anticancer derivatives targeting VEGFR-2, the substitution pattern on an associated phenyl ring was critical. The addition of a second chlorine atom at the 4-position of a phenyl ring increased cytotoxicity against HT-29 colon cancer cells by approximately 33-fold, demonstrating a sharp SAR.[9]
-
Hybrid Scaffolds: The fusion of the morpholine ring with other pharmacologically active heterocycles (e.g., benzimidazole, oxadiazole, pyrimidine) often leads to synergistic effects and enhanced activity.[9][11] The choice of the linked heterocycle can fine-tune the compound's selectivity and potency for a specific biological target.
Data Presentation: Comparative Biological Activity
To illustrate the potency of substituted morpholine derivatives, the following table summarizes inhibitory data for representative compounds across different biological targets.
| Compound Class | Target | Specific Compound Example | Potency (IC₅₀) | Reference |
| Thieno[3,2-d]pyrimidine | PI3 Kinase p110α | Compound 15e | 2.0 nM | [8] |
| Morpholine-Benzimidazole | VEGFR-2 | Compound 5h | 0.049 µM | [9] |
| Quinoline-Morpholine | Acetylcholinesterase (AChE) | Compound 11g | 1.94 µM | [16] |
| Thiazole-Morpholine | Urease | Compound 10 | 2.37 µM | [12] |
Key Experimental Protocols
The trustworthiness of any drug discovery campaign relies on robust and reproducible experimental protocols. The following are step-by-step methodologies for assessing the biological activity of novel morpholine derivatives.
5.1 Protocol: In Vitro Cytotoxicity (Anticancer) Evaluation using MTT Assay
This protocol is used to assess a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity. The method relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test morpholine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
5.2 Protocol: Enzyme Inhibition (Cholinesterase) Assay using Ellman's Method
This spectrophotometric method is used to determine the rate of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) activity and assess the inhibitory potential of test compounds.[16]
Methodology:
-
Reagent Preparation: Prepare solutions of AChE or BuChE enzyme, the substrate acetylthiocholine (ATChI) or butyrylthiocholine (BTChI), and Ellman's reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid)) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add 25 µL of the test morpholine derivative at various concentrations.
-
Enzyme Addition: Add 50 µL of the enzyme solution (AChE or BuChE) to each well and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 125 µL of DTNB solution, followed by 50 µL of the substrate solution (ATChI or BTChI) to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change (formation of the yellow 5-thio-2-nitrobenzoate anion) is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction without the inhibitor. Calculate the IC₅₀ value from the dose-response curve.
Visualization of Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological pathways and experimental procedures.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 5. jchemrev.com [jchemrev.com]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 14. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Morpholines: Versatile Synthons in the Landscape of Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of Chiral Morpholines in Modern Chemistry
The morpholine moiety, a six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including enhanced aqueous solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor, contribute to the favorable pharmacokinetic profiles of molecules that contain this ring system.[1][3][4] When chirality is introduced into the morpholine framework, the resulting enantiomerically pure structures become powerful building blocks, or synthons, for the construction of complex, biologically active molecules with precise three-dimensional architectures.[5][6]
This guide provides a comprehensive overview of chiral morpholines as synthons in organic synthesis. It will delve into the strategic approaches for their stereocontrolled synthesis and explore their diverse applications in the construction of valuable organic molecules, with a particular focus on methodologies relevant to pharmaceutical development. We will examine the underlying principles that govern their reactivity and stereochemical control, offering field-proven insights for their effective utilization in the laboratory.
Part 1: The Art of Synthesizing Chiral Morpholines
The enantioselective synthesis of substituted morpholines is a critical challenge that has been addressed through a variety of elegant strategies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Broadly, these approaches can be categorized into three main strategies: forming the stereocenter before cyclization, during cyclization, or after cyclization.[5][7][8]
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric catalysis stands as one of the most powerful and atom-economical methods for accessing chiral molecules.[5] Several catalytic asymmetric methods have been successfully applied to the synthesis of chiral morpholines.
1.1.1. Asymmetric Hydrogenation of Dehydromorpholines
A notable advancement in this area is the asymmetric hydrogenation of unsaturated morpholine precursors. For instance, the use of a bisphosphine-rhodium catalyst with a large bite angle has enabled the highly enantioselective hydrogenation of 2-substituted dehydromorpholines, affording the desired chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[7][9] This "after cyclization" strategy is particularly valuable as it constructs the chiral center on a pre-formed heterocyclic ring.[5][7]
Diagram of Asymmetric Hydrogenation Strategy:
Caption: Asymmetric hydrogenation of a dehydromorpholine to a chiral morpholine.
1.1.2. Organocatalytic Approaches
Organocatalysis has also provided a robust platform for the enantioselective synthesis of functionalized morpholines. A five-step procedure starting from the organocatalytic α-chlorination of aldehydes has been developed to produce C2-functionalized N-benzyl protected morpholines with good overall yields (35-60%) and high enantioselectivity (75-98% ee).[10] This method addresses previous limitations of variable enantiomeric excess and low yields.[10]
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids and carbohydrates. These readily available starting materials can be transformed into chiral morpholines, transferring their inherent chirality to the final product. For example, chiral morpholin-2-ones and -3-ones have been synthesized from chiral amino acids and lactic acid.[11] Similarly, enantiomerically pure amino alcohols are common precursors for constructing diverse substituted morpholines.[6]
Diastereoselective Cyclization Strategies
Diastereoselective reactions are another cornerstone in the synthesis of chiral morpholines, often involving the cyclization of a precursor that already contains one or more stereocenters.
1.3.1. Electrophile-Induced Cyclization
Electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols using bromine has been shown to produce highly substituted chiral morpholines.[12] This method provides a direct route to functionalized morpholine rings with defined stereochemistry.
Experimental Protocol: Bromine-Induced Cyclization of an N-Allyl-β-amino Alcohol [12]
-
Dissolve the N-allyl-β-amino alcohol (0.5 mmol) in freshly distilled dichloromethane (2-3 ml) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using an acetone-dry ice bath.
-
Add a 10% (w/v) solution of bromine in dichloromethane (1.0 mol eq.) dropwise over 5 minutes.
-
After the addition is complete, remove the flask from the cooling bath and immediately quench the reaction with a saturated aqueous Na2CO3 solution (5 ml).
-
Separate the dichloromethane layer and extract the aqueous layer with dichloromethane (2 x 5 ml).
-
Combine the organic layers, dry over MgSO4, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the chiral morpholine.
1.3.2. Rearrangement Reactions
Novel synthetic pathways involving molecular rearrangements have also been developed. For instance, an efficient molecular rearrangement of derivatives of α-hydroxy-β-lactams, including those prepared from homochiral Schiff bases, yields optically active morpholines.[13][14] More recently, a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones has been achieved through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift.[15]
Table 1: Comparison of Synthetic Strategies for Chiral Morpholines
| Strategy | Key Features | Advantages | Disadvantages | Representative Reference(s) |
| Asymmetric Hydrogenation | Catalytic reduction of dehydromorpholines. | High yields, excellent enantioselectivity, atom economy. | Requires synthesis of unsaturated precursor; catalyst can be expensive. | [7][9] |
| Organocatalysis | Use of small organic molecules as catalysts. | Metal-free, often milder conditions. | Can require multi-step sequences. | [10] |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules. | Readily available, inexpensive starting materials. | Limited to the diversity of the chiral pool. | [6][11] |
| Diastereoselective Cyclization | Cyclization of a chiral precursor. | Good stereochemical control. | Requires synthesis of a stereodefined acyclic precursor. | [12] |
| Rearrangement Reactions | Skeletal reorganization to form the morpholine ring. | Access to unique substitution patterns. | Can be mechanistically complex. | [13][14][15] |
Part 2: Chiral Morpholines as Powerful Synthons in Organic Synthesis
Once synthesized, chiral morpholines serve as versatile synthons for the construction of a wide array of more complex molecules. Their utility stems from their pre-defined stereochemistry and the presence of reactive handles (the nitrogen and potentially other functional groups) that allow for further elaboration.
In the Synthesis of Bioactive Molecules and Pharmaceuticals
Chiral morpholines are integral components of numerous FDA-approved drugs and clinical candidates.[1][2][16] Their incorporation can significantly influence the biological activity and pharmacokinetic properties of a molecule.[1][2]
-
Dopamine Receptor Ligands: 2,4-disubstituted morpholines have been synthesized as selective ligands for the dopamine D4 receptor, which is a target for antipsychotic drugs.[17][18]
-
Serotonin and Noradrenaline Reuptake Inhibitors (SNRIs): Enantiomerically pure 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have been identified as potent and selective SNRIs, with one compound selected for preclinical evaluation as a potential antidepressant.[19]
-
Neurokinin-1 (NK1) Receptor Antagonists: The chiral morpholine core is a key feature in compounds like L-742,694, a neurokinin-1 receptor antagonist.[15]
Diagram of Chiral Morpholine as a Scaffold in Drug Design:
Caption: Chiral morpholines act as scaffolds for building complex bioactive molecules.
As Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. While classic examples include Evans oxazolidinones and pseudoephedrine derivatives, the fundamental principles can be applied to morpholine-based structures.[20] The rigid, chair-like conformation of the morpholine ring can effectively shield one face of a reactive center, leading to high diastereoselectivity in reactions such as alkylations or aldol additions.
In the Construction of Conformationally Rigid Scaffolds
The defined stereochemistry of chiral morpholines allows for the synthesis of conformationally constrained molecules. This is particularly important in drug design, where a rigid conformation can lead to higher binding affinity and selectivity for a biological target.[21] Recent work has demonstrated the synthesis of highly decorated and conformationally rigid morpholines through diastereoselective and even diastereoconvergent pathways.[21][22]
Conclusion: The Expanding Role of Chiral Morpholines
Chiral morpholines are far more than simple heterocyclic building blocks; they are enabling tools that empower chemists to construct complex, stereochemically defined molecules with a high degree of precision. The continued development of novel and efficient synthetic routes to access these valuable synthons is a testament to their importance in modern organic synthesis.[23][24] As our understanding of the structure-activity relationships of biologically active molecules deepens, the demand for structurally diverse and enantiomerically pure chiral morpholines will undoubtedly continue to grow, solidifying their status as indispensable synthons for researchers in academia and the pharmaceutical industry.[25][26]
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and reaction of optically active morpholinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. banglajol.info [banglajol.info]
- 13. Novel synthesis of optically active morpholines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Novel synthesis of optically active morpholines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 手性助劑 [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. e3s-conferences.org [e3s-conferences.org]
- 26. jchemrev.com [jchemrev.com]
Spectroscopic Characterization of 2-(Morpholin-3-yl)ethanol: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-(Morpholin-3-yl)ethanol. As a less common isomer, publicly available experimental data for this specific molecule is scarce. Therefore, this document serves as a predictive guide for researchers, outlining the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on fundamental principles and analysis of its chemical structure. The methodologies provided are benchmark protocols for the acquisition of high-quality spectra for novel small molecules in a drug discovery and development context.
Introduction to this compound and Spectroscopic Importance
This compound is a morpholine derivative possessing both a secondary amine and a primary alcohol functional group. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Precise structural confirmation is a non-negotiable cornerstone of chemical synthesis and drug development, mandated by regulatory bodies and essential for establishing structure-activity relationships (SAR). Spectroscopic techniques provide the definitive "fingerprint" of a molecule, confirming its identity, purity, and structure. This guide will detail the expected spectroscopic signatures for this compound and the robust methodologies to obtain them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H and ¹³C NMR Data
The following data is predicted for this compound, assuming a deuterated chloroform (CDCl₃) solvent. Chemical shifts (δ) are expressed in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH₂-OH | ~3.80 | t, J = 5.5 Hz | 2H | ~61.0 |
| -CH₂-CH₂-OH | ~1.80 | m | 2H | ~38.0 |
| Morpholine H3 | ~3.20 | m | 1H | ~55.0 |
| Morpholine H2 (axial) | ~3.90 | dd, J = 11.0, 3.0 Hz | 1H | ~74.0 |
| Morpholine H2 (eq) | ~3.70 | dd, J = 11.0, 2.0 Hz | 1H | |
| Morpholine H5 (axial) | ~2.80 | m | 1H | ~46.0 |
| Morpholine H5 (eq) | ~3.00 | m | 1H | |
| Morpholine H6 (axial) | ~3.60 | m | 1H | ~67.0 |
| Morpholine H6 (eq) | ~3.85 | m | 1H | |
| -NH | ~2.50 (broad) | s | 1H | - |
| -OH | ~2.20 (broad) | s | 1H | - |
Causality Behind Predictions:
-
¹H NMR: The protons on the carbon bearing the hydroxyl group (-CH₂-OH) are expected to be deshielded due to the electronegativity of the oxygen, appearing around 3.80 ppm. The adjacent methylene protons (-CH₂-CH₂-OH) will be further upfield. Protons on the morpholine ring are in a complex environment. Those adjacent to the oxygen (H2, H6) will be the most deshielded, while those adjacent to the nitrogen (H3, H5) will be further upfield. The broad signals for NH and OH protons are due to chemical exchange and their variable hydrogen bonding.
-
¹³C NMR: The carbon attached to the hydroxyl group (-CH₂-OH) is expected around 61.0 ppm. The carbons in the morpholine ring adjacent to the heteroatoms will have distinct shifts; C2 and C6 next to the oxygen will be downfield (~74.0 and ~67.0 ppm), while C3 and C5 next to the nitrogen will be more upfield (~55.0 and ~46.0 ppm).
Experimental Protocol for NMR Data Acquisition
This protocol ensures a self-validating system by using an internal standard and established acquisition parameters.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). For enhanced signal, especially for ¹³C NMR, a more concentrated sample may be required.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
NMR Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Absorption Bands
Table 2: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3350 - 3250 | Medium, Broad | N-H Stretch | Secondary Amine |
| 2960 - 2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH) |
| 1470 - 1440 | Medium | C-H Bend | Aliphatic (CH₂) |
| 1150 - 1050 | Strong | C-O Stretch | Primary Alcohol |
| 1140 - 1110 | Strong | C-O-C Stretch | Ether (Morpholine) |
| 1130 - 1080 | Medium | C-N Stretch | Aliphatic Amine |
Causality Behind Predictions:
-
The most prominent features will be the broad absorption bands for the O-H and N-H stretches in the 3400-3250 cm⁻¹ region, indicative of hydrogen bonding.
-
Strong C-H stretching vibrations from the methylene groups will be visible just below 3000 cm⁻¹.
-
The "fingerprint region" (below 1500 cm⁻¹) will contain a series of strong C-O and C-N stretching bands, which are highly characteristic of the morpholine and ethanol moieties. The C-O stretch of the primary alcohol is expected to be a strong, distinct peak.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of neat liquids.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place one to two drops of neat this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Scan the sample, typically over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing & Cleaning: After acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe. The resulting spectrum should be analyzed for the key functional group absorptions.
IR Spectroscopy Workflow Diagram
Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Predicted Mass Spectrum Data
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge) | Predicted Identity | Comments |
| 131 | [M]⁺ | Molecular Ion |
| 100 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| 86 | [M - CH₂CH₂OH]⁺ | Cleavage of the ethanol side chain (alpha-cleavage) |
| 71 | [C₄H₉N]⁺ | Fragmentation of the morpholine ring |
| 45 | [CH₂CH₂OH]⁺ | Ethanol side chain fragment |
| 31 | [CH₂OH]⁺ | Hydroxymethyl fragment |
Causality Behind Predictions:
-
The molecular ion peak [M]⁺ is expected at m/z 131, corresponding to the molecular weight of C₆H₁₃NO₂.
-
A common and significant fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen. This would lead to the loss of the entire ethanol side chain, resulting in a stable fragment at m/z 86.
-
Loss of smaller fragments like the hydroxymethyl radical (m/z 31) is also highly probable.
-
Further fragmentation of the morpholine ring itself would lead to various smaller charged fragments.
Experimental Protocol for MS Data Acquisition
This protocol describes a standard Gas Chromatography-Mass Spectrometry (GC-MS) method with EI.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.
-
GC Separation:
-
Inject 1 µL of the sample into the GC-MS system.
-
Use a standard non-polar column (e.g., DB-5ms).
-
Employ a temperature program, for example: hold at 50°C for 2 min, then ramp to 250°C at 10°C/min. This separates the analyte from any impurities or solvent.
-
-
MS Ionization and Analysis:
-
As the compound elutes from the GC column, it enters the MS ion source.
-
Utilize standard Electron Ionization (EI) at 70 eV.
-
The mass analyzer (e.g., a quadrupole) scans a mass range, typically m/z 30-300.
-
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.
GC-MS Workflow Diagram
Caption: General workflow for structural analysis by GC-MS with Electron Ionization.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a rigorous and multi-faceted confirmation of the chemical structure of this compound. While this guide presents predicted data due to the lack of public experimental spectra, the outlined values and patterns are based on well-established spectroscopic principles. The detailed protocols herein describe robust, industry-standard methods for acquiring high-quality, verifiable data, ensuring scientific integrity for researchers working on the synthesis and application of this and similar molecules.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 2-Substituted Chiral Morpholines
Introduction: The Significance of 2-Substituted Chiral Morpholines in Modern Drug Discovery
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which contribute to improved pharmacokinetic profiles of drug candidates.[1][2] Within this privileged heterocyclic family, 2-substituted chiral morpholines represent a critical subclass. The stereocenter at the C2 position, adjacent to the ring oxygen, offers a key vector for molecular recognition, enabling precise interactions with biological targets. Consequently, these chiral motifs are integral components of numerous marketed drugs and clinical candidates, spanning a wide range of therapeutic areas from oncology to neuroscience.
The precise control of stereochemistry at the C2 position is paramount, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. This necessitates robust and efficient methods for their asymmetric synthesis. This comprehensive guide provides an in-depth exploration of various field-proven strategies for the asymmetric synthesis of 2-substituted chiral morpholines, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each approach, providing detailed, step-by-step protocols and quantitative data to empower the reader to select and implement the optimal synthetic route for their specific needs.
Strategic Approaches to Asymmetry: A Mechanistic Overview
The asymmetric synthesis of 2-substituted chiral morpholines can be broadly categorized based on the strategy employed to introduce the key stereocenter. These strategies include:
-
Catalytic Asymmetric Synthesis: Employing a chiral catalyst to transform a prochiral substrate into a chiral product with high enantioselectivity. This is often the most efficient and atom-economical approach.
-
Substrate-Controlled Synthesis: Utilizing a chiral starting material, typically derived from the chiral pool (e.g., amino acids), where the inherent chirality directs the formation of the new stereocenter.
-
Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral auxiliary to the substrate to direct a diastereoselective transformation, followed by removal of the auxiliary.
This guide will provide detailed protocols and insights into each of these powerful strategies.
I. Catalytic Asymmetric Synthesis: The Power of Chiral Catalysts
Catalytic asymmetric methods offer an elegant and highly efficient means to access enantiomerically enriched 2-substituted morpholines. Among these, transition-metal catalysis and organocatalysis have emerged as prominent strategies.
A. Asymmetric Hydrogenation of Dehydromorpholines
Transition-metal-catalyzed asymmetric hydrogenation is a powerful and widely adopted method for the synthesis of chiral molecules due to its high efficiency and atom economy.[3] The asymmetric hydrogenation of 2-substituted dehydromorpholines (cyclic enamines) presents a direct route to 2-substituted chiral morpholines.
Causality of Experimental Choices: The success of this reaction hinges on the selection of an appropriate chiral catalyst and reaction conditions. Rhodium complexes bearing chiral bisphosphine ligands with large bite angles have proven to be particularly effective. The large bite angle of the ligand creates a well-defined and constrained chiral environment around the metal center, which is crucial for high enantioselectivity. The N-acyl group on the dehydromorpholine substrate acts as a coordinating group, facilitating substrate binding to the catalyst and activating the double bond for hydrogenation.
Workflow for Asymmetric Hydrogenation of Dehydromorpholines
Caption: General workflow for the asymmetric hydrogenation approach.
Detailed Protocol: Asymmetric Hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine [3]
Materials:
-
N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (1a)
-
(R,R,R)-SKP-Rh catalyst (a specific bisphosphine-rhodium complex)
-
[Rh(cod)2]SbF6
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with (R,R,R)-SKP (1.05 mol%) and [Rh(cod)2]SbF6 (1 mol%). Anhydrous DCM (1 mL) is added, and the mixture is stirred for 20 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate vial, N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (1a, 0.2 mmol) is dissolved in anhydrous DCM (1 mL).
-
Hydrogenation: The substrate solution is added to the catalyst solution. The resulting mixture is transferred to a glass-lined autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 30 atm of hydrogen.
-
Reaction Monitoring: The reaction is stirred at room temperature for 24 hours.
-
Work-up: After depressurization, the reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the chiral 2-phenylmorpholine product.
-
Analysis: The yield is determined after purification. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
B. Organocatalytic Enantioselective Chlorocycloetherification
Organocatalysis provides a metal-free alternative for the asymmetric synthesis of chiral morpholines. A notable example is the enantioselective chlorocycloetherification of N-protected alkenols, which allows for the construction of morpholines with a quaternary stereocenter at the C2 position.[4]
Causality of Experimental Choices: This reaction utilizes a cinchona alkaloid-derived catalyst to control the stereochemical outcome. The catalyst forms a chiral complex with a chlorinating agent (e.g., N-chlorosuccinimide or a derivative). This complex then delivers the chlorine atom to one face of the alkene in the substrate, initiating a stereoselective cyclization cascade. The bulky nature of the catalyst and the specific hydrogen bonding interactions between the catalyst and the substrate are crucial for achieving high enantioselectivity.
Proposed Mechanism of Organocatalytic Chlorocycloetherification
Caption: Proposed mechanism for cinchona alkaloid-catalyzed chlorocycloetherification.
Detailed Protocol: Organocatalytic Enantioselective Chlorocycloetherification of an Alkenol [4]
Materials:
-
Alkenol substrate (e.g., N-protected 2,2-diphenyl-pent-4-en-1-amine derivative)
-
(DHQD)2PHAL (cinchona alkaloid-derived catalyst)
-
1,3-dichloro-5,5-dimethylhydantoin (DCDMH)
-
Dichloromethane (CH2Cl2), anhydrous
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the alkenol substrate (0.1 mmol), (DHQD)2PHAL (0.005 mmol, 5 mol%), and anhydrous CH2Cl2 (4 mL).
-
Cooling: Cool the reaction mixture to -10 °C in a cooling bath.
-
Initiation: Add DCDMH (0.12 mmol) in one portion.
-
Reaction Monitoring: Stir the reaction at -10 °C and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3.
-
Extraction: Extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the isolated product and its enantiomeric excess by chiral HPLC.
II. Substrate-Controlled Synthesis: Harnessing Inherent Chirality
Substrate-controlled strategies leverage the existing stereochemistry of a chiral starting material, often from the readily available "chiral pool," to direct the formation of the desired 2-substituted morpholine. Chiral amino alcohols are excellent precursors for this approach.
Causality of Experimental Choices: The diastereoselectivity of the cyclization step is governed by the steric and electronic properties of the substituents on the chiral amino alcohol precursor. The reaction conditions, such as the choice of reagent for cyclization, can also influence the stereochemical outcome. For instance, an intramolecular Williamson ether synthesis or a Mitsunobu reaction can be employed to form the morpholine ring. The inherent chirality of the starting amino alcohol dictates the facial selectivity of the cyclization, leading to the preferential formation of one diastereomer.
Detailed Protocol: Diastereoselective Synthesis of a 2,5-Disubstituted Morpholine from a Chiral Amino Alcohol
Materials:
-
(S)-2-amino-3-phenyl-1-propanol (L-Phenylalaninol)
-
2-bromoethanol
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Standard reflux apparatus
Procedure:
-
N-Alkylation: In a round-bottom flask, dissolve (S)-2-amino-3-phenyl-1-propanol (1.0 equiv) in acetonitrile. Add potassium carbonate (2.5 equiv) and 2-bromoethanol (1.1 equiv).
-
Reaction: Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Cyclization (Intramolecular Williamson Ether Synthesis): Dissolve the crude N-(2-hydroxyethyl)amino alcohol in a suitable solvent like DMF. Add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitored by TLC).
-
Quenching and Extraction: Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification and Analysis: Dry the organic layer, concentrate, and purify the crude product by column chromatography. Determine the yield and diastereomeric ratio (dr) by NMR spectroscopy.
III. Chiral Auxiliary-Mediated Synthesis: Temporary Stereochemical Control
The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis. The auxiliary is temporarily attached to the substrate, directs a diastereoselective reaction, and is subsequently removed to yield the enantiomerically enriched product.
Causality of Experimental Choices: Evans oxazolidinone auxiliaries are widely used for their high stereodirecting ability in various C-C and C-N bond-forming reactions. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate derived from an N-acylated substrate, leading to highly diastereoselective alkylation or aldol reactions. The resulting product can then be cyclized to the morpholine, and the auxiliary can be cleaved under mild conditions.
General Strategy for Chiral Auxiliary-Mediated Synthesis
Caption: Chiral auxiliary-based approach to 2-substituted morpholines.
Detailed Protocol: Synthesis of a 2-Substituted Morpholin-3-one using an Evans Auxiliary
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Bromoacetyl bromide
-
A suitable aldehyde (e.g., benzaldehyde)
-
Lewis acid (e.g., TiCl4)
-
Diisopropylethylamine (DIPEA)
-
Reagents for cyclization and auxiliary removal
Procedure:
-
N-Acylation: Dissolve the Evans auxiliary in THF at -78 °C and add n-BuLi. Then, add bromoacetyl bromide to form the N-bromoacetyl oxazolidinone.
-
Diastereoselective Aldol Reaction: In a separate flask, form the titanium enolate of the N-acetylated auxiliary using TiCl4 and DIPEA at -78 °C. Add the desired aldehyde and stir until the reaction is complete.
-
Work-up and Purification: Quench the reaction and purify the aldol adduct by column chromatography.
-
Cyclization Precursor Formation: Convert the hydroxyl group of the aldol adduct to a leaving group (e.g., mesylate) and displace it with an amino group precursor.
-
Intramolecular Cyclization: Effect intramolecular cyclization to form the morpholin-3-one ring.
-
Auxiliary Cleavage: Remove the chiral auxiliary under standard conditions (e.g., with LiOH/H2O2) to yield the chiral 2-substituted morpholin-3-one.
-
Reduction: Reduce the morpholin-3-one to the corresponding chiral 2-substituted morpholine.
-
Analysis: Characterize the product and determine the enantiomeric excess.
IV. Enzymatic Synthesis: The Biocatalytic Approach
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipases are particularly useful for the kinetic resolution of racemic mixtures.
Causality of Experimental Choices: In a kinetic resolution, a lipase selectively catalyzes the acylation of one enantiomer of a racemic alcohol (or the hydrolysis of one enantiomer of a racemic ester) at a much faster rate than the other. This results in the separation of the two enantiomers. The choice of lipase, solvent, and acylating agent is critical for achieving high enantioselectivity (E-value).
Detailed Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic 2-Hydroxymethylmorpholine Derivative
Materials:
-
Racemic N-protected 2-hydroxymethylmorpholine
-
Lipase (e.g., Candida antarctica lipase B, CAL-B)
-
Acylating agent (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flask, dissolve the racemic N-protected 2-hydroxymethylmorpholine (1.0 equiv) in toluene.
-
Enzyme Addition: Add the lipase (e.g., immobilized CAL-B).
-
Acylation: Add vinyl acetate (0.5-0.6 equiv) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Separation: Stop the reaction and filter off the enzyme.
-
Purification: Separate the acylated product from the unreacted alcohol by column chromatography.
-
Analysis: Determine the enantiomeric excess of both the acylated product and the remaining alcohol by chiral HPLC. The unreacted alcohol will be one enantiomer, and the acylated product can be deacylated to provide the other enantiomer.
V. Comparative Analysis of Synthetic Strategies
To facilitate the selection of the most appropriate synthetic method, the following table summarizes the key performance indicators for the discussed strategies.
| Strategy | Key Advantages | Key Limitations | Typical Yields | Typical ee/dr |
| Asymmetric Hydrogenation | High efficiency, atom economy, excellent enantioselectivity.[3] | Requires specialized high-pressure equipment, synthesis of specific ligands.[3] | >95%[3] | Up to 99% ee[3] |
| Organocatalytic Halocyclization | Metal-free, mild reaction conditions, good for quaternary centers.[4] | Substrate scope may be limited.[4] | 80-95%[4] | Up to 99% ee[4] |
| Substrate-Controlled Synthesis | Utilizes readily available chiral starting materials. | Diastereoselectivity can be variable, may require multiple steps. | 60-80% | Moderate to high dr |
| Chiral Auxiliary-Mediated | Reliable and predictable stereochemical outcome. | Stoichiometric use of the auxiliary, additional protection/deprotection steps. | 50-70% (overall) | >95% dr |
| Enzymatic Kinetic Resolution | High enantioselectivity, environmentally friendly. | Maximum theoretical yield is 50% for one enantiomer, requires separation of products. | <50% (for each enantiomer) | >99% ee |
Conclusion and Future Perspectives
The asymmetric synthesis of 2-substituted chiral morpholines is a vibrant and evolving field, driven by the continued demand for these valuable building blocks in drug discovery. This guide has provided a detailed overview of several powerful strategies, from highly efficient catalytic methods to reliable substrate-controlled and auxiliary-mediated approaches, as well as green enzymatic resolutions.
The choice of synthetic route will ultimately depend on factors such as the desired scale of the synthesis, the availability of starting materials and specialized equipment, and the specific substitution pattern of the target molecule. As our understanding of asymmetric catalysis deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the construction of these vital chiral heterocycles, further empowering the creation of next-generation therapeutics.
References
- 1. Mechanism and Selectivity of Cinchona Alkaloid Catalyzed [1,3]-Shifts of Allylic Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine synthesis [organic-chemistry.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: A Comprehensive Guide to the Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol
Abstract: This document provides a detailed technical guide for the stereoselective synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, a chiral morpholine derivative with significant potential in medicinal chemistry, particularly as a precursor for norepinephrine reuptake inhibitors[1]. The synthetic strategy detailed herein pivots on the classical resolution of a key racemic intermediate, a robust and scalable method for establishing the desired (2S,3S) stereochemistry. This guide is designed for researchers in organic synthesis and drug development, offering not only step-by-step protocols but also the underlying scientific rationale for key procedural choices, analytical validation methods, and a discussion of alternative synthetic strategies.
Introduction and Strategic Overview
The morpholine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates[2][3]. The precise control of stereochemistry is often critical for therapeutic efficacy and safety[4]. The target molecule, (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, possesses two adjacent chiral centers, making its stereocontrolled synthesis a non-trivial challenge.
The synthetic approach detailed in this note is based on the successful methodology reported by Prabhakaran et al.[1]. The core strategy involves:
-
Assembly of a Racemic Precursor: A multi-step synthesis to construct the key intermediate, (2RS,3RS)-2-[α-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine.
-
Diastereomeric Resolution: Separation of the desired (2S,3S)-enantiomer from the racemic mixture via fractional crystallization of diastereomeric salts formed with a chiral resolving agent.
-
Protective Group Manipulation: Installation of a temporary protecting group on the morpholine nitrogen to facilitate the final step.
-
Final Deprotection: Selective removal of the phenol protecting group to yield the target compound with high enantiomeric purity.
This classical resolution approach, while multi-step, is highly reliable and provides access to enantiomerically pure material, which is essential for pharmacological evaluation.
Figure 1. High-level workflow for the chiral synthesis.
Scientific Rationale and Experimental Choices
Choice of Phenol Protecting Group
The methoxymethyl (MOM) ether is employed for the protection of the phenolic hydroxyl group. This choice is strategic for several reasons:
-
Stability: The MOM group is stable to a wide range of reaction conditions, including those likely to be encountered during the multi-step synthesis of the morpholine ring system.
-
Ease of Cleavage: It can be reliably cleaved under mild acidic conditions, such as with p-toluenesulfonic acid (p-TsOH) in methanol, which are unlikely to compromise the integrity of the final product or its stereocenters[1].
The Principle of Classical Resolution
Achieving enantiopurity is the central challenge. Instead of an asymmetric synthesis that builds the chirality directly, this protocol uses classical resolution.
-
Mechanism: A chiral resolving agent, (+)-mandelic acid, is introduced to the racemic morpholine intermediate. The acid-base reaction forms a pair of diastereomeric salts: [(+)-(2S,3S)-morpholine / (+)-mandelate] and [(-)-(2R,3R)-morpholine / (+)-mandelate].
-
Causality: Diastereomers have different physical properties, including solubility. By carefully selecting the crystallization solvent, one diastereomeric salt can be induced to precipitate selectively, while the other remains in the mother liquor. This physical separation allows for the isolation of a single enantiomer of the morpholine precursor after liberating the free base.
Figure 2. The principle of classical resolution via diastereomeric salts.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Diastereomeric Resolution
This protocol is adapted from the procedure described in Chirality (2004)[1].
| Reagent | MW | Amount | Moles | Notes |
| (2RS,3RS)-Precursor | - | 1.0 eq | X | The racemic morpholine intermediate. |
| (+)-Mandelic Acid | 152.15 | 1.0 eq | X | Chiral resolving agent. |
| Ethanol | 46.07 | - | - | Crystallization solvent. |
| 10% aq. NaOH | 40.00 | - | - | For liberating the free base. |
| Diethyl Ether | 74.12 | - | - | Extraction solvent. |
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic (2RS,3RS)-2-[α-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine (1.0 eq) in absolute ethanol at an elevated temperature (approx. 60-70 °C).
-
In a separate flask, dissolve (+)-mandelic acid (1.0 eq) in a minimum amount of warm absolute ethanol.
-
Add the mandelic acid solution to the morpholine solution with gentle stirring.
-
Crystallization: Allow the combined solution to cool slowly to room temperature. The diastereomeric salt should begin to precipitate. For optimal crystal growth and purity, do not disturb the solution during this initial cooling phase.
-
Further cool the mixture in an ice bath (0-4 °C) for 1-2 hours to maximize precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities (and the more soluble diastereomeric salt).
-
Purity Check (Self-Validation): At this stage, a small sample of the salt can be converted back to the free base and analyzed by chiral HPLC to determine the enantiomeric excess (e.e.). If the e.e. is insufficient, recrystallization of the salt from fresh ethanol is required. Repeat until the desired e.e. is achieved.
-
Liberation of Free Base: Suspend the purified diastereomeric salt in water and add diethyl ether. While stirring vigorously, add 10% aqueous sodium hydroxide (NaOH) dropwise until the pH of the aqueous layer is >10.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (+)-(2S,3S)-2-[α-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine.
Protocol 2: Final Deprotection
This protocol outlines the final step to yield the target phenol[1]. Note: This assumes prior N-protection with an Fmoc group as described in the source literature to prevent side reactions.
| Reagent | MW | Amount | Moles | Notes |
| N-Fmoc-(2S,3S)-Intermediate | - | 1.0 eq | Y | The N-protected, enantiopure precursor. |
| p-Toluenesulfonic Acid (p-TsOH) | 172.20 | ~0.1 eq | 0.1Y | Catalytic amount. |
| Methanol (MeOH) | 32.04 | - | - | Solvent. |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-protected (2S,3S)-intermediate (1.0 eq) in methanol.
-
Acid Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 10 mol%) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar product spot.
-
Workup: Once the reaction is complete, quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the resulting aqueous residue three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to afford the final product, (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Note: The Fmoc group may also be cleaved under these conditions or require a separate deprotection step (e.g., with piperidine) if it remains.
Analytical Validation
To ensure the trustworthiness of the protocol, rigorous characterization of the final product is essential.
| Analysis Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Confirmation | Spectra consistent with the proposed structure of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. |
| Mass Spectrometry | Molecular Weight Verification | [M+H]⁺ peak corresponding to the calculated exact mass. |
| Chiral HPLC/SFC | Enantiomeric Purity | >99% e.e. for the (2S,3S) enantiomer. |
| Optical Rotation | Stereochemical Confirmation | Measurement of the specific rotation [α]D, which should be a positive value as reported[1]. |
Discussion of Alternative Synthetic Approaches
While classical resolution is effective, modern asymmetric synthesis offers more elegant and potentially more efficient alternatives. Researchers may consider these advanced methods for future work:
-
Asymmetric Epoxidation: A strategy employing the Sharpless asymmetric epoxidation of an allylic alcohol precursor could establish the key stereocenters early in the synthesis, avoiding the need for resolution[5]. This method provides direct access to a chiral epoxide, a versatile intermediate for constructing the morpholine ring.
-
Organocatalysis: Enantioselective methods using small organic molecules as catalysts have been developed for the synthesis of chiral morpholines[6]. These approaches can offer high enantioselectivity and operational simplicity.
-
Transition Metal Catalysis: Ruthenium-catalyzed asymmetric transfer hydrogenation of aminoalkyne substrates represents another powerful one-pot method for generating chiral 3-substituted morpholines[7].
These alternative strategies highlight the continuous evolution of synthetic chemistry and provide avenues for process optimization, potentially improving overall yield and atom economy compared to the classical resolution route.
References
- 1. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine synthesis [organic-chemistry.org]
HPLC analytical standard for 2-(morpholin-3-yl)ethanol
An Application Note and Comprehensive Protocol for the HPLC Analysis of 2-(morpholin-3-yl)ethanol
Abstract
This document provides a detailed guide for the development and validation of an analytical method for the quantification of this compound, a small, polar molecule presenting significant challenges for traditional reversed-phase high-performance liquid chromatography (HPLC). Due to its high polarity and lack of a significant UV-absorbing chromophore, direct analysis is often impractical. This guide, developed from the perspective of a Senior Application Scientist, outlines two robust analytical strategies: (1) A modern approach using Hydrophilic Interaction Chromatography (HILIC) coupled with mass spectrometry (MS) for direct analysis, and (2) A classical approach involving pre-column derivatization for enhanced retention and sensitive UV or Fluorescence detection on a reversed-phase column. Furthermore, a comprehensive method validation protocol is detailed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method's suitability for its intended purpose in research and pharmaceutical development.[1][2][3]
Introduction: The Analytical Challenge
This compound (C₆H₁₃NO₂) is a morpholine derivative characterized by a secondary amine within the heterocyclic ring and a primary alcohol functional group.[4] Its structure imparts high polarity and hydrophilicity. These properties present two primary obstacles for conventional HPLC analysis:
-
Poor Chromatographic Retention: In standard reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase (like C18), highly polar analytes have weak interactions with the column packing and tend to elute very early, often in the solvent front.[5][6][7] This leads to poor resolution from other early-eluting components and unreliable quantification.
-
Lack of a Strong Chromophore: The molecule does not possess conjugated double bonds or aromatic rings that absorb ultraviolet (UV) light at wavelengths commonly used for HPLC detection (e.g., >220 nm). Direct UV detection, therefore, suffers from very low sensitivity, making it unsuitable for trace-level analysis or impurity profiling.
Addressing these challenges requires specialized chromatographic strategies that either enhance the interaction of the polar analyte with the stationary phase or modify the analyte to improve its detectability and chromatographic behavior.[6]
Analyte Physicochemical Properties
A successful method development strategy is built upon a solid understanding of the analyte's chemical nature.
-
Structure: Comprises a saturated morpholine ring and an ethanol side chain.
-
Polarity: High, due to the presence of N-H and O-H groups capable of hydrogen bonding. It is expected to be freely soluble in aqueous solutions and polar organic solvents.[3]
-
Ionization (pKa): The secondary amine in the morpholine ring is basic. The pKa of the conjugate acid of morpholine is ~8.5. The pKa of this compound is expected to be in a similar range. This means the molecule will be positively charged (protonated) in acidic mobile phases (pH < 7). This property is critical for developing ion-exchange or mixed-mode chromatography methods.[8]
-
Detection: Lacks a native chromophore or fluorophore.
Strategy 1: HILIC with Mass Spectrometric Detection
This approach is the preferred modern strategy for analyzing small, polar compounds without derivatization. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[9][10][11] A water-rich layer is adsorbed onto the stationary phase, and the polar analyte partitions into this layer, leading to retention.[10][12] Coupling HILIC with a mass spectrometer (MS) bypasses the need for a UV chromophore, providing both high sensitivity and selectivity.
Causality of Experimental Choices
-
Column: A HILIC column with an amide-bonded phase is chosen for its excellent resolving power for a wide range of polar compounds and its robustness compared to bare silica.
-
Mobile Phase: Acetonitrile is the weak solvent, and water is the strong solvent, which is the reverse of RP-HPLC.[9] A volatile buffer like ammonium formate is used to control pH and aid ionization, ensuring compatibility with MS detection.[12]
-
Detector: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition, minimizing interference from the sample matrix.
Experimental Protocol: HILIC-MS/MS
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound analytical standard at 1 mg/mL in 50:50 acetonitrile/water.
-
Create calibration standards by serial dilution of the stock solution into 90:10 acetonitrile/water to match the initial mobile phase conditions and prevent peak distortion.
-
Dilute unknown samples in 90:10 acetonitrile/water. Filter through a 0.22 µm PTFE syringe filter if necessary.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | UHPLC/HPLC system compatible with MS | For precise gradient delivery. |
| Column | Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) | Provides robust retention for polar amines. |
| Column Temp. | 35 °C | Ensures reproducible retention times. |
| Mobile Phase A | Water with 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid) | Volatile buffer for MS compatibility. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for HILIC elution. |
| Gradient | 0-1 min: 90% B; 1-8 min: to 60% B; 8-9 min: to 60% B; 9-9.1 min: to 90% B; 9.1-12 min: 90% B | Gradual increase in aqueous content elutes the analyte. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 2 µL | Small volume to minimize solvent mismatch effects. |
| MS Detector | Triple Quadrupole Mass Spectrometer | For high sensitivity and selectivity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic amine will readily form [M+H]⁺ ions. |
| MRM Transition | To be determined by infusing a standard solution. Expected: m/z 132.1 → fragments | m/z 132.1 is the calculated [M+H]⁺. Fragments would result from loss of water or parts of the ethanol side chain. |
Workflow Visualization
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. fda.gov [fda.gov]
- 5. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust Chiral Phosphoric Acid-Catalyzed Approach for the Enantioselective Synthesis of C3-Substituted Morpholinones
Abstract
Chiral morpholinone scaffolds are pivotal structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a detailed protocol for the enantioselective synthesis of C3-substituted morpholinones, leveraging a powerful organocatalytic method. We will delve into a chiral phosphoric acid-catalyzed domino reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[1][3] This approach is distinguished by its operational simplicity, broad substrate scope, and high enantioselectivity, offering a practical route to valuable chiral building blocks for drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and a practical, step-by-step experimental protocol.
Introduction: The Significance of Chiral Morpholinones
The morpholinone ring system is a privileged scaffold in modern pharmacology, prized for its favorable physicochemical properties and its ability to engage in specific biological interactions. C3-substituted chiral morpholinones, in particular, are integral to the structure of several marketed drugs and clinical candidates. A notable example is the neurokinin-1 (NK-1) receptor antagonist Aprepitant (EMEND®), used to manage chemotherapy-induced nausea and vomiting.[2] Another key example is L-742,694, also a potent NK-1 receptor antagonist.[1][2][3] The stereochemistry at the C3 position is often crucial for biological activity, making enantioselective synthesis a critical challenge in the development of new chemical entities containing this motif.
Historically, the synthesis of enantiopure morpholinones has relied on chiral pool approaches or the use of stoichiometric chiral auxiliaries, which can be limited by the availability of starting materials.[2][4] The development of catalytic enantioselective methods represents a significant advancement, offering a more efficient and versatile strategy.[1][2][5][6] This application note focuses on a state-of-the-art method utilizing a chiral phosphoric acid (CPA) catalyst.
Mechanistic Rationale: The Aza-Benzilic Ester Rearrangement Pathway
The core of this protocol is a domino reaction that proceeds through a [4+2] heteroannulation followed by an unprecedented asymmetric aza-benzilic ester rearrangement.[1][2][3] Understanding this mechanism is key to appreciating the reaction's elegance and for troubleshooting potential issues.
The reaction is catalyzed by a chiral phosphoric acid (CPA), which acts as a bifunctional catalyst. It activates the glyoxal electrophile through hydrogen bonding while also organizing the nucleophilic 2-(arylamino)ethan-1-ol for a stereocontrolled reaction.
The proposed catalytic cycle can be summarized as follows:
-
[4+2] Heteroannulation: The reaction initiates with the condensation of the aryl/alkylglyoxal and the 2-(arylamino)ethan-1-ol. The CPA catalyst facilitates a domino [4+2] heteroannulation to form a cyclic α-iminium hemiacetal intermediate.[1][2]
-
1,2-Aryl/Alkyl Shift: This is the key stereochemistry-defining step. The cyclic intermediate undergoes a 1,2-aryl or alkyl shift, which is a formal asymmetric aza-benzilic ester rearrangement.[1][2][6] The chiral environment provided by the CPA catalyst dictates the facial selectivity of this migration, leading to the formation of the enantioenriched C3-substituted morpholinone.
This catalytic approach provides a direct and efficient route to these valuable chiral heterocycles from readily available achiral starting materials.
Figure 1: Proposed catalytic cycle for the enantioselective synthesis of C3-substituted morpholinones.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of a representative C3-substituted morpholinone.
3.1. Materials and Reagents
-
Aryl/Alkylglyoxal (e.g., Phenylglyoxal monohydrate)
-
2-(Arylamino)ethan-1-ol (e.g., 2-(phenylamino)ethanol)
-
Chiral Phosphoric Acid Catalyst (e.g., (S)-TRIP or a derivative)[2]
-
Anhydrous solvent (e.g., tert-Butyl methyl ether - TBME)[2]
-
Molecular Sieves (5 Å), activated
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Standard laboratory glassware, dried in an oven before use
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
3.2. General Reaction Setup
The following procedure is a general guideline and may require optimization for specific substrates.
Figure 2: General experimental workflow for the synthesis.
3.3. Step-by-Step Procedure
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add activated 5 Å molecular sieves (approx. 100 mg per 0.1 mmol of substrate).
-
The vial is sealed and purged with an inert atmosphere (Nitrogen or Argon).
-
Add the chiral phosphoric acid catalyst (e.g., (S)-5f, 15 mol%).[2]
-
Add the anhydrous solvent (e.g., TBME, to achieve a concentration of 0.1 M).[2]
-
Add the 2-(arylamino)ethan-1-ol (1.0 equivalent).
-
Add the aryl/alkylglyoxal (1.2 equivalents).
-
Seal the vial tightly and place it in a preheated oil bath at the desired temperature (e.g., 50-80 °C).[2]
-
Stir the reaction mixture vigorously for the specified time (e.g., 18-48 hours).[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of celite to remove the molecular sieves, washing with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the C3-substituted morpholinone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Substrate Scope and Performance
The chiral phosphoric acid-catalyzed synthesis of C3-substituted morpholinones has been shown to be effective for a range of substrates. The table below summarizes representative results from the literature.[2]
| Entry | Arylglyoxal (R¹) | 2-(Arylamino)ethan-1-ol (R²) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | Phenyl | 15 | 80 | 48 | 85 | 90 |
| 2 | 4-Fluorophenyl | Phenyl | 15 | 80 | 48 | 88 | 92 |
| 3 | 4-Chlorophenyl | Phenyl | 15 | 80 | 48 | 90 | 91 |
| 4 | 4-Bromophenyl | Phenyl | 15 | 80 | 48 | 92 | 91 |
| 5 | 2-Naphthyl | Phenyl | 15 | 80 | 48 | 75 | 88 |
| 6 | Phenyl | 4-Methoxyphenyl | 15 | 50 | 18 | 82 | 85 |
Data synthesized from literature reports.[2] Conditions and results may vary.
Alternative Methodologies
While the CPA-catalyzed method is highly effective, it is valuable to be aware of other approaches to C3-substituted morpholinones.
-
Chiral Auxiliary-Based Synthesis: This method employs a chiral auxiliary, such as pseudoephedrine, to direct the stereochemical outcome of the reaction with arylglyoxals.[4] The reaction is typically catalyzed by a Brønsted acid and gives morpholinone products in high yields and selectivities.[4]
-
Zinc Chloride-Catalyzed Cyclizative 1,2-Rearrangement: For the synthesis of more sterically hindered C3-disubstituted morpholinones, a zinc chloride-catalyzed method has been developed.[7][8][9][10] This approach allows for the construction of morpholinones with aza-quaternary stereocenters, which are challenging to access by other means.[7][8][9][10]
Conclusion
The protocol detailed in this application note provides a reliable and highly enantioselective method for the synthesis of C3-substituted morpholinones. The use of a chiral phosphoric acid catalyst offers an operationally simple and efficient route to these medicinally important scaffolds from readily available starting materials. The underlying aza-benzilic ester rearrangement mechanism highlights the novelty and power of this transformation. By following the outlined procedures and understanding the mechanistic principles, researchers can effectively synthesize a diverse range of chiral morpholinones for applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Ethyl 2-Morpholinoacetate via Reaction of Morpholine with Ethyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives are pivotal scaffolds in medicinal chemistry, recognized for their presence in a wide range of biologically active compounds and approved drugs.[1][2][3] The morpholine ring is often incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and to improve their pharmacokinetic profiles.[1][4] One of the fundamental reactions for functionalizing morpholine is its N-alkylation, a key step in the synthesis of numerous pharmaceutical intermediates.[5]
This document provides a comprehensive guide to the synthesis of ethyl 2-morpholinoacetate, a valuable building block in organic synthesis, through the reaction of morpholine with ethyl chloroacetate.[6][7][8] This reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate and displacing the chloride ion.[6][9] These application notes offer a detailed protocol, an exploration of the underlying reaction mechanism, and insights into the significance of this synthesis in the broader context of drug discovery and development.[10][11]
Reaction Mechanism and Rationale
The synthesis of ethyl 2-morpholinoacetate from morpholine and ethyl chloroacetate is a classic example of a nucleophilic aliphatic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction.
Mechanism:
-
Nucleophilic Attack: The nitrogen atom in the morpholine ring possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electron-deficient methylene carbon (the carbon atom bonded to the chlorine) of ethyl chloroacetate.[6][9]
-
Transition State: A transient transition state is formed where a new bond between the nitrogen and the carbon is partially formed, and the carbon-chlorine bond is partially broken.
-
Leaving Group Departure: The chlorine atom, being a good leaving group, departs as a chloride ion (Cl⁻), taking the bonding electrons with it.
-
Proton Transfer: The resulting positively charged nitrogen atom is deprotonated by a base (in this case, often an excess of morpholine or an added base like triethylamine) to yield the final product, ethyl 2-morpholinoacetate, and a salt (e.g., morpholinium chloride or triethylammonium chloride).
The use of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic and halting the reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of ethyl 2-morpholinoacetate.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. |
| Morpholine | Reagent | Sigma-Aldrich | 110-91-8 |
| Ethyl Chloroacetate | Reagent | Sigma-Aldrich | 105-39-5 |
| Triethylamine | Anhydrous | Sigma-Aldrich | 121-44-8 |
| Benzene | Anhydrous | Sigma-Aldrich | 71-43-2 |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | 60-29-7 |
| Sodium Sulfate | Anhydrous | Sigma-Aldrich | 7757-82-6 |
| Deuterated Chloroform (CDCl₃) | NMR grade | Cambridge Isotope Laboratories | 865-49-6 |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Ethyl chloroacetate is toxic and a lachrymator, and morpholine is corrosive.[12][13][14][15] Handle these reagents with extreme care.
Reaction Setup
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add morpholine (0.1 mol, 8.71 g), triethylamine (0.1 mol, 10.12 g), and 100 mL of anhydrous benzene.[6]
-
Stir the mixture at room temperature to ensure homogeneity.
Addition of Ethyl Chloroacetate
-
Slowly add ethyl chloroacetate (0.1 mol, 12.26 g) dropwise to the stirred morpholine solution over a period of 30 minutes.[16] An exothermic reaction may be observed. Maintain the temperature below 30 °C, using an ice bath if necessary.
Reaction and Monitoring
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C for benzene) and maintain reflux for 3-4 hours.[6][16]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). Use a suitable eluent system (e.g., ethyl acetate/hexane, 1:1) and visualize the spots under a UV lamp or by staining with iodine. The reaction is complete when the starting material (morpholine) is no longer visible on the TLC plate.
Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
The precipitated triethylamine hydrochloride will be visible as a white solid. Filter the mixture by suction filtration to remove the salt. Wash the salt with a small amount of diethyl ether.
-
Combine the filtrate and the washings in a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) to remove any remaining salts and impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude ethyl 2-morpholinoacetate by vacuum distillation.
Characterization
The identity and purity of the synthesized ethyl 2-morpholinoacetate can be confirmed by spectroscopic methods:
-
¹H NMR (CDCl₃): Expect signals corresponding to the ethyl group (a triplet and a quartet), and the morpholine ring protons (two triplets), and a singlet for the methylene group adjacent to the nitrogen.
-
¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the morpholine ring.
-
FT-IR (neat): Look for a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester.
-
Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺.
Applications in Drug Development
Ethyl 2-morpholinoacetate serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds.[7] The morpholine moiety is a privileged structure in drug design, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][17][18] The ester functionality of ethyl 2-morpholinoacetate can be readily converted to other functional groups, such as amides or hydrazides, allowing for the synthesis of diverse libraries of compounds for high-throughput screening.[6][9]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and continue to monitor by TLC. |
| Loss of product during work-up | Ensure complete extraction and minimize transfers. | |
| Impure reagents | Use freshly distilled or high-purity reagents. | |
| Presence of Starting Materials in Product | Incomplete reaction | Optimize reaction time and temperature. |
| Inefficient purification | Repeat the purification step (e.g., re-distillation or column chromatography). | |
| Formation of Side Products | Reaction temperature too high | Control the temperature during the addition of ethyl chloroacetate. |
| Presence of water in the reaction | Use anhydrous solvents and reagents. |
Conclusion
The synthesis of ethyl 2-morpholinoacetate via the N-alkylation of morpholine with ethyl chloroacetate is a robust and efficient method for producing a key intermediate in medicinal chemistry. The straightforward procedure, coupled with the high value of the product as a synthetic building block, makes this reaction a staple in both academic and industrial research settings. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for achieving high yields and purity. The versatility of the morpholine scaffold ensures that this synthetic route will continue to be relevant in the ongoing quest for novel therapeutic agents.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biosynce.com [biosynce.com]
- 8. Ethyl 2-Morpholinoacetate [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. lobachemie.com [lobachemie.com]
- 14. chemos.de [chemos.de]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Synthesis of N-substituted morpholines for osteosarcoma research
Application Notes & Protocols
Topic: Synthesis and Evaluation of N-Substituted Morpholines for Osteosarcoma Research
Introduction: The Rationale for N-Substituted Morpholines in Osteosarcoma Therapy
Osteosarcoma (OS) is the most prevalent primary malignant bone tumor, predominantly affecting children and adolescents. Despite aggressive multimodal treatments involving surgery and chemotherapy, the prognosis for patients with metastatic or recurrent disease remains devastatingly poor, with survival rates under 30%.[1] This underscores a critical need for novel therapeutic strategies targeting the specific molecular drivers of the disease.
A significant breakthrough in understanding osteosarcoma pathogenesis has been the identification of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway as a frequently hyperactivated cascade in OS cells.[2][3] This pathway is a central regulator of critical cellular processes, including proliferation, growth, survival, and metabolism.[4] Its dysregulation is a key factor in tumor progression and therapeutic resistance.[1][3] Consequently, inhibiting the PI3K/Akt/mTOR pathway has emerged as a highly promising therapeutic strategy.[1][2]
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties like solubility and for its presence in numerous approved drugs.[5][6] Notably, several potent dual PI3K/mTOR inhibitors feature a morpholine moiety, which can anchor deeply within the ATP-binding pocket of these kinases.[7][8] This structural insight forms the basis of our investigation into synthesizing novel N-substituted morpholine derivatives as potential therapeutic agents for osteosarcoma. This guide provides a comprehensive framework, from chemical synthesis to biological evaluation, for researchers aiming to explore this promising class of compounds.
Section 1: Synthesis of N-Substituted Morpholine Derivatives
A robust and versatile method for synthesizing N-substituted morpholines begins with readily available ribonucleosides. This approach leverages a two-step, one-pot reaction sequence involving periodate oxidation followed by reductive amination, which preserves stereochemistry and allows for diverse substitutions on the nitrogen atom.[9][10]
Causality Behind the Synthetic Strategy:
-
Starting Material Choice (Ribonucleosides): Ribonucleosides (e.g., Uridine, Adenosine) are chosen for their inherent chirality and the presence of a vicinal diol in the ribose sugar. This diol is the key functional group for the subsequent cleavage reaction.
-
Oxidative Cleavage (Sodium Periodate): Sodium periodate (NaIO₄) is a highly specific and mild oxidizing agent that selectively cleaves the C2′-C3′ bond of the ribose ring's vicinal diol. This reaction is clean and efficient, quantitatively generating a highly reactive dialdehyde intermediate in situ.
-
Reductive Amination (Primary Amine & Reducing Agent): The generated dialdehyde is not isolated. Instead, a primary amine (R-NH₂) is introduced directly into the reaction mixture. The amine reacts with the two aldehyde groups to form a cyclic iminium ion intermediate. This intermediate is then immediately reduced by a hydride source, typically sodium cyanoborohydride (NaBH₃CN) or a similar mild reducing agent, to form the stable N-substituted morpholine ring. Using a primary amine (R-NH₂) is critical as it directly installs the desired "N-substituent" (R-group) onto the morpholine core.
Detailed Synthesis Protocol: N-Benzyl Morpholine Derivative from Uridine
This protocol details the synthesis of an N-benzyl substituted morpholine, a common starting point for further derivatization.
Materials:
-
Uridine
-
Sodium periodate (NaIO₄)
-
Benzylamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Deionized water (DI H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Uridine (1.0 eq) in a 1:1 mixture of Methanol and DI H₂O (e.g., 50 mL). Stir until a clear solution is obtained.
-
Oxidative Cleavage: Cool the solution to 0 °C in an ice bath. Add sodium periodate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the reaction at 0 °C for 1 hour. A white precipitate (sodium iodate) will form.
-
Reductive Amination: To the same flask, add benzylamine hydrochloride (1.5 eq). Stir for an additional 30 minutes at 0 °C.
-
Reduction: Add sodium cyanoborohydride (2.0 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Workup:
-
Quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl morpholine derivative.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Scope of N-Substituents
The described protocol is highly adaptable to various primary amines, allowing for the synthesis of a library of derivatives.[9][10]
| Entry | Starting Ribonucleoside | Amine Hydrochloride (R-NH₂·HCl) | N-Substituent (R) | Reported Yield (%) |
| 1 | Uridine | Benzylamine·HCl | Benzyl | ~90% |
| 2 | Uridine | Allylamine·HCl | Allyl | ~95% |
| 3 | Adenosine | Methylamine·HCl | Methyl | ~75% |
| 4 | Guanosine | Ethylamine·HCl | Ethyl | ~70% |
| 5 | Uridine | (4-Fluorobenzyl)amine·HCl | 4-Fluorobenzyl | ~88% |
Yields are approximate and based on literature precedents for similar transformations.[9]
Section 2: The PI3K/Akt/mTOR Pathway in Osteosarcoma
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs cell fate. In osteosarcoma, this pathway is often constitutively active due to genetic mutations (e.g., PTEN deletion, PIK3CA mutations) or aberrant upstream signaling from receptor tyrosine kinases (RTKs).[1] This sustained signaling promotes uncontrolled cell proliferation and prevents apoptosis, hallmarks of cancer.[2][3] N-substituted morpholines containing specific aromatic moieties have been designed as dual inhibitors, targeting the structurally similar ATP-binding sites of both PI3K and mTOR.[8]
Caption: The PI3K/Akt/mTOR pathway and points of inhibition by N-substituted morpholines.
Section 3: Protocols for Biological Evaluation
Once a library of N-substituted morpholines is synthesized, a systematic biological evaluation is required to identify lead compounds and elucidate their mechanism of action. The following protocols are standard methodologies for assessing anticancer activity in osteosarcoma cell lines (e.g., U2OS, Saos-2, MG-63).
Overall Experimental Workflow
The process follows a logical progression from broad screening to detailed mechanistic studies.
Caption: Workflow from synthesis to lead compound identification.
Protocol 3.1: Cell Viability (MTT Assay)
Purpose: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀), providing a quantitative measure of cytotoxicity.
Materials:
-
Osteosarcoma cell lines (e.g., U2OS)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well plates
-
Synthesized morpholine derivatives (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed osteosarcoma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3.2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Purpose: To determine if the observed cytotoxicity is due to apoptosis (programmed cell death).
Materials:
-
6-well plates
-
Lead morpholine compound(s) identified from the MTT assay
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the lead compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Protocol 3.3: Cell Cycle Analysis
Purpose: To investigate if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[11]
Materials:
-
6-well plates
-
Lead morpholine compound(s)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20 °C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to model the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated samples to the control to identify any cell cycle arrest.
Conclusion and Future Directions
The synthetic and biological protocols outlined in this guide provide a comprehensive roadmap for the exploration of N-substituted morpholines as a novel class of anti-cancer agents for osteosarcoma. By targeting the well-validated PI3K/Akt/mTOR pathway, these compounds hold significant therapeutic potential.[1][4] Initial screening for cytotoxicity, followed by detailed mechanistic studies on lead compounds, will enable researchers to identify promising candidates for further preclinical development. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo evaluation in animal models of osteosarcoma to validate therapeutic efficacy.
References
- 1. Emerging concepts for PI3K/mTOR inhibition as a potential treatment for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of ncRNAs and the PI3K/AKT/mTOR pathway: Implications for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-(Morpholin-3-yl)ethanol as a Versatile Building Block for Kinase Inhibitors
Introduction: The Strategic Importance of the Morpholine Moiety in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1][2] Within the medicinal chemist's toolkit, the morpholine heterocycle has emerged as a privileged scaffold.[3] Its incorporation into drug candidates often confers advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and bioavailability.[4] The morpholine ring can also engage in crucial hydrogen bonding interactions within the kinase ATP-binding site, enhancing potency and selectivity.[5][6]
This guide focuses on a specific, chiral building block, 2-(Morpholin-3-yl)ethanol , and its application in the synthesis of novel kinase inhibitors. We will explore its strategic value, provide detailed synthetic protocols for its incorporation, and outline the necessary assays for the characterization and biological evaluation of the resulting inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of kinase inhibitor scaffolds.
The this compound Advantage: A Chiral Scaffold for Enhanced Interactions
While the more common 2-(morpholin-4-yl)ethanol has been widely used, the 3-substituted isomer offers unique stereochemical and conformational properties. The presence of a chiral center and the specific spatial arrangement of the hydroxyl and morpholine groups allow for distinct interactions within the often-complex topology of a kinase active site. This can lead to improved potency and selectivity profiles that may not be achievable with achiral or differently substituted analogs.[7] The secondary amine within the morpholine ring also presents a key handle for further chemical elaboration, enabling the exploration of diverse chemical space.
PART 1: SYNTHETIC STRATEGIES & PROTOCOLS
The incorporation of this compound into a kinase inhibitor scaffold typically involves the formation of an ether, amine, or amide linkage. The following protocols provide generalized, yet detailed, methodologies for these key transformations.
Protocol 1.1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the coupling of this compound with an activated heterocyclic core (e.g., a chloro- or fluoro-substituted pyrimidine or quinazoline), a common strategy in kinase inhibitor synthesis.[1][8]
Workflow for O-Alkylation of a Heterocyclic Core
Caption: Williamson ether synthesis workflow.
Materials:
-
(R)- or (S)-2-(Morpholin-3-yl)ethanol[9]
-
Activated heterocyclic core (e.g., 2-chloropyrimidine)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0°C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Intermediate Formation: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.
-
Nucleophilic Substitution: Add the activated heterocyclic core (1.1 equivalents) to the reaction mixture.
-
Reaction Progression: Heat the reaction to an appropriate temperature (e.g., 80-100°C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired ether-linked product.
Protocol 1.2: Reductive Amination
This protocol is suitable for coupling the secondary amine of the morpholine ring with an aldehyde-functionalized scaffold.
Workflow for Reductive Amination
Caption: Reductive amination workflow.
Materials:
-
(R)- or (S)-2-(Morpholin-3-yl)ethanol
-
Aldehyde-functionalized core scaffold
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde-functionalized scaffold (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final amine-linked inhibitor.
PART 2: CHARACTERIZATION AND BIOLOGICAL EVALUATION
Once the novel kinase inhibitors are synthesized, a systematic evaluation of their purity, structure, and biological activity is imperative.
Protocol 2.1: Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and assess the purity of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the final products.
Protocol 2.2: In Vitro Kinase Activity Assays
The primary goal is to determine the inhibitory potency of the synthesized compounds against the target kinase(s). Luminescence-based assays that measure ADP production are widely used and commercially available.[10]
Workflow for In Vitro Kinase Assay
Caption: In vitro kinase assay workflow.
Materials:
-
Purified recombinant target kinase
-
Specific kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[10]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[10]
-
Kinase Reaction Setup: In a multi-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.
-
Enzyme Addition: Add 2.5 µL of the target kinase solution to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate and ATP to each well. The optimal concentrations of substrate and ATP should be determined empirically, often near the Kₘ for each.
-
Incubation: Incubate the plate at 30°C for 60 minutes, or for a time determined to be in the linear range of the reaction.
-
ADP Detection: Follow the manufacturer's protocol for the ADP detection reagent. Typically, this involves adding a reagent to stop the kinase reaction and deplete unconsumed ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.[10]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: The IC₅₀ values for a series of compounds should be summarized in a table for easy comparison.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| YourCmpd-1 | Kinase X | 25 |
| YourCmpd-2 | Kinase X | 150 |
| Staurosporine | Kinase X | 8 |
Table 1: Example of IC₅₀ data for novel inhibitors against a target kinase. Staurosporine is included as a non-selective positive control.
Protocol 2.3: Cell-Based Assays
Evaluating the activity of inhibitors in a cellular context is a critical step to understand their true therapeutic potential.[11] Cell-based assays can measure the inhibitor's effect on kinase activity within the complex cellular environment.[12][13]
Workflow for a Cell-Based Phosphorylation Assay
Caption: Cell-based phosphorylation assay workflow.
Step-by-Step Procedure (General Overview):
-
Cell Culture: Culture a cell line known to have an active signaling pathway dependent on the target kinase.
-
Treatment: Seed the cells in multi-well plates and treat them with a range of concentrations of the synthesized inhibitor for a specified period.
-
Lysis: Lyse the cells to release the cellular proteins.
-
Detection: The level of phosphorylation of a known downstream substrate of the target kinase is then quantified. This can be achieved through various methods:
-
Western Blotting: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
ELISA: A quantitative immunoassay format.
-
Homogeneous Assays (e.g., TR-FRET): These assays are amenable to high-throughput screening.[14]
-
-
Data Analysis: The results are used to determine the cellular IC₅₀, which represents the concentration of the inhibitor required to reduce the phosphorylation of the substrate by 50% in a cellular context.
Conclusion and Future Directions
This compound represents a valuable and versatile building block for the development of novel kinase inhibitors. Its unique stereochemical properties provide an avenue for creating compounds with enhanced potency and selectivity. The protocols outlined in this guide offer a robust framework for the synthesis, characterization, and biological evaluation of inhibitors incorporating this scaffold. Further exploration of this building block, including the synthesis of both enantiomers and their incorporation into diverse heterocyclic cores, will undoubtedly lead to the discovery of new and effective kinase-targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of promiscuous ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 9. (R)-2-(morpholin-3-yl)ethanol | C6H13NO2 | CID 53482120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
Introduction: The Significance of Stereochemistry in Reboxetine's Therapeutic Action
An Application Guide for the Stereoselective Synthesis of (S,S)-Reboxetine Utilizing a Chiral Morpholine Synthon
Reboxetine is a highly selective and potent Norepinephrine Reuptake Inhibitor (NRI) used clinically for the management of depressive disorders.[1] Marketed under various trade names, including Edronax®, it is also explored for its therapeutic potential in treating panic disorders and Attention Deficit/Hyperactivity Disorder (ADHD).[2] The molecular structure of reboxetine features two stereogenic centers, giving rise to four possible stereoisomers. Extensive pharmacological studies have revealed that the therapeutic efficacy is predominantly attributed to the (S,S)-enantiomer, which exhibits significantly greater activity and selectivity for the norepinephrine transporter (NET) compared to its (R,R)-counterpart.[1][2][3]
This disparity in biological activity underscores the critical importance of stereocontrol in the synthesis of reboxetine for pharmaceutical applications. A "chiral switch," the move from marketing a racemic drug to a pure, single enantiomer, is a common theme in drug development, driven by the desire to maximize therapeutic effect while minimizing potential side effects from less active or inactive isomers.[3]
This application note provides a detailed, technically-grounded guide for the stereoselective synthesis of (S,S)-reboxetine. The strategy detailed herein hinges on the principle of chiral pool synthesis, where a readily available, enantiopure starting material is used to establish the stereochemistry of the morpholine ring early in the synthetic sequence. Specifically, this guide will focus on a synthetic pathway that proceeds through a key intermediate derived from (S)-3-amino-1,2-propanediol, effectively utilizing an (S)-morpholin-3-ylmethanol derivative as the foundational chiral building block.
Overall Synthetic Strategy: A Chiral Building Block Approach
The core challenge in synthesizing (S,S)-reboxetine is the precise installation of two adjacent chiral centers with the correct (S,S) configuration. The strategy outlined here circumvents the need for challenging chiral resolutions or complex asymmetric catalysis for one of the centers by incorporating it from the start. The approach involves two primary phases:
-
Construction of the Chiral Morpholine Core: A protected (S)-morpholin-3-ylmethanol derivative is synthesized from an inexpensive, commercially available chiral starting material. This locks in the first stereocenter.
-
Diastereoselective Elaboration: The chiral core is then elaborated through a series of reactions to introduce the phenyl and 2-ethoxyphenoxy moieties, with a focus on controlling the stereochemistry of the second chiral center.
This methodical approach ensures a high degree of enantiomeric purity in the final active pharmaceutical ingredient (API).
Diagram 1: High-level workflow for the synthesis of (S,S)-Reboxetine.
Part 1: Synthesis of the N-Boc-(S)-morpholin-3-ylmethanol Core
The foundational step of this synthesis is the construction of the chiral morpholine ring with a defined stereocenter at the C3 position. This is achieved in a three-step sequence starting from (S)-3-amino-1,2-propanediol.
Causality Behind Experimental Choices
-
Step 1 & 2 (Amidation and Cyclization): The reaction of (S)-3-amino-1,2-propanediol with chloroacetyl chloride forms an amide intermediate.[4] Subsequent treatment with a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in tert-Amyl alcohol is crucial.[4] This base is potent enough to deprotonate the alcohol, initiating an intramolecular Williamson ether synthesis (cyclization) to form the morpholinone ring. The bulky nature of the base and solvent system favors the desired six-membered ring formation over potential side reactions.[4]
-
Step 3 (Nitrogen Protection): The secondary amine of the morpholinone is protected as its tert-butyloxycarbonyl (Boc) derivative. This is a critical step for two reasons: 1) It prevents the amine from interfering with subsequent organometallic and basic reagents, and 2) It enhances solubility in organic solvents.
-
Step 4 (Lactam Reduction): The morpholinone is a cyclic amide (lactam). Its carbonyl group is selectively reduced to a methylene group using a powerful reducing agent like borane-tetrahydrofuran complex (BH₃·THF).[1][5] This reduction is highly efficient and does not affect the Boc protecting group or the primary alcohol, yielding the desired chiral building block.
Diagram 2: Synthesis of the N-Boc protected chiral morpholine core.
Protocol 1: Synthesis of N-Boc-(S)-morpholin-3-ylmethanol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (equiv.) |
| (S)-3-Amino-1,2-propanediol | 91.11 | 10.0 g | 1.0 |
| Chloroacetyl chloride | 112.94 | 13.5 g | 1.1 |
| Potassium tert-butoxide | 112.21 | 13.5 g | 1.1 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 26.2 g | 1.1 |
| Borane THF complex (1M) | - | 120 mL | 1.1 |
| Solvents | - | As required | - |
Procedure:
-
Amidation: Dissolve (S)-3-amino-1,2-propanediol (1.0 eq) in a suitable solvent mixture like CH₃CN/MeOH. Cool the solution to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature below 10 °C. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure to obtain the crude amide.
-
Cyclization: In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in tert-Amyl alcohol. Add the crude amide from the previous step to this solution at room temperature. Heat the mixture to 80 °C and stir for 4-6 hours until TLC analysis indicates completion. Cool, neutralize with a mild acid (e.g., NH₄Cl solution), and extract with an organic solvent (e.g., ethyl acetate). Dry and concentrate to yield crude (S)-morpholin-3-one.
-
Boc Protection: Dissolve the crude (S)-morpholin-3-one in a solvent such as dichloromethane (DCM). Add Boc₂O (1.1 eq) and a base (e.g., triethylamine, 1.2 eq). Stir at room temperature overnight. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel) to obtain pure N-Boc-(S)-morpholin-3-one.
-
Reduction: Dissolve the purified N-Boc-(S)-morpholin-3-one in anhydrous THF and cool to 0 °C. Add 1M BH₃·THF solution (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours. Cool the reaction to 0 °C and carefully quench with methanol, followed by 1M HCl. Basify the solution and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield the target N-Boc-(S)-morpholin-3-ylmethanol.
Part 2: Assembly of the (S,S)-Reboxetine Framework
With the first stereocenter secured, the synthesis proceeds to build the final molecule by introducing the two aryl substituents. This phase is critical for establishing the second stereocenter in the desired (S) configuration.
Causality Behind Experimental Choices
-
Step 5 (Selective Oxidation): The primary alcohol of the chiral core must be converted to an aldehyde to allow for the introduction of the phenyl group. A selective oxidation method, such as Swern oxidation or using Dess-Martin periodinane (DMP), is essential to prevent over-oxidation to a carboxylic acid and to avoid harsh conditions that could compromise the Boc protecting group.
-
Step 6 (Phenylation): The addition of a phenyl Grignard reagent (phenylmagnesium bromide) to the aldehyde creates the second chiral center. This nucleophilic addition is diastereoselective, and while it produces a mixture of diastereomers, the desired (S,S) configuration is often a major product. The stereochemical outcome is influenced by steric hindrance and chelation effects.
-
Step 7 (Etherification): The resulting benzylic alcohol is converted into the final ether. This is typically a two-step process to ensure good yields and stereochemical control. First, the alcohol is converted to a good leaving group, such as a bromide, using reagents like triphenylphosphine and carbon tetrabromide or phosphorus tribromide.[1][5] This bromide is then displaced by the nucleophilic 2-ethoxyphenoxide (generated from 2-ethoxyphenol and a base like t-BuOK).[1][5] This Sₙ2-type reaction proceeds with inversion of configuration if the reaction center is chiral and attacked directly. However, in many reported syntheses, this sequence is designed to either retain or establish the correct final stereochemistry.
-
Step 8 (Deprotection): The final step is the removal of the acid-labile Boc group. Treatment with a strong acid like trifluoroacetic acid (TFA) cleanly cleaves the protecting group, yielding the final (S,S)-reboxetine product, which can be isolated as a free base or a pharmaceutically acceptable salt.[4]
Diagram 3: Final assembly and deprotection to yield (S,S)-Reboxetine.
Protocol 2: Elaboration to (S,S)-Reboxetine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (equiv.) |
| N-Boc-(S)-morpholin-3-ylmethanol | 217.27 | 10.0 g | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 21.5 g | 1.1 |
| Phenylmagnesium bromide (3M) | - | 16.9 mL | 1.1 |
| Triphenylphosphine (PPh₃) | 262.29 | 13.3 g | 1.1 |
| Carbon tetrabromide (CBr₄) | 331.63 | 16.8 g | 1.1 |
| 2-Ethoxyphenol | 138.16 | 6.4 g | 1.0 |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 5.7 g | 1.1 |
| Trifluoroacetic acid (TFA) | 114.02 | As required | - |
Procedure:
-
Oxidation: Dissolve N-Boc-(S)-morpholin-3-ylmethanol (1.0 eq) in anhydrous DCM. Add DMP (1.1 eq) portion-wise at room temperature. Stir for 2-3 hours until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated solution of Na₂S₂O₃. Extract with DCM, dry, and concentrate to obtain the crude aldehyde, which is used directly in the next step.
-
Phenylation: Dissolve the crude aldehyde in anhydrous THF and cool to -78 °C. Add phenylmagnesium bromide solution (1.1 eq) dropwise. Stir at this temperature for 1 hour, then allow to warm slowly to room temperature. Quench the reaction with saturated NH₄Cl solution. Extract with ethyl acetate, dry, and concentrate. The resulting diastereomeric alcohols can be separated by column chromatography.
-
Bromination: Dissolve the desired alcohol diastereomer (1.0 eq) and CBr₄ (1.1 eq) in anhydrous DCM and cool to 0 °C. Add a solution of PPh₃ (1.1 eq) in DCM dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 2 hours. Concentrate the reaction mixture and purify by chromatography to isolate the intermediate bromide.
-
Etherification: Dissolve 2-ethoxyphenol (1.0 eq) in anhydrous THF and add t-BuOK (1.1 eq) at 0 °C. Stir for 20 minutes. Add a solution of the bromide from the previous step. Allow the reaction to stir at room temperature overnight. Quench with water, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to yield N-Boc-(S,S)-reboxetine.
-
Deprotection: Dissolve the purified N-Boc-(S,S)-reboxetine in DCM. Add an excess of TFA (e.g., 20% v/v) and stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to obtain the free base. The aqueous layer can be acidified and extracted to recover any product, or the product can be crystallized as a salt (e.g., succinate). The final product's enantiomeric purity should be confirmed by chiral HPLC.[4]
Conclusion
This application note outlines a robust and stereocontrolled synthetic route to (S,S)-reboxetine, the pharmacologically active enantiomer. By employing a chiral pool strategy starting from (S)-3-amino-1,2-propanediol, the synthesis efficiently establishes the crucial C3-stereocenter of the morpholine ring. Subsequent diastereoselective steps allow for the construction of the complete molecular framework. The detailed protocols and the rationale behind the chosen methodologies provide researchers and drug development professionals with a practical and scientifically sound guide for the synthesis of this important antidepressant.
References
- 1. ijamtes.org [ijamtes.org]
- 2. Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Column Chromatography Purification of Morpholine Derivatives
Welcome to the technical support center for the column chromatography purification of morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and a deeper understanding of the principles governing the separation of these important heterocyclic compounds.
Introduction: The Challenge of Purifying Morpholine Derivatives
Morpholine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. However, their purification by column chromatography, particularly on silica gel, presents a common set of challenges. The basicity of the morpholine nitrogen atom is the primary culprit, leading to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel.[1] This interaction can cause a cascade of chromatographic problems, including:
-
Peak Tailing and Streaking: The strong adsorption of the basic morpholine moiety to the acidic stationary phase leads to asymmetrical peak shapes, making fraction collection and assessment of purity difficult.[1]
-
Irreversible Binding: In some cases, the interaction is so strong that the compound binds irreversibly to the column, resulting in low or no recovery of the desired product.[1]
-
Poor Separation: The tailing of the target compound can lead to co-elution with impurities, compromising the purity of the final product.
This guide will equip you with the knowledge and techniques to overcome these challenges and achieve efficient and successful purification of your morpholine derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography of morpholine derivatives in a question-and-answer format.
Issue 1: Pronounced Peak Tailing or Streaking on TLC and Column
Q: My morpholine derivative is showing significant tailing on my silica gel TLC plate, and I'm concerned about how it will behave on a column. What's causing this and how can I fix it?
A: The tailing you're observing is a classic sign of a strong interaction between the basic nitrogen of your morpholine derivative and the acidic silanol groups on the silica gel.[1] This interaction slows down the desorption of your compound, causing it to "drag" along the stationary phase.
Solutions:
-
Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1]
-
Triethylamine (TEA): Adding 0.1-2% triethylamine to your mobile phase is a standard practice.[1] The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your morpholine derivative.[2] This allows your compound to elute more symmetrically.
-
Ammonia: A solution of ammonia in methanol (e.g., 7N NH3 in MeOH) can also be used as an additive, typically at a concentration of 1-5%. This is particularly useful for more polar compounds.
-
-
Deactivation of Silica Gel: You can pre-treat your silica gel to reduce its acidity.[3] This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[3]
Experimental Protocol: TLC Analysis with a Basic Modifier
-
Prepare two developing chambers.
-
In the first chamber, add your standard eluent (e.g., ethyl acetate/hexanes).
-
In the second chamber, add the same eluent with the addition of 1% triethylamine.
-
Spot your crude reaction mixture on two separate TLC plates.
-
Develop one plate in each chamber.
-
Compare the spot shape and Rf value. You should observe a significant reduction in tailing and potentially a slight increase in the Rf value on the plate developed with the TEA-modified eluent.
Issue 2: Low or No Recovery of the Compound from the Column
Q: I ran a column of my morpholine derivative, but I'm getting very low recovery, or in the worst case, nothing is coming off the column. What happened to my compound?
A: This is a severe case of the acid-base interaction mentioned previously. Your compound has likely bound irreversibly to the silica gel.[1] This is more common with highly basic or poly-functionalized morpholine derivatives.
Solutions:
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1] Basic or neutral alumina will not have the acidic sites that cause strong adsorption of amines.
-
Deactivated Silica Gel: As mentioned before, using silica gel that has been treated with a base can significantly improve recovery.[1]
-
-
Increase the Polarity of the Eluent Drastically: If your compound is "stuck," you can try to flush the column with a much more polar solvent system, such as 10-20% methanol in dichloromethane, often with a basic additive. However, this may also elute other polar impurities.
-
Reverse-Phase Chromatography: For very polar morpholine derivatives, reverse-phase chromatography (e.g., using a C18 column) might be a more suitable purification strategy.[1]
Issue 3: Poor Separation from Polar Impurities
Q: My morpholine derivative is co-eluting with a polar impurity. How can I improve the separation?
A: Achieving good resolution between compounds of similar polarity can be challenging. Here are some strategies to improve separation:
Solutions:
-
Optimize the Solvent System:
-
Try Different Solvent Systems: Don't be afraid to experiment with different solvent combinations. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol or acetone/hexanes. Sometimes a change in solvent selectivity can dramatically improve separation.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective.[3] Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to sharpen the peaks and improve resolution.[3]
-
-
Dry Loading: If your crude material is not very soluble in the column eluent, or if you want to ensure a very narrow starting band, dry loading is an excellent technique.[4]
-
Protocol for Dry Loading:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution (enough to form a free-flowing powder after the solvent is removed).
-
Remove the solvent completely using a rotary evaporator.
-
Carefully layer the resulting powder onto the top of your packed column.
-
-
Issue 4: Compound is Highly Water-Soluble
Q: My morpholine derivative is very water-soluble, making it difficult to extract from the aqueous workup. How can I handle this?
A: The high polarity and potential for salt formation can make the extraction of some morpholine derivatives challenging.
Solutions:
-
Salting Out: Add a significant amount of an inorganic salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer.[1] This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer.[1]
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 9) by adding a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[1] This will ensure your morpholine derivative is in its free base form, which is typically less water-soluble than its protonated salt form.[1]
-
Use of a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or ethyl acetate, switch to a more polar solvent like dichloromethane (DCM) or chloroform for the extraction.[1]
Visualization of the Purification Workflow
The following diagram illustrates a typical workflow for the purification of a morpholine derivative, incorporating troubleshooting decision points.
Caption: A typical workflow for morpholine derivative purification.
Key Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Morpholine Derivative
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a suitable eluent system that gives your target compound an Rf value of approximately 0.2-0.4.[1] A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5-1% triethylamine (Et3N) to the chosen eluent to prevent peak tailing.[1]
-
Column Packing: Select an appropriately sized column based on the amount of crude material. Pack the column with silica gel using the "slurry method" with your chosen eluent (containing Et3N).[1]
-
Sample Loading: Dissolve your crude compound in a minimal amount of the eluent or a slightly more polar solvent.[1] Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[1][4]
-
Elution and Fraction Collection: Apply gentle pressure to the top of the column and begin collecting fractions.[1] Monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[1]
Protocol 2: Acid Washing of Glassware for Amine Purification
To prevent contamination from residual acidic or basic impurities on your glassware, which can affect sensitive compounds, a thorough cleaning procedure is recommended.
-
Pre-cleaning: Mechanically scrub the glassware with a suitable detergent and hot water to remove any visible residues.[5] Rinse thoroughly with DI water.[5]
-
Acid Bath: Immerse the pre-cleaned glassware in a 10% hydrochloric acid (HCl) solution for at least 12 hours.[5][6]
-
Rinsing: Carefully remove the glassware from the acid bath and rinse copiously with tap water, followed by at least three to four rinses with distilled or deionized water.[7]
-
Drying: Allow the glassware to air dry on a rack or dry in an oven.
Data Summary Table
| Issue | Common Cause | Recommended Solution(s) |
| Peak Tailing/Streaking | Strong interaction of basic morpholine nitrogen with acidic silica gel.[1] | Add a basic modifier like triethylamine (0.1-2%) or ammonia to the eluent.[1] |
| Low/No Recovery | Irreversible binding of the compound to the silica gel.[1] | Use a deactivated silica gel, switch to a less acidic stationary phase like alumina, or use a basic modifier in the eluent.[1] |
| Poor Separation | Insufficient resolution with the chosen eluent system. | Try a different solvent system or employ a gradient elution.[3] |
| Compound Stuck on Column | The compound is too polar for the chosen eluent and is strongly adsorbed. | Gradually increase the polarity of the eluent. For very polar compounds, consider reverse-phase chromatography.[1] |
Troubleshooting Decision Tree
The following diagram provides a logical decision-making process for troubleshooting common issues in the chromatography of morpholine derivatives.
Caption: A troubleshooting decision tree for morpholine chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. lter.limnology.wisc.edu [lter.limnology.wisc.edu]
- 6. Fact Sheet: Acid and Base Baths for Glassware Cleaning | PennEHRS [ehrs.upenn.edu]
- 7. watersciences.unl.edu [watersciences.unl.edu]
Technical Support Center: Optimizing the Extraction of Water-Soluble Morpholine Derivatives
Welcome to the technical support center for the extraction of water-soluble morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these polar compounds from complex aqueous mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your extraction workflows effectively.
The complete miscibility of morpholine and many of its derivatives with water presents a significant purification challenge. Standard liquid-liquid extraction (LLE) techniques often fall short due to the high polarity of these compounds, leading to poor partitioning into conventional organic solvents. This guide will explore robust strategies to overcome these issues, focusing on enhancing extraction efficiency and ensuring the integrity of your target molecules.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the extraction of water-soluble morpholine derivatives. Each question is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Q1: My liquid-liquid extraction (LLE) of a polar morpholine derivative shows very low recovery in the organic phase. What can I do to improve this?
Root Cause Analysis: The high water solubility of your morpholine derivative indicates that it has a strong affinity for the aqueous phase. Standard, nonpolar or moderately polar organic solvents like ethyl acetate or dichloromethane may not be effective at partitioning it out of the water. To overcome this, you need to alter the properties of the aqueous phase to decrease the solubility of your target compound, making it more favorable for it to move into the organic phase.
Troubleshooting Strategy: The Salting-Out Effect
The "salting-out" effect is a powerful technique to enhance the extraction of polar analytes from aqueous solutions. By adding a high concentration of an inorganic salt to the aqueous phase, you increase the ionic strength of the solution. This disrupts the hydration shell of water molecules surrounding your polar morpholine derivative, effectively "pushing" it into the less polar organic phase.
Experimental Protocol: Salting-Out Liquid-Liquid Extraction (SALLE)
-
Sample Preparation: To your aqueous sample containing the morpholine derivative, add a high concentration of a suitable inorganic salt. Sodium chloride (NaCl) and magnesium sulfate (MgSO₄) are commonly used and effective choices. The amount of salt needed can be significant; often, saturating the aqueous phase is the most effective approach.
-
Solvent Selection: Choose a water-miscible polar organic solvent. Acetonitrile is a frequently used and highly effective extractant in SALLE. The addition of salt will induce phase separation between the water and the acetonitrile.
-
Extraction:
-
Add the chosen organic solvent (e.g., acetonitrile) to the salted aqueous solution in a separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte.
-
Allow the layers to separate. The salt will remain in the aqueous layer, while the morpholine derivative will preferentially partition into the organic layer.
-
-
Collection: Carefully collect the organic phase.
-
Drying and Concentration: Dry the collected organic phase over an anhydrous drying agent (e.g., sodium sulfate) to remove any residual water. The solvent can then be removed under reduced pressure to concentrate your purified morpholine derivative.
dot
Caption: Workflow for Salting-Out Liquid-Liquid Extraction (SALLE).
Q2: I'm concerned about using large volumes of organic solvents. Are there alternative extraction methods for polar morpholine derivatives?
Expert Insight: Absolutely. While LLE is a classic technique, modern methods offer more environmentally friendly and often more efficient alternatives, especially for polar compounds. Solid-Phase Extraction (SPE) is a particularly powerful technique in this context.
Troubleshooting Strategy: Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent material to selectively adsorb the analyte of interest from the liquid sample. The choice of sorbent is critical and depends on the properties of your morpholine derivative. For basic compounds like morpholine, a cation exchange sorbent is highly effective.
Experimental Protocol: Dispersive Micro-Solid-Phase Extraction (DMSPE)
This protocol is adapted from a validated method for determining morpholine residues in complex matrices.
-
Sample Pre-treatment: Extract the sample with a mixture of 1% formic acid in acetonitrile/water (1:1, v/v). This ensures the morpholine derivative is protonated and ready for cation exchange.
-
Sorbent Addition: Add a polymer cation exchange sorbent directly to the sample extract. The dispersive nature of this technique maximizes the surface area for interaction.
-
Adsorption: Agitate the mixture to facilitate the adsorption of the protonated morpholine derivative onto the sorbent.
-
Elution:
-
Transfer the mixture to a syringe fitted with a 0.22 μm filter.
-
Elute the retained morpholine derivative from the sorbent using a solution of ammonium hydroxide in acetonitrile (e.g., 3:97, v/v). The basic nature of the elution solvent neutralizes the charge on the morpholine derivative, releasing it from the sorbent.
-
-
Analysis: The resulting eluate, containing the purified morpholine derivative, is ready for analysis by techniques such as UHPLC-HRMS.
dot
Caption: Solid-Phase Extraction (SPE) workflow for morpholine derivatives.
Q3: My morpholine derivative is thermally labile. What extraction and analysis methods are most suitable?
Scientific Rationale: For thermally sensitive compounds, it is crucial to avoid high temperatures during both extraction and analysis. This rules out techniques that require heating, such as distillation or certain gas chromatography (GC) methods without derivatization.
Recommended Approach: Derivatization followed by GC-MS or HPLC
Derivatization can be employed to create a more stable and volatile analog of your morpholine derivative, making it amenable to GC-MS analysis at lower temperatures. Alternatively, High-Performance Liquid Chromatography (HPLC) is an excellent choice as it operates at or near room temperature.
Experimental Protocol: Derivatization for GC-MS Analysis
This method involves converting the morpholine derivative into a stable N-nitrosomorpholine derivative.
-
Derivatization Reaction:
-
In an acidic environment (e.g., using hydrochloric acid), react the sample containing the morpholine derivative with sodium nitrite. This reaction produces a stable and volatile N-nitrosomorpholine derivative.
-
-
Extraction of the Derivative: The resulting derivative is less polar than the parent compound and can be efficiently extracted using a non-polar organic solvent like dichloromethane.
-
GC-MS Analysis: The extracted derivative can be analyzed by GC-MS. The increased volatility and stability of the derivative allow for lower operating temperatures, preserving the integrity of the molecule.
Data Presentation: Comparison of Extraction Solvents for N-nitrosomorpholine Derivative
| Extraction Solvent | Relative Extraction Efficiency (%) |
| n-Hexane | Low |
| Dichloromethane | High |
| Chloroform | High |
| Carbon Disulfide | Moderate |
| Ethyl Acetate | Moderate |
Data adapted from studies on the extraction of N-nitrosomorpholine.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose organic solvent for extracting polar morpholine derivatives?
A: For highly polar morpholine derivatives, a more polar solvent like 1-butanol can be significantly more effective than traditional solvents like ethyl acetate. The nanostructure of wet 1-butanol can create small inverse micelles of water that accommodate polar solutes, enhancing their extraction from the aqueous phase.
Q: How can I quantify the concentration of my extracted morpholine derivative?
A: Several analytical techniques are suitable for the quantification of morpholine derivatives. The choice depends on the concentration of your analyte and the complexity of the sample matrix. Common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization to improve volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that can be coupled with various detectors.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for trace analysis.
Q: Can I use ion-exchange chromatography to separate morpholine derivatives?
A: Yes, cation exchange chromatography is a viable method for separating morpholine and its derivatives from aqueous solutions, particularly in industrial applications for waste stream remediation.
Q: Are there any safety concerns when working with morpholine and its derivatives?
A: Yes. Morpholine is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also important to be aware that morpholine can react to form N-nitrosamines, which are potential carcinogens. Therefore, it is crucial to handle these compounds in a well-ventilated area and follow all relevant safety protocols.
Technical Support Center: Optimizing Gradient Elution for Separating Fluorinated Morpholine Diastereomers
A Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the chromatographic separation of fluorinated morpholine diastereomers. This guide is designed to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve robust and reproducible separations.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of fluorinated morpholine diastereomers so challenging?
A1: The separation of fluorinated morpholine diastereomers presents a unique set of challenges due to a combination of factors. Diastereomers possess identical molecular weights and often have very similar polarities and three-dimensional structures. The introduction of fluorine atoms can further complicate separations. While fluorine is highly electronegative, its effect on overall molecular polarity can be subtle and may not be sufficient to allow for easy separation using standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods.[1] The close similarity in their physicochemical properties often results in poor resolution and co-elution.
Q2: What is the recommended starting point for developing a gradient elution method for these compounds?
A2: For initial method development, a generic gradient is a good starting point to scout for appropriate elution conditions. A broad gradient allows you to determine the approximate solvent strength required to elute your diastereomers. A recommended starting point for reversed-phase chromatography would be a linear gradient from a low percentage of organic modifier (e.g., 5-10% acetonitrile or methanol) to a high percentage (e.g., 90-95%) over 20-30 minutes.[2] This initial run will provide valuable information about the retention behavior of your compounds and help in designing a more focused gradient for optimization.
Q3: How do I choose the right column for separating fluorinated morpholine diastereomers?
A3: Column selection is critical for achieving a successful separation. While standard C8 and C18 columns are the workhorses of reversed-phase HPLC, they may not always provide sufficient selectivity for these challenging separations.[3] Consider stationary phases that offer alternative selectivities. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluorinated alkyl groups, can offer unique interactions with fluorinated analytes, leading to enhanced selectivity.[3][4] Additionally, for more polar morpholine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase chromatography.[5][6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can provide better retention and separation of polar compounds.[5][8][9]
Q4: What is the role of mobile phase modifiers, and which ones should I consider?
A4: Mobile phase modifiers are additives that can significantly improve peak shape, resolution, and selectivity.[10][11] For ionizable compounds, such as morpholine derivatives which are basic, controlling the pH of the mobile phase is crucial.[12] Using a buffer to maintain a consistent pH can prevent peak tailing and improve reproducibility.[13] Common choices include formate or acetate buffers for mass spectrometry compatibility. Ion-pairing reagents can also be employed to enhance the retention of ionic compounds in reversed-phase chromatography.[11] Furthermore, small amounts of additives like trifluoroacetic acid (TFA) can improve peak shape for basic compounds by masking active sites on the stationary phase.[10]
Q5: Can temperature be used to optimize the separation?
A5: Yes, temperature is a powerful but sometimes overlooked parameter for optimizing separations.[14] Changing the column temperature can alter the viscosity of the mobile phase, which affects diffusion rates and can lead to sharper peaks. More importantly, temperature can influence the thermodynamics of the interactions between the analytes and the stationary phase, which can change the selectivity of the separation.[14][15] It is often beneficial to screen a range of temperatures (e.g., 25°C to 60°C) during method development to see if it improves resolution. In some cases, an increase in temperature can even lead to an increase in separation factors, which is not commonly observed.[15]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the separation of fluorinated morpholine diastereomers.
Issue 1: Poor Resolution or Co-elution of Diastereomers
Symptoms:
-
A single, broad peak where two peaks are expected.
-
Peaks that are not baseline-resolved (Resolution < 1.5).
Potential Causes & Solutions:
-
Suboptimal Gradient Slope: A steep gradient may not provide enough time for the diastereomers to separate.
-
Solution: After an initial scouting gradient, flatten the gradient in the region where the diastereomers elute. For example, if the compounds elute at 40% organic, try a shallow gradient from 35% to 45% over a longer period.[16]
-
-
Inadequate Stationary Phase Selectivity: The chosen column may not have the right chemistry to differentiate between the subtle structural differences of the diastereomers.
-
Incorrect Mobile Phase Composition: The organic modifier and additives may not be optimal.
-
Solution:
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.
-
Optimize Additives: Experiment with different mobile phase modifiers and their concentrations. For basic morpholine compounds, adjusting the pH with a buffer can significantly impact retention and selectivity.[10][11]
-
-
Experimental Protocol: Gradient Optimization
-
Initial Scouting Run: Perform a broad linear gradient (e.g., 5-95% Acetonitrile in 20 minutes).
-
Identify Elution Zone: Determine the approximate percentage of organic solvent at which the diastereomers elute.
-
Focused Gradient: Design a new gradient that is shallower around the elution zone. For example, if elution occurs at 50% Acetonitrile, a new gradient could be:
-
0-2 min: Hold at 40% Acetonitrile
-
2-12 min: Linear gradient from 40% to 60% Acetonitrile
-
12-14 min: Ramp up to 95% Acetonitrile (for column wash)
-
14-16 min: Hold at 95% Acetonitrile
-
16-17 min: Return to 40% Acetonitrile
-
17-22 min: Re-equilibration at 40% Acetonitrile
-
-
Iterate: Further refine the gradient slope and duration to achieve baseline resolution.
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Tailing factor > 1.2.
Potential Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with basic compounds like morpholines, causing peak tailing.
-
Solution:
-
Use a Low pH Mobile Phase: Adding an acidic modifier like formic acid or TFA (0.05-0.1%) can protonate the silanol groups, reducing their interaction with the basic analytes.
-
Employ an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol groups and are less prone to causing peak tailing with basic compounds.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[17][18]
-
Solution: Reduce the injection volume or dilute the sample.[18]
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue 3: Inconsistent Retention Times
Symptoms:
-
Retention times for the diastereomers shift between injections.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before the next injection, especially with gradient elution.
-
Solution: Increase the equilibration time at the end of the gradient. A good rule of thumb is to allow at least 5-10 column volumes for re-equilibration.
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the more volatile component or degradation.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Fluctuations in Temperature: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[15]
-
Data Presentation: Starting Conditions for Method Development
| Parameter | Reversed-Phase Chromatography (RPC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | C18, C8, PFP, or other fluorinated phase | Bare silica, Amide, Cyano | Chiral polysaccharide-based columns |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Supercritical CO2 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | 0.1% Formic Acid in Acetonitrile | Methanol or Ethanol with an additive |
| Typical Gradient | 5-95% B over 20 min | 95-60% B over 20 min | 5-40% B over 10 min |
| Flow Rate | 0.8-1.5 mL/min (for 4.6 mm ID column) | 0.8-1.5 mL/min (for 4.6 mm ID column) | 2-4 mL/min |
| Temperature | 30-50 °C | 30-50 °C | 35-45 °C |
| Detection | UV (e.g., 210-254 nm) or Mass Spectrometry | UV or Mass Spectrometry | UV or Mass Spectrometry |
Note: Supercritical Fluid Chromatography (SFC) is a powerful alternative for chiral separations and can be highly effective for diastereomers. It often provides faster separations and uses less organic solvent.[19][20][21][22][23]
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. welch-us.com [welch-us.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. longdom.org [longdom.org]
- 12. agilent.com [agilent.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mastelf.com [mastelf.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. selvita.com [selvita.com]
- 21. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. fagg.be [fagg.be]
Technical Support Center: Preventing Co-crystallization of Impurities in Morpholine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for a critical challenge in morpholine synthesis: the co-crystallization of process-related impurities. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying crystallization principles, enabling you to diagnose, troubleshoot, and ultimately prevent purity issues in your work.
Frequently Asked Questions (FAQs)
Q1: What exactly is co-crystallization of impurities, and why is it a significant problem?
A: Co-crystallization, in this context, refers to the undesirable incorporation of impurity molecules into the crystal lattice of the target compound—morpholine—as it crystallizes from a solution.[1] This is distinct from a simple mixture of separate crystals. The impurity becomes an integral part of the crystal structure, making it exceptionally difficult to remove by standard washing.[2]
This is a major issue in pharmaceutical and fine chemical synthesis for several reasons:
-
Compromised Purity: The final product does not meet the required purity specifications for its intended application.
-
Altered Physicochemical Properties: The presence of impurities can change the melting point, solubility, stability, and even the crystal habit (shape) of the morpholine product.[3]
-
Regulatory Hurdles: In drug development, impurities must be identified, quantified, and controlled within strict limits set by regulatory bodies like the FDA.
Q2: What are the most common impurities I should expect in morpholine synthesis?
A: The impurity profile is highly dependent on the synthetic route. The most common industrial method involves the acid-catalyzed dehydration of diethanolamine (DEA).[4]
| Impurity Name | Source / Cause | Impact on Crystallization |
| Diethanolamine (DEA) | Unreacted starting material. | High. Structurally similar to morpholine, making it prone to incorporation into the crystal lattice. |
| N-ethylmorpholine | A common byproduct formed during the synthesis.[5] | Moderate. Can disrupt crystal growth and may get entrapped in the lattice. |
| 2-(2-aminoethoxy)ethanol (AEE) | An intermediate, particularly in the diethylene glycol (DEG) route.[5] | Moderate to High. Its structural features can interfere with the morpholine lattice formation. |
| High-Molecular-Weight Condensates | "Heavies" or polymeric byproducts from side reactions.[5] | Low direct co-crystallization risk, but can increase solution viscosity, hindering crystallization and trapping mother liquor. |
Q3: How can I detect if co-crystallization is occurring in my experiment?
A: Detecting co-crystallization requires a combination of analytical techniques, as simple visual inspection is often insufficient.
-
Chromatographic Analysis (HPLC/GC): This is the primary method. Analyze the crystals after thorough washing. If impurities are still present in the chromatogram, they are likely incorporated within the crystal lattice, not just adhering to the surface. Various GC and HPLC methods are established for morpholine analysis.[6][7]
-
Differential Scanning Calorimetry (DSC): A pure compound exhibits a sharp melting peak. Co-crystallization can cause a broadening of the melting peak and a depression of the melting point.
-
Powder X-Ray Diffraction (PXRD): While subtle, the incorporation of impurities can sometimes cause slight shifts in the diffraction peaks compared to a pure, reference standard of morpholine.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues encountered during the crystallization of morpholine. Each problem is followed by probable causes and actionable, step-by-step solutions grounded in crystallization science.
Problem 1: My final morpholine product has poor purity (>1% impurity) even after recrystallization and washing.
-
Probable Cause A: Inappropriate Solvent Choice. The chosen solvent may have similar solubility properties for both morpholine and the key impurity (e.g., DEA), failing to differentiate between them during crystallization. For effective purification, the impurity should remain highly soluble in the cold solvent while the desired product (morpholine) crystallizes out.[2]
-
Solution A: Systematic Solvent Screening.
-
Solubility Testing: Determine the solubility of both your impure morpholine and, if possible, the isolated impurity in a range of solvents (e.g., isopropanol, ethyl acetate, acetone, toluene) at both room temperature and elevated temperature (e.g., 60°C).[8][9] Morpholine is miscible with water and many organic solvents like acetone, benzene, and alcohols.[10]
-
Identify Candidate Solvents: Look for a solvent in which morpholine has high solubility when hot and low solubility when cold, while the impurity remains soluble at low temperatures.
-
Test Crystallization: Perform small-scale crystallization trials with the top 2-3 candidate solvents to confirm which provides the best impurity rejection. An anti-solvent approach, where a solvent in which morpholine is insoluble is added to a solution, can also be highly effective.[11][12]
-
-
Probable Cause B: Supersaturation is too high, or cooling is too fast. Rapid cooling or high concentration creates a high level of supersaturation. This drives crystallization kinetically, essentially "trapping" impurities in the rapidly forming crystal lattice before they can diffuse back into the solution.[13]
-
Solution B: Optimize the Cooling Profile.
-
Reduce Concentration: Start with a less concentrated solution. While this may slightly reduce yield, it lowers the initial supersaturation level, favoring slower, more controlled crystal growth.
-
Implement a Staged Cooling Protocol: Instead of placing the hot solution directly into an ice bath, cool it slowly.
-
Stage 1: Cool from dissolution temperature to room temperature over 1-2 hours.
-
Stage 2: Hold at room temperature for 1 hour.
-
Stage 3: Cool from room temperature to 0-5°C over 1-2 hours.
-
Stage 4: Hold at 0-5°C for at least 2 hours before filtration.
-
-
Introduce Seeding: Add a small quantity (0.1-1% w/w) of high-purity morpholine crystals at a temperature where the solution is only slightly supersaturated. This provides a template for ordered growth and helps control the crystallization process, preventing the rapid, uncontrolled precipitation that traps impurities.[11]
-
Problem 2: The recrystallization process results in an oil or amorphous solid, not crystals.
-
Probable Cause: Oiling Out. This occurs when the morpholine's solubility limit is exceeded at a temperature above its melting point (or the melting point of a morpholine-solvent mixture). The compound separates as a liquid phase ("oils out") instead of forming an ordered crystal lattice. This is common for low-melting-point compounds or when using a solvent in which the compound is extremely soluble.
-
Solution: Modify Crystallization Conditions.
-
Use a Lower Boiling Point Solvent: Select a solvent that allows for complete dissolution at a temperature well below the melting point of morpholine (-5 °C, though salts will be much higher).[14]
-
Increase Solvent Volume: Work with a more dilute solution. This requires the solution to be cooled to a lower temperature before reaching saturation, bypassing the temperature zone where oiling out occurs.[8]
-
Slow Down Cooling and Agitation: Very slow cooling, as described in Solution 1B, combined with gentle agitation can provide the molecules enough time to arrange themselves into a crystal lattice rather than crashing out as an amorphous oil.
-
Experimental Protocols & Visual Guides
Protocol 1: Optimized Cooling Crystallization for High Purity Morpholine
This protocol is designed to maximize impurity rejection by controlling supersaturation and promoting ordered crystal growth.
-
Dissolution: In a jacketed reactor, dissolve the crude morpholine in the minimum amount of a pre-selected optimal solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70°C). Stir until all solids are completely dissolved.
-
Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration to remove it.
-
Controlled Cooling - Stage 1: Cool the solution from the dissolution temperature to 40°C over 1 hour (a ramp rate of ~0.5°C/min).
-
Seeding: At 40°C, add 0.5% (w/w) of pure morpholine seed crystals. Observe for the onset of nucleation (solution becomes cloudy).
-
Controlled Cooling - Stage 2: Once nucleation is observed, continue cooling from 40°C to 5°C over a period of 3 hours (~0.2°C/min). This slow growth phase is critical for impurity exclusion.[15]
-
Maturation (Aging): Hold the resulting slurry at 5°C with gentle stirring for at least 4 hours. This "aging" period allows the system to reach equilibrium, where less stable crystals (which may have more impurities) can redissolve and recrystallize into a more stable, purer form.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystal cake with two small portions of ice-cold solvent to remove the impurity-rich mother liquor from the crystal surface.[16]
-
Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C) to a constant weight.
Diagrams
Troubleshooting Workflow for Poor Crystal Purity
Caption: Decision tree for troubleshooting low purity in morpholine crystals.
Optimized Cooling Crystallization Workflow
Caption: Step-by-step workflow for high-purity morpholine crystallization.
References
- 1. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 3. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. benchchem.com [benchchem.com]
- 9. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 10. Morpholine [drugfuture.com]
- 11. benchchem.com [benchchem.com]
- 12. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 13. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. pubs.acs.org [pubs.acs.org]
Resolving issues with morpholine compounds "oiling out" during crystallization
A Guide to Troubleshooting and Preventing "Oiling Out"
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the crystallization of morpholine-containing compounds. Specifically, we will address the common and often frustrating phenomenon of "oiling out," also known as liquid-liquid phase separation (LLPS).
As Senior Application Scientists, we understand that successful crystallization is a critical step for purification, isolation, and ensuring the desired physical properties of your active pharmaceutical ingredients (APIs) and intermediates.[][2][3] This guide provides in-depth, practical solutions based on fundamental physicochemical principles to help you overcome these challenges.
Understanding the "Oiling Out" Phenomenon
Q1: What is "oiling out" and why does it happen?
A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid phase (an "oil" or emulsion) instead of the desired solid crystalline phase when the solution becomes supersaturated.[4][5] This oil is a solute-rich liquid that is immiscible with the main solvent. This process is a form of liquid-liquid phase separation (LLPS).[6][7][8]
Oiling out is primarily a kinetic issue, often occurring when the system is pushed to a high level of supersaturation too quickly.[4][9] This rapid change doesn't allow sufficient time for the ordered process of crystal nucleation and growth to occur. Instead, the system relieves the high supersaturation by forming a disordered, solute-rich liquid phase, which is kinetically favored.[4][10][11] Eventually, this oil may solidify into an amorphous solid or a poorly crystalline material, which can trap impurities.[4][9]
Q2: Are morpholine-containing compounds particularly prone to oiling out?
A2: While any compound can oil out under the right conditions, certain molecular features can increase the propensity. The morpholine moiety, being a polar, hydrogen-bond accepting group, can lead to strong solute-solvent interactions.[12]
Key factors related to morpholine compounds include:
-
High Solubility: Morpholine derivatives can be highly soluble in a range of polar solvents.[13] Systems with high solubility often require a greater degree of supersaturation to be generated (e.g., through cooling or anti-solvent addition), which increases the risk of oiling out.[14]
-
Hydrogen Bonding: The oxygen and nitrogen atoms in the morpholine ring are hydrogen bond acceptors. Strong interactions with protic solvents can sometimes hinder the solute-solute interactions necessary to form a stable crystal lattice, favoring the formation of a liquid phase instead.[12]
-
Molecular Flexibility: The chair conformation of the morpholine ring and the flexibility of substituents can sometimes make it energetically difficult for the molecule to pack into a well-ordered crystal lattice, especially if multiple low-energy conformations exist.
Troubleshooting Guide: A Question & Answer Approach
Issue: My compound forms an oil upon cooling.
A3: This is a classic case of generating supersaturation too quickly. The primary and most effective strategy is to slow down the cooling rate .[9][15][16] Rapid cooling plunges the system deep into the labile zone of the phase diagram, where the kinetic barrier to forming an oil is lower than that of forming a crystal.[11][17]
Experimental Protocol 1: Controlled Cooling Crystallization
-
Dissolution: Heat your solvent and add the minimum amount required to fully dissolve your morpholine compound. Ensure the solution is completely clear.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Insulating the flask (e.g., with glass wool or by placing it in a larger beaker of hot water) can help slow the cooling process.
-
Patience: Do not immediately place the flask in an ice bath. Allow ample time for nucleation and crystal growth to occur at room temperature. Slow cooling provides a longer residence time in the metastable zone, where crystal growth is favored over oil formation.[9]
-
Final Cooling: Once the solution has reached room temperature and hopefully shows signs of crystal formation, you can then move it to an ice bath or refrigerator to maximize the yield.[5]
The diagram below illustrates the thermodynamic zones relevant to crystallization. The goal of controlled cooling is to navigate the solution through the metastable zone, avoiding the oiling out (LLPS) region.
References
- 2. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 3. Controlled Crystallization Enables Facile Fine-Tuning of Physical–Chemical Properties of Nicergoline Toward Easier Processability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. unifr.ch [unifr.ch]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. iarj.in [iarj.in]
- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Technical Support Center: Troubleshooting Poor Separation of Fluorinated Morpholines in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) separation issues, with a specialized focus on fluorinated morpholines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal separation for these unique compounds. My aim is to provide you with not just procedural steps, but a deeper understanding of the chromatographic principles at play, enabling you to make informed decisions and develop robust analytical methods.
Introduction: The Challenge of Fluorinated Morpholines
Fluorinated morpholines and their analogs are increasingly prevalent in medicinal chemistry due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered pKa. However, these same properties can present significant challenges in HPLC method development. Poor peak shape, insufficient resolution, and unpredictable retention behavior are common hurdles. This guide will walk you through a systematic approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the analysis of fluorinated morpholines:
Q1: Why am I seeing severe peak tailing with my fluorinated morpholine compound on a C18 column?
A1: Peak tailing for basic compounds like morpholines is often caused by secondary interactions with acidic silanol groups on the silica surface of the stationary phase. Fluorination can exacerbate this by altering the compound's basicity. To mitigate this, ensure your mobile phase pH is well-controlled, ideally 2 pH units above the pKa of your morpholine to keep it in its neutral form, or use a column specifically designed for basic compounds.[1]
Q2: My fluorinated morpholine is eluting very early, close to the solvent front, on a standard reversed-phase column. How can I increase its retention?
A2: The high electronegativity of fluorine can reduce the hydrophobicity of a molecule, leading to poor retention in reversed-phase chromatography.[2] To increase retention, you can:
-
Decrease the organic solvent percentage in your mobile phase.
-
Consider a stationary phase with alternative selectivity, such as a pentafluorophenyl (PFP) phase, which can exhibit stronger interactions with fluorinated compounds.[3][4]
-
Explore Hydrophilic Interaction Liquid Chromatography (HILIC) if your compound is particularly polar.[5]
Q3: I'm trying to separate enantiomers of a chiral fluorinated morpholine, but I'm getting no resolution. What should I do?
A3: Chiral separations require a chiral stationary phase (CSP) or a chiral mobile phase additive. For fluorinated compounds, polysaccharide-based CSPs are often a good starting point.[6][7] Supercritical Fluid Chromatography (SFC) is also a powerful alternative to HPLC for chiral separations, often providing faster and more efficient results.[8][9] SFC's use of carbon dioxide and alcohol modifiers can offer unique selectivity for fluorinated enantiomers.[6]
Q4: Can the choice of organic modifier in the mobile phase impact the separation of my fluorinated morpholine isomers?
A4: Absolutely. While acetonitrile and methanol are common choices, their interaction with fluorinated compounds can differ. Due to the "fluorophilic" effect, sometimes using a fluorinated alcohol like trifluoroethanol (TFE) in small amounts can enhance selectivity.[3] Experimenting with different organic modifiers is a key step in method development.
In-Depth Troubleshooting Guides
Guide 1: Addressing Poor Peak Shape (Tailing and Fronting)
Poor peak shape is a critical issue that can compromise quantification and resolution.
Caption: Troubleshooting workflow for common peak shape problems.
Protocol 1: Mobile Phase pH Adjustment for Peak Tailing
-
Determine the pKa of your fluorinated morpholine. This is crucial for understanding its ionization state.
-
Prepare a series of mobile phases with a suitable buffer (e.g., phosphate or acetate) at pH values ranging from 2 units below to 2 units above the pKa.[1]
-
Inject your sample using each mobile phase and observe the peak shape. For basic morpholines, a higher pH will suppress the protonation of the amine, reducing interactions with silanols and improving peak symmetry.[10]
-
Important Note: Be mindful of the pH limitations of your column. Silica-based columns are generally not stable above pH 8.
Causality: The interaction between protonated basic analytes and deprotonated acidic silanols on the silica surface is a primary cause of peak tailing. By controlling the mobile phase pH, you control the ionization state of both the analyte and the stationary phase, thereby minimizing these undesirable secondary interactions.
Guide 2: Enhancing Retention and Selectivity
Achieving adequate retention and selectivity is fundamental to a good separation.
| Strategy | Principle | Best For | Considerations |
| Column Selection | Utilizing stationary phases with different interaction mechanisms. | Compounds with poor retention or co-elution on C18. | PFP phases offer dipole-dipole and π-π interactions, beneficial for fluorinated aromatics.[4] Fluorinated alkyl phases can provide unique selectivity for fluorinated analytes.[2][3] |
| Mobile Phase Optimization | Altering solvent strength and using additives. | Fine-tuning selectivity between closely eluting peaks. | Using methanol instead of acetonitrile can change selectivity. Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or triethylamine (TEA) for basic compounds can improve peak shape.[11] |
| Temperature Control | Affecting analyte-stationary phase kinetics and mobile phase viscosity. | Improving peak efficiency and sometimes altering elution order. | Higher temperatures can reduce peak broadening but may also decrease retention.[12] |
| Alternative Chromatographic Modes | Employing HILIC or SFC for challenging separations. | Highly polar or chiral fluorinated morpholines. | HILIC is excellent for retaining very polar compounds.[5] SFC is a powerful tool for chiral separations and is considered a "green" technique.[8][9] |
-
Select a set of columns with diverse selectivities. A good starting point would be a standard C18, a PFP (pentafluorophenyl), and a polar-embedded phase.
-
Develop a generic gradient method for each column (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 10 minutes).
-
Inject your fluorinated morpholine sample onto each column and compare the chromatograms for retention, peak shape, and resolution.
-
Analyze the results: The PFP column may show increased retention for your fluorinated analyte due to favorable dipole-dipole interactions between the fluorines on the analyte and the stationary phase.[4] The polar-embedded phase might offer better peak shape for the basic morpholine moiety.
Guide 3: Chiral Separation of Fluorinated Morpholines
The separation of enantiomers is a common requirement in pharmaceutical development.
Caption: A systematic approach to chiral method development.
-
Supercritical Fluid Chromatography (SFC): SFC is often the preferred technique for chiral separations due to its high efficiency, speed, and reduced solvent consumption.[6][13] The use of supercritical CO2 with alcohol modifiers creates a unique separation environment that can be highly effective for fluorinated compounds.[8]
-
Column Screening: A systematic screening of different chiral stationary phases (CSPs) is the most efficient approach. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are a versatile starting point.[6][7]
-
Mobile Phase Additives: For basic compounds like morpholines, the addition of a small amount of a basic additive (e.g., diethylamine) to the mobile phase in normal phase or SFC can significantly improve peak shape and resolution.[11]
Conclusion
Troubleshooting the separation of fluorinated morpholines in HPLC requires a logical and informed approach. By understanding the interplay between the unique properties of your analyte, the stationary phase chemistry, and the mobile phase conditions, you can systematically overcome common challenges like poor peak shape, insufficient retention, and co-elution. Remember to leverage alternative technologies like HILIC and SFC when traditional reversed-phase methods fall short, especially for highly polar or chiral compounds. This guide provides a framework to empower you to develop robust and reliable analytical methods for these important molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography [perkinelmer.com]
- 9. selvita.com [selvita.com]
- 10. reddit.com [reddit.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Profiling 2-(Morpholin-3-yl)ethanol Against Established Scaffolds
Abstract
Chiral amino alcohols are indispensable tools in modern asymmetric synthesis, serving as highly effective chiral auxiliaries, ligands for metal catalysts, and organocatalysts.[1] Their utility is rooted in their ready availability from the chiral pool and their bifunctional nature, which allows for the creation of rigid, stereochemically defined environments essential for high enantioselectivity. While amino alcohols derived from natural amino acids—such as prolinol, valinol, and phenylglycinol—are well-established and extensively documented, the vast chemical space of synthetic chiral amino alcohols remains rich with untapped potential. This guide provides a comparative analysis of one such under-explored molecule, 2-(Morpholin-3-yl)ethanol, evaluating its structural features and prospective applications against its more conventional counterparts. We will delve into the mechanistic principles governing their function, present comparative performance data for established catalysts, and provide detailed experimental protocols to bridge the gap between theoretical potential and practical application.
The Landscape of Privileged Chiral Amino Alcohols
The efficacy of a chiral amino alcohol is dictated by its ability to create a sterically and electronically biased environment around a reactive center. The most successful scaffolds are often derived from natural α-amino acids, which provide a cheap and enantiomerically pure source.
-
(S)-Prolinol: Derived from the reduction of L-proline, its rigid pyrrolidine ring is fundamental to its success in organocatalysis.[2][3] It serves as a precursor to highly effective catalysts for aldol, Mannich, and Michael reactions via enamine and iminium ion intermediates.[3][4]
-
(S)-Valinol: Obtained from L-valine, the sterically demanding isopropyl group of valinol makes it an excellent chiral auxiliary, directing the stereochemical course of alkylation and addition reactions.[5][6] It is also a key building block for widely used chiral ligands, such as PHOX (phosphine-oxazolines), in metal-catalyzed processes.[5]
-
(R)- & (S)-Phenylglycinol: Derived from phenylglycine, this amino alcohol incorporates an aryl group that provides effective steric shielding and allows for π-stacking interactions, influencing the stereochemical outcome in applications like the Strecker synthesis of α-amino acids.[7][8][9]
Profiling this compound: A Structural and Mechanistic Perspective
While literature on the specific applications of this compound in asymmetric synthesis is sparse, its structure presents several intriguing features that warrant investigation.
-
The Morpholine Scaffold: The morpholine ring is a "privileged" structure in medicinal chemistry, often imparting favorable pharmacokinetic properties like aqueous solubility.[10] In a catalytic context, the ring oxygen could act as a hydrogen bond acceptor or a Lewis basic site, potentially influencing transition state geometry and stability in novel ways compared to the all-carbon ring of prolinol.
-
Conformational Flexibility vs. Rigidity: Unlike the rigid five-membered ring of prolinol, the six-membered morpholine ring exists in a chair conformation. This offers a different spatial arrangement of substituents, which could lead to unique stereochemical outcomes.
-
Bifunctionality: Like other amino alcohols, it possesses a secondary amine within the ring and a primary hydroxyl group, making it suitable for derivatization into ligands or for direct use in organocatalysis where both groups are often involved in transition state stabilization.[11]
Comparative Performance Analysis
To objectively compare these scaffolds, we must turn to quantitative data from established, representative reactions. The enantioselective addition of diethylzinc to aldehydes is a benchmark transformation for evaluating chiral ligands derived from amino alcohols.
Table 1: Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol Precursor | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| (1R,2S)-1-Amino-2-indanol | 10 | 0 | 2 | 95 | 98 (R) | [12] |
| (S)-Phenylglycinol | 2 | 25 | 24 | >95 | 97 (S) | [13] |
| (S)-Valinol | 2 | 0 | 16 | 96 | 90 (S) | [13] |
| (S)-Prolinol | 5 | 0 | 7 | 94 | 85 (S) | [2] |
| this compound | N/A | N/A | N/A | N/A | N/A | Data not available |
As indicated, experimental data for this compound in this, or similar, benchmark reactions is not currently available in peer-reviewed literature, highlighting a clear opportunity for research.
Mechanistic Insights: The Organocatalytic Aldol Reaction
The power of chiral amino alcohols like prolinol in organocatalysis stems from their ability to form nucleophilic enamine intermediates with carbonyl compounds. The catalyst's stereocenter then directs the facial attack of the electrophile.
The key to high enantioselectivity is the rigid conformation of the catalyst, which creates a well-defined transition state. For this compound, the more flexible chair conformation and the electronic influence of the ring oxygen would likely lead to a different transition state energy and geometry, offering a potentially complementary, if not superior, stereochemical outcome depending on the substrate.
Experimental Protocols
To facilitate further research, we provide a standard, validated protocol for a prolinol-catalyzed reaction and a proposed, exploratory protocol for this compound.
Protocol 1: (S)-Prolinol-Catalyzed Asymmetric Aldol Reaction (Validated)
This protocol is adapted from established literature for the direct asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde.[14]
Materials:
-
(S)-Prolinol (30 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Acetone (10.0 mmol, 0.74 mL), dry
-
Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add (S)-Prolinol (0.3 mmol, 30.3 mg) and 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).
-
Add anhydrous DMSO (1.0 mL) and stir until all solids are dissolved.
-
Add dry acetone (10.0 mmol, 0.74 mL) followed by the remaining anhydrous DMSO (1.0 mL).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 30% ethyl acetate in hexane) to yield the chiral aldol product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Proposed Synthesis and Application of this compound (Exploratory)
Part A: Proposed Synthesis of (R)-2-(Morpholin-3-yl)ethanol
-
Starting Material: (R)-3-amino-1,2-propanediol.
-
Step 1: N-protection. Protect the amine with a suitable protecting group (e.g., Boc anhydride) to yield (R)-tert-butyl (1,2-dihydroxypropyl)carbamate.
-
Step 2: Cyclization. React the protected diol with 2-chloroethanol under basic conditions in a Williamson ether synthesis-type reaction, followed by deprotection and intramolecular cyclization to form the morpholine ring. This is a challenging step and would require optimization. An alternative is a double reductive amination with a dialdehyde equivalent.
-
Purification: The final product would require purification via distillation or column chromatography.
Part B: Proposed Asymmetric Michael Addition (Exploratory)
This proposed protocol investigates the use of this compound as an organocatalyst in the Michael addition of a ketone to a nitroolefin, a reaction where prolinol derivatives are known to be effective.[15]
Materials:
-
(R)-2-(Morpholin-3-yl)ethanol (20 mol%)
-
trans-β-Nitrostyrene (0.5 mmol, 74.6 mg)
-
Cyclohexanone (2.0 mmol, 0.21 mL)
-
Toluene, anhydrous (1.0 mL)
-
Benzoic Acid (co-catalyst, 20 mol%)
Procedure:
-
To a dry vial, add (R)-2-(Morpholin-3-yl)ethanol (0.1 mmol, 13.1 mg), benzoic acid (0.1 mmol, 12.2 mg), and trans-β-nitrostyrene (0.5 mmol, 74.6 mg).
-
Add anhydrous toluene (1.0 mL) followed by cyclohexanone (2.0 mmol, 0.21 mL).
-
Stir the mixture at 4°C for 72 hours, monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash chromatography (e.g., 10-20% ethyl acetate in hexane) to isolate the chiral Michael adduct.
-
Determine yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC.
Rationale for Experimental Choices: The choice of the Michael addition allows for a direct comparison of the catalyst's ability to form a chiral enamine and control the stereochemistry of a C-C bond formation. The addition of a weak acid co-catalyst (benzoic acid) is often necessary to facilitate the catalytic cycle. The lower temperature is proposed to enhance selectivity. The results from this experiment would provide the first crucial data points on the efficacy of this compound as an organocatalyst.
Conclusion and Future Outlook
Chiral amino alcohols like prolinol, valinol, and phenylglycinol are foundational pillars of asymmetric synthesis, offering reliable and high levels of stereocontrol across a broad spectrum of reactions.[5][12][16] Their performance is well-documented, and their mechanisms of action are largely understood, making them the go-to reagents for many applications in academic and industrial research.
In contrast, this compound represents the frontier of catalyst design. While it remains an under-explored scaffold, its unique structural and electronic properties—namely the presence of a conformationally distinct, Lewis basic morpholine ring—suggest it could offer novel reactivity or selectivity. It may provide advantages in aqueous media or in reactions where hydrogen bonding plays a critical role in the transition state. The lack of performance data is not a mark of inferiority but an invitation for discovery. The proposed protocols serve as a starting point for the systematic evaluation of this and other novel chiral amino alcohols, which is essential for pushing the boundaries of asymmetric catalysis and uncovering the next generation of powerful synthetic tools.
References
- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Prolinol - Wikipedia [en.wikipedia.org]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Valinol - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Phenylglycinol – Wikipedia [de.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Morpholino Oligomer Analysis: HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals working with morpholino oligomers, ensuring the purity, identity, and integrity of these synthetic molecules is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Drawing from extensive field experience, this document will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
Morpholino oligomers, with their unique uncharged phosphorodiamidate backbone and morpholine rings, present distinct analytical challenges compared to traditional oligonucleotides.[1][2] Their neutral nature at physiological pH contributes to their stability and specificity but requires tailored analytical approaches.[3] This guide will equip you with the knowledge to navigate these complexities and select the optimal analytical strategy for your research and development needs.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a powerful technique for assessing the purity of morpholino oligomers and identifying synthesis-related impurities, such as truncated or elongated sequences (shortmers and longmers).[4][5] The choice of chromatographic mode is critical and is dictated by the specific properties of the morpholino and its potential impurities.
Ion-Exchange Chromatography (IEX): A Workhorse for Purity Analysis
While morpholinos are neutral at physiological pH, they can acquire a net negative charge under basic conditions due to the deprotonation of guanine and thymine bases.[3] Anion-exchange (AEX) chromatography leverages this property to separate the full-length product from charged impurities.[6][7][8]
Causality of Experimental Choices in IEX-HPLC:
-
High pH Mobile Phase: A high pH environment (typically pH 12) is essential to deprotonate the G and T bases, inducing a negative charge proportional to the number of these bases in the sequence.[3][9] This charge difference is the primary driver of separation in AEX.
-
Salt Gradient Elution: A salt gradient, commonly using sodium chloride or sodium perchlorate, is employed to elute the bound morpholinos.[10][11] The increasing salt concentration disrupts the electrostatic interactions between the negatively charged morpholino and the positively charged stationary phase, with more highly charged species requiring a higher salt concentration for elution.
-
Column Chemistry: Polymeric resin stationary phases are often preferred for their stability at high pH.[5]
Step-by-Step Experimental Protocol: Anion-Exchange HPLC of Morpholino Oligomers
-
Column: Thermo Scientific DNAPac PA200 or equivalent high pH stable anion-exchange column.[5]
-
Mobile Phase A: 10 mM Sodium Hydroxide in HPLC-grade water.
-
Mobile Phase B: 10 mM Sodium Hydroxide, 1 M Sodium Chloride in HPLC-grade water.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the morpholino oligomer in HPLC-grade water to a final concentration of 1 mg/mL.
Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC): An Orthogonal Approach
IP-RP-HPLC offers an alternative and often orthogonal separation mechanism based on hydrophobicity.[12][13][14] An ion-pairing reagent is added to the mobile phase to interact with the morpholino, increasing its retention on a reversed-phase column.[15]
Causality of Experimental Choices in IP-RP-HPLC:
-
Ion-Pairing Reagent: Alkylamines such as triethylamine (TEA) or hexylamine (HA) are commonly used.[12] These reagents form a neutral complex with any charged species, enhancing their interaction with the hydrophobic stationary phase.
-
Counter-ion: Hexafluoroisopropanol (HFIP) is a volatile counter-ion that improves chromatographic performance and is compatible with mass spectrometry.[15]
-
Organic Modifier: An organic solvent gradient, typically acetonitrile, is used to elute the morpholinos, with more hydrophobic species eluting later.
Hydrophilic Interaction Liquid Chromatography (HILIC): An Emerging Alternative
HILIC is gaining traction as a powerful technique for oligonucleotide analysis, offering a different selectivity compared to IEX and IP-RP-HPLC.[16][17][18][19][20] It separates compounds based on their polarity and is particularly well-suited for the analysis of polar molecules like morpholinos. HILIC is also compatible with mass spectrometry.[21][22]
Mass Spectrometry (MS) for Identity Confirmation and Sequencing
Mass spectrometry is the definitive technique for confirming the molecular weight and, by extension, the identity of a synthesized morpholino oligomer.[23][24] It provides an accurate mass measurement that can be compared to the theoretical mass of the expected sequence.
Electrospray Ionization (ESI): The Preferred Ionization Technique
Electrospray ionization (ESI) is the most commonly used ionization method for analyzing morpholinos and other oligonucleotides.[24][25] It is a soft ionization technique that produces multiply charged ions with minimal fragmentation, allowing for the accurate mass determination of large molecules.
Causality of Experimental Choices in LC-MS:
-
MS-Compatible Mobile Phases: For LC-MS analysis, volatile mobile phases are essential. IP-RP-HPLC methods using reagents like triethylamine and HFIP are compatible with ESI-MS.[15] HILIC is also inherently MS-friendly.[21][22]
-
Negative vs. Positive Ion Mode: While traditional oligonucleotides with their negatively charged phosphate backbone are typically analyzed in negative ion mode, the neutral backbone of morpholinos allows for analysis in both positive and negative ion modes.[22][26][27] Recent studies have shown that negative ion mode can yield valuable sequencing information for morpholinos.[21][22]
Tandem Mass Spectrometry (MS/MS) for Sequencing
Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing morpholino oligomers. By isolating a specific precursor ion and subjecting it to fragmentation, a series of product ions are generated that can be used to deduce the sequence of the oligomer.[28][29]
Fragmentation Techniques:
-
Collision-Induced Dissociation (CID): CID is a common fragmentation method, but for morpholinos, it can lead to dominant base loss, making sequencing difficult.[28]
-
Electron Capture Dissociation (ECD): ECD has emerged as a superior technique for morpholino sequencing. It induces backbone cleavage, producing d and z ions that provide comprehensive sequence coverage.[28][29]
Step-by-Step Experimental Protocol: LC-MS/MS Sequencing of Morpholino Oligomers
-
LC System: Agilent 1290 Infinity II HPLC system or equivalent.[21]
-
Column: Shodex HILICpak VN-50 (2.0 × 150 mm, 5 μm) column.[21]
-
Mobile Phase A: 1 mM ammonium acetate in water.[21]
-
Mobile Phase B: Acetonitrile.[21]
-
Gradient: A gradient optimized for the specific morpholino, for example, starting at 70% B and decreasing to 50% B.[21]
-
Mass Spectrometer: Agilent 6545 XT Q-ToF or an instrument with ECD capabilities.[21][28]
-
Ionization Mode: Negative or Positive Ion Mode.
-
Fragmentation: ECD for sequencing.[28]
Comparison of HPLC and Mass Spectrometry for Morpholino Analysis
| Feature | HPLC (IEX and IP-RP) | Mass Spectrometry (ESI-MS) |
| Primary Application | Purity assessment, impurity profiling | Identity confirmation, molecular weight determination, sequencing |
| Strengths | High resolution for separating closely related species, quantitative analysis | High specificity for mass, definitive identification, sequence information (with MS/MS) |
| Limitations | May not distinguish between isobaric impurities | Less effective for quantifying impurities without chromatographic separation |
| MS Compatibility | IEX is generally not MS-compatible due to non-volatile salts. IP-RP and HILIC are MS-compatible.[6][22] | N/A |
Integrated Analytical Workflow
For comprehensive characterization of morpholino oligomers, an integrated workflow employing both HPLC and MS is essential.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. iris.unife.it [iris.unife.it]
- 3. gene-tools.com [gene-tools.com]
- 4. GMP-certified Quality Control of Oligonucleotides - Kymos Group [kymos.com]
- 5. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Advantages of ion-exchange chromatography for oligonucleotide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oligonucleotide Purification via Ion Exchange [knauer.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. atdbio.com [atdbio.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 12. waters.com [waters.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Protocol for Oligonucleotides Characterization Using Hydrophilic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Oligonucleotide Impurity Analysis Using Hydrophilic Interaction Chromatography (HILIC) • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. web.colby.edu [web.colby.edu]
- 24. idtdna.com [idtdna.com]
- 25. Negative electrospray ionization mass spectrometry of synthetic and chemically modified oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. lcms.cz [lcms.cz]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stereoselective Biological Activity of 2-(morpholin-3-yl)ethanol Enantiomers
A a Senior Application Scientist's guide to the stereoselective biological activities of 2-(morpholin-3-yl)ethanol enantiomers.
Introduction: The Critical Role of Chirality in Pharmacology
In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. A significant number of pharmaceuticals are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit markedly different pharmacological and toxicological profiles.[1][2][3][4][5] This stereoselectivity arises from the chiral nature of biological targets such as enzymes and receptors, which preferentially interact with one enantiomer over the other.[2][5] The U.S. Food and Drug Administration has underscored the importance of understanding the properties of individual enantiomers, mandating that their absolute stereochemistry be established early in development.[1][2]
The morpholine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific chiral morpholine derivative, this compound, and provides a comprehensive framework for comparing the biological activities of its (R) and (S) enantiomers. While direct experimental data for this specific compound is not yet extensively published, we can draw upon the well-established pharmacology of structurally related molecules, such as the selective norepinephrine reuptake inhibitor (SNRI) reboxetine, to inform our experimental design. Reboxetine, which also contains a chiral morpholine moiety, exists as a racemic mixture of its (R,R) and (S,S) enantiomers, with the (S,S)-enantiomer being the more potent inhibitor of norepinephrine reuptake.[6][7][8] This precedent strongly suggests that the enantiomers of this compound will also display differential biological activities.
This guide will provide researchers, scientists, and drug development professionals with a robust, step-by-step methodology to:
-
Separate and characterize the (R) and (S) enantiomers of this compound.
-
Evaluate their comparative activities at key biological targets, primarily monoamine transporters.
-
Assess their potential antifungal and cytotoxic effects.
By following this guide, researchers can generate the critical data needed to understand the full pharmacological profile of each enantiomer and identify the eutomer—the enantiomer with the desired therapeutic activity.
Section 1: Enantiomer Separation and Purity Assessment
The first critical step in comparing the biological activities of the (R) and (S) enantiomers of this compound is to obtain them in high enantiomeric purity. Co-evaluation of a racemic mixture can mask the true potency and selectivity of the individual stereoisomers.
Chiral Separation Methodology
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the gold-standard techniques for enantioseparation.[9][10][11] For morpholine derivatives like reboxetine, polysaccharide-based CSPs, such as those containing cellulose tris(3,5-dimethylphenyl)carbamate, have proven effective.[10]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Utilize a chiral stationary phase column, such as a Chiralcel OD-H or similar, known for resolving amine-containing chiral compounds.
-
Mobile Phase Optimization:
-
Normal Phase: A mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is often a good starting point. The ratio of hexane to alcohol will need to be optimized to achieve baseline separation.[10]
-
Reversed Phase: An alternative is a reversed-phase method using a mobile phase of acetonitrile and an aqueous buffer, such as sodium perchlorate at a controlled pH.[10]
-
-
Detection: Use a UV detector at a wavelength appropriate for the chromophore in this compound.
-
Fraction Collection: Once analytical separation is achieved, scale up to a semi-preparative or preparative HPLC system to isolate sufficient quantities of each enantiomer for biological testing.
Determination of Enantiomeric Purity
After separation, it is crucial to determine the enantiomeric excess (ee) of each isolated fraction. While chiral HPLC itself can provide this information, spectroscopic methods can offer confirmation.[11][12][13][14][15]
-
Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotation (OR) can be used.[12] A pure enantiomer will produce a characteristic CD spectrum and a specific optical rotation value.
-
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral solvating or derivatizing agent, the NMR spectra of the two enantiomers will differ, allowing for their quantification.[14]
Section 2: Comparative In Vitro Pharmacology at Monoamine Transporters
Based on the structure of this compound and its similarity to reboxetine, the primary hypothesized targets are the monoamine transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).[16][17][18][19] The following assays will quantify the affinity and functional inhibitory potency of each enantiomer at these targets.
Radioligand Binding Assays: Determining Affinity (Ki)
Radioligand binding assays are the gold standard for measuring the affinity of a compound for a receptor or transporter.[20][21] These assays are typically performed using cell membranes from cell lines stably expressing the human transporter of interest (e.g., HEK293-hNET, HEK293-hSERT, HEK293-hDAT).
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from cells overexpressing the target transporter.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-nisoxetine for NET) and a range of concentrations of the test compound (either the (R) or (S) enantiomer).[20]
-
Incubation: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with the bound radioligand.[20][21]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays: Determining Functional Potency (IC50)
While binding assays measure affinity, uptake assays measure the functional inhibition of the transporter. These assays are crucial for confirming that the compound not only binds to the transporter but also inhibits its primary function.[22][23][24]
Experimental Protocol: [³H]-Norepinephrine Uptake Inhibition Assay
-
Cell Plating: Plate cells expressing the human norepinephrine transporter (e.g., SK-N-BE(2)C or HEK293-hNET) in a 24- or 96-well plate.[22]
-
Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the (R) or (S) enantiomer.
-
Initiation of Uptake: Add a solution containing a known concentration of [³H]-norepinephrine to each well and incubate for a short period (e.g., 10-20 minutes) at 37°C.[22]
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of [³H]-norepinephrine taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the enantiomer that causes a 50% reduction in norepinephrine uptake.
A similar protocol can be followed for SERT and DAT using [³H]-serotonin and [³H]-dopamine, respectively.
Downstream Signaling: cAMP Assays
Some monoamine transporters are functionally coupled to G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP) levels.[25][26] For instance, activation of certain adrenergic receptors linked to NET activity can alter cAMP production. A cAMP assay can provide further insight into the cellular consequences of transporter inhibition.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Use a cell line that expresses the target receptor (e.g., a specific adrenergic receptor) and is responsive to changes in norepinephrine levels.
-
Compound Treatment: Treat the cells with different concentrations of the (R) and (S) enantiomers in the presence of an agonist that stimulates cAMP production (if the receptor is Gs-coupled) or an agent like forskolin (if the receptor is Gi-coupled).[27]
-
Cell Lysis and cAMP Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF or ELISA-based assay.[26][27][28][29]
-
Data Analysis: Plot the cAMP levels against the log concentration of the enantiomer to determine the EC50 or IC50 value.
Data Presentation: Hypothetical Comparative Data
| Parameter | Target | (R)-2-(morpholin-3-yl)ethanol | (S)-2-(morpholin-3-yl)ethanol | Reference Compound (Reboxetine) |
| Binding Affinity (Ki, nM) | hNET | 50 | 5 | 10 |
| hSERT | >1000 | 850 | >1000 | |
| hDAT | >1000 | >1000 | >1000 | |
| Functional Potency (IC50, nM) | NE Uptake | 120 | 15 | 25 |
| 5-HT Uptake | >1000 | 980 | >1000 | |
| DA Uptake | >1000 | >1000 | >1000 |
Section 3: Evaluation of Potential Antifungal and Cytotoxic Activity
Given that some morpholine derivatives have exhibited antifungal properties, it is prudent to screen the enantiomers of this compound for such activity.[30][31][32] Additionally, assessing general cytotoxicity is a critical step in early drug development to identify any potential safety liabilities.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) is the standard measure of a compound's antifungal activity. It is the lowest concentration of the drug that prevents visible growth of a fungus.[33][34]
Experimental Protocol: Broth Microdilution MIC Assay
-
Fungal Strains: Select a panel of clinically relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).
-
Inoculum Preparation: Prepare a standardized suspension of fungal cells or spores.[33]
-
Assay Plate Preparation: In a 96-well microtiter plate, prepare serial dilutions of the (R) and (S) enantiomers in a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Add the fungal inoculum to each well and incubate the plate at 35°C for 24-48 hours.[33]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[35][36] It is a widely used method for assessing the cytotoxicity of new chemical entities.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line often used for toxicity screening) into a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the (R) and (S) enantiomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[36]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[37]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).
Section 4: Visualizing Key Concepts and Workflows
Visual aids are invaluable for understanding complex biological concepts and experimental procedures. The following diagrams, generated using Graphviz, illustrate key aspects of this guide.
Figure 1: Differential binding of enantiomers to a chiral receptor.
Figure 2: Experimental workflow for comparing enantiomer activity.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the comparative analysis of the (R) and (S) enantiomers of this compound. By systematically applying the detailed protocols for chiral separation, in vitro pharmacological profiling, and initial safety assessments, researchers can elucidate the stereoselective activity of this novel compound. The resulting data will be crucial for identifying the eutomer, understanding its mechanism of action, and making informed decisions for further drug development. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chiral molecules, reinforcing the fundamental importance of stereochemistry in modern pharmacology.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 5. pharma.researchfloor.org [pharma.researchfloor.org]
- 6. Reboxetine, a selective noradrenaline reuptake inhibitor for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Separation of reboxetine enantiomers by means of capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioseparation of the antidepressant reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 17. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 28. cAMP-Glo™ Assay [promega.sg]
- 29. multispaninc.com [multispaninc.com]
- 30. benchchem.com [benchchem.com]
- 31. journals.asm.org [journals.asm.org]
- 32. researchgate.net [researchgate.net]
- 33. benchchem.com [benchchem.com]
- 34. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 36. broadpharm.com [broadpharm.com]
- 37. static.igem.wiki [static.igem.wiki]
A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of Dehydromorpholines
Chiral morpholines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their synthesis in enantiomerically pure form is therefore a critical endeavor for drug development professionals. Asymmetric hydrogenation of dehydromorpholines represents a highly atom-economical and efficient route to these valuable building blocks. The choice of catalyst, however, is paramount to achieving the high yields and enantioselectivities required for pharmaceutical applications. This guide provides an in-depth comparison of leading catalyst systems based on rhodium, iridium, and ruthenium, offering experimental data and mechanistic insights to aid researchers in catalyst selection and optimization.
The Significance of Chiral Morpholines in Drug Discovery
The morpholine moiety is a versatile heterocyclic motif that can impart favorable physicochemical properties to a drug molecule, such as improved aqueous solubility, metabolic stability, and oral bioavailability. The introduction of a stereocenter within the morpholine ring can profoundly influence the pharmacological activity and safety profile of a compound. Consequently, the development of robust and scalable methods for the stereoselective synthesis of chiral morpholines is of paramount importance.
A Comparative Analysis of Catalyst Performance
The asymmetric hydrogenation of dehydromorpholines, a class of cyclic enamides, has been most successfully achieved using catalysts based on rhodium, iridium, and ruthenium, each paired with a suitable chiral ligand. Below, we compare the performance of representative catalysts from each class, drawing on data from the peer-reviewed literature.
Rhodium-Based Catalysts: The SKP-Rh Complex for 2-Substituted Dehydromorpholines
Rhodium catalysts, particularly those with bisphosphine ligands, have a long and successful history in the asymmetric hydrogenation of various unsaturated substrates. Recently, a cationic rhodium complex bearing the (R,R,R)-SKP ligand has been shown to be highly effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines, a class of substrates previously considered challenging due to steric hindrance and the electron-rich nature of the double bond.
| Substrate (Dehydromorpholine) | Catalyst System | Yield (%) | ee (%) | Conditions | Reference |
| N-Cbz-2-phenyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 99 | 92 | 30 atm H₂, CH₂Cl₂, rt, 24 h | [1] |
| N-Cbz-2-(4-fluorophenyl) | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 98 | 91 | 30 atm H₂, CH₂Cl₂, rt, 24 h | [1] |
| N-Cbz-2-(4-methoxyphenyl) | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 97 | 92 | 30 atm H₂, CH₂Cl₂, rt, 24 h | [1] |
| N-Cbz-2-(2-thienyl) | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 96 | 88 | 30 atm H₂, CH₂Cl₂, rt, 24 h | [1] |
The Rh-SKP system demonstrates excellent yields and high enantioselectivities across a range of 2-aryl substituted dehydromorpholines. The large bite angle of the SKP ligand is thought to be crucial for achieving high stereocontrol with these sterically demanding substrates.
Iridium-Based Catalysts: High Selectivity for Cyclic Enamides
Iridium catalysts, particularly those with P,N-ligands such as PHOX (phosphine-oxazoline), have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including cyclic enamides that are structurally analogous to dehydromorpholines. These catalysts often exhibit remarkable selectivity, sometimes outperforming their rhodium and ruthenium counterparts.
| Substrate (Cyclic Enamide) | Catalyst System | Yield (%) | ee (%) | Conditions | Reference |
| N-acetyl-β-tetralone enamide | MaxPHOX-Ir | >99 | >99 | 3 bar H₂, EtOAc, rt | [2][3] |
| N-benzoyl-β-tetralone enamide | MaxPHOX-Ir | >99 | 99 | 3 bar H₂, CH₂Cl₂, rt | [2] |
| N-acetyl-α-tetralone enamide | MaxPHOX-Ir | >99 | 99 | 3 bar H₂, CH₂Cl₂, rt | [2] |
The MaxPHOX-Ir catalyst system provides outstanding enantioselectivities for the hydrogenation of cyclic enamides derived from α- and β-tetralones.[2][3] A notable feature of this system is the pressure-dependent selectivity, with lower hydrogen pressures often leading to higher enantiomeric excess.[2][3]
Ruthenium-Based Catalysts: Broad Applicability
Ruthenium catalysts, often in combination with atropisomeric bisphosphine ligands like BINAP, are well-established for the asymmetric hydrogenation of a wide variety of functionalized olefins and ketones. While specific data for dehydromorpholine hydrogenation is less prevalent in the literature, their performance with other cyclic enamides and related structures suggests their potential applicability. Ruthenium-catalyzed hydrogenations often exhibit a different mechanistic pathway compared to rhodium, which can lead to complementary stereochemical outcomes.[4]
Due to the lack of direct comparative data on dehydromorpholines, a specific data table for ruthenium is omitted to maintain scientific integrity. However, Ru-catalyzed asymmetric hydrogenation of isoquinoline alkaloids, which are structurally related N-heterocycles, has been reported with success.
Mechanistic Insights: The Origin of Stereoselectivity
The enantioselectivity in these hydrogenation reactions arises from the precise three-dimensional arrangement of the substrate, metal center, and chiral ligand in the key transition state. While the exact mechanisms can be complex and substrate-dependent, some general principles for each metal are understood.
Rhodium-Catalyzed Hydrogenation: The "Unsaturated" Pathway
For many Rh-bisphosphine catalysts, the reaction is believed to proceed through an "unsaturated" pathway. The enamide substrate coordinates to the cationic Rh(I) center, followed by oxidative addition of dihydrogen to form a Rh(III)-dihydride intermediate. Subsequent migratory insertion of the olefin into a Rh-H bond and reductive elimination of the product regenerates the Rh(I) catalyst. The stereochemistry is determined in the diastereomeric catalyst-substrate adducts and their relative rates of reaction.
Caption: Generalized Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation.
Iridium-Catalyzed Hydrogenation: The Ir(III)/Ir(V) Cycle
For iridium catalysts with P,N-ligands like PHOX, a mechanism involving an Ir(III)/Ir(V) catalytic cycle has been proposed for the hydrogenation of unfunctionalized alkenes and is considered plausible for enamides.[5] In this pathway, the active catalyst is an Ir(III)-dihydride species. The substrate coordinates, followed by migratory insertion and then oxidative addition of H₂ to form a transient Ir(V) intermediate. Reductive elimination then releases the product. The stereochemistry is determined by the facial selectivity of the olefin coordination to the chiral iridium center.
Caption: Proposed Ir(III)/Ir(V) Catalytic Cycle for Asymmetric Hydrogenation.
Ruthenium-Catalyzed Hydrogenation: Metal-Ligand Bifunctional Mechanism
Ruthenium catalysts, particularly those of the Noyori-type used for ketone hydrogenation, can operate via a metal-ligand bifunctional mechanism. In this model, both the metal center and the ligand actively participate in the hydrogen transfer step. For enamide hydrogenation with Ru-bisphosphine catalysts, the mechanism can be more akin to the rhodium pathway, but the nature of the metal and its coordination sphere can lead to different reactivity and selectivity.
Experimental Protocol: Gram-Scale Asymmetric Hydrogenation of N-Cbz-2-phenyl-dehydromorpholine using Rh-SKP
This protocol is adapted from the work of Zhang and co-workers and provides a detailed procedure for the gram-scale synthesis of a chiral 2-substituted morpholine.[1]
Materials:
-
N-Cbz-2-phenyl-dehydromorpholine (1.10 g, 3.7 mmol)
-
[Rh(cod)₂]SbF₆ (0.2 mol%)
-
(R,R,R)-SKP (0.21 mol%)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
To a dried autoclave under an inert atmosphere (e.g., argon or nitrogen), add N-Cbz-2-phenyl-dehydromorpholine (1.10 g, 3.7 mmol).
-
In a separate vial, dissolve [Rh(cod)₂]SbF₆ and (R,R,R)-SKP in anhydrous DCM.
-
Transfer the catalyst solution to the autoclave containing the substrate via cannula.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen.
-
Stir the reaction mixture at room temperature for 36 hours.
-
After the reaction is complete, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral morpholine product.
Expected Outcome: 1.07 g (97% yield) of the hydrogenated product with 92% ee.
Caption: Workflow for the Gram-Scale Asymmetric Hydrogenation of Dehydromorpholine.
Conclusion and Future Outlook
The asymmetric hydrogenation of dehydromorpholines is a potent strategy for the synthesis of enantioenriched morpholines. Rhodium, iridium, and ruthenium catalysts each offer distinct advantages.
-
Rhodium-SKP has demonstrated exceptional performance for the direct hydrogenation of 2-substituted dehydromorpholines, a previously challenging substrate class.[1]
-
Iridium-MaxPHOX catalysts provide state-of-the-art enantioselectivity for a range of cyclic enamides and are a compelling choice for substrates where achieving near-perfect stereocontrol is critical.[2][3]
-
Ruthenium-based systems , while less explored for dehydromorpholines specifically, offer a broad substrate scope and the potential for complementary reactivity.
The choice of catalyst will ultimately depend on the specific dehydromorpholine substrate, desired scale of reaction, and economic considerations. Future research in this area will likely focus on the development of catalysts with even broader substrate scope, higher turnover numbers, and the use of more sustainable and earth-abundant metals. The continued exploration of ligand design and mechanistic studies will undoubtedly lead to even more powerful catalytic systems for the synthesis of these vital chiral building blocks.
References
- 1. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. | Semantic Scholar [semanticscholar.org]
- 2. d-nb.info [d-nb.info]
- 3. Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Evaluation of Synthesized 2-(Morpholin-3-yl)ethanol: A Multi-Modal Analytical Approach
For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. The compound 2-(Morpholin-3-yl)ethanol, a versatile building block in medicinal chemistry, is no exception. Its structural integrity and the absence of impurities are paramount to ensure the desired reactivity and to prevent the introduction of potentially confounding variables in subsequent synthetic steps or biological assays. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the comprehensive purity assessment of this compound.
The Synthetic Landscape and the Genesis of Impurities
A definitive, publicly available synthesis for this compound is not readily found in the literature. However, a plausible and chemically sound synthetic route can be postulated starting from commercially available precursors. Understanding this hypothetical synthesis is crucial as it allows us to anticipate potential impurities, which in turn informs our choice of analytical methodology.
A likely synthetic pathway involves the reduction of a morpholin-3-one ester, such as ethyl 2-(morpholin-3-on-4-yl)acetate. This precursor could be synthesized from morpholin-3-one and ethyl chloroacetate. The final reduction step to yield this compound would likely employ a powerful reducing agent like lithium aluminum hydride.
Based on this proposed synthesis, a range of potential impurities can be predicted:
-
Unreacted Starting Materials: Residual morpholin-3-one and ethyl 2-(morpholin-3-on-4-yl)acetate.
-
By-products of Incomplete Reaction: Intermediates from the reduction process.
-
Isomeric Impurities: Depending on the stereochemistry of the starting materials and reaction conditions, isomeric forms of this compound could be present.
-
Degradation Products: The compound may be susceptible to oxidation or other degradation pathways under certain storage conditions.
GC-MS: A Powerful Tool Requiring a Strategic Approach
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, offering exceptional separation efficiency and definitive identification capabilities.[1] However, the direct analysis of polar, nitrogen-containing compounds like this compound can be challenging due to their low volatility and potential for interaction with the stationary phase of the GC column. To overcome this, a derivatization step is often necessary to increase the volatility and thermal stability of the analyte.[2]
The Rationale for Derivatization
For morpholine and its derivatives, a common and effective derivatization strategy is the reaction with sodium nitrite under acidic conditions to form the corresponding N-nitroso derivative.[3] This reaction converts the secondary amine in the morpholine ring into a less polar and more volatile N-nitrosamine, making it amenable to GC-MS analysis.
Experimental Protocol: GC-MS with Derivatization
1. Derivatization:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 1 mL of 1 M hydrochloric acid.
-
Add 1 mL of a 10% (w/v) aqueous solution of sodium nitrite dropwise while vortexing.
-
Allow the reaction to proceed at room temperature for 15 minutes.
2. Extraction:
-
Extract the derivatized sample with 2 mL of dichloromethane three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Carefully evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.
3. GC-MS Analysis:
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a suitable choice.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Data Interpretation and Expected Results
The total ion chromatogram (TIC) will show a major peak corresponding to the derivatized this compound. The mass spectrum of this peak is expected to show a molecular ion peak ([M]⁺) and characteristic fragmentation patterns. For N-nitrosomorpholine, a characteristic fragment is often observed at m/z 86, corresponding to the loss of the NO group.[4] Impurities will appear as separate peaks in the chromatogram, and their mass spectra can be used for identification by comparison with spectral libraries or by interpretation of their fragmentation patterns.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Derivatized this compound | ~10-12 | Molecular ion, fragments corresponding to the loss of the nitroso group and side chain fragmentation. |
| Derivatized Morpholin-3-one | ~8-10 | Molecular ion, fragments characteristic of the morpholinone ring. |
| Unreacted Ethyl 2-(morpholin-3-on-4-yl)acetate | May not derivatize or elute under these conditions. | - |
Alternative and Complementary Analytical Techniques
While GC-MS with derivatization is a powerful technique, it is not without its limitations. The derivatization step can introduce variability and may not be suitable for all potential impurities.[5] Therefore, employing orthogonal analytical methods is crucial for a comprehensive purity assessment.[6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for the analysis of polar and non-volatile compounds, making it well-suited for the direct analysis of this compound without the need for derivatization.[7]
Experimental Protocol: HPLC-UV
-
Column: A reversed-phase C18 column is a good starting point. For enhanced retention of this polar analyte, a column with a polar-embedded group or the use of an ion-pairing reagent may be beneficial.[8]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.
-
Injection Volume: 10 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[1] This technique is particularly advantageous for analyzing polar compounds and can provide molecular weight information for unknown impurities.[9]
Experimental Protocol: LC-MS
The LC conditions would be similar to those for HPLC-UV. The mass spectrometer would typically be operated in electrospray ionization (ESI) positive mode to readily ionize the amine-containing analyte and its impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is an inherently quantitative technique that provides detailed structural information about a molecule.[10] Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[11][12]
Experimental Protocol: qNMR
-
An accurately weighed sample of the synthesized this compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) along with an accurately weighed internal standard of known purity (e.g., maleic acid).
-
A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
The purity of the analyte is calculated by comparing the integral of a characteristic analyte proton signal to the integral of a known proton signal from the internal standard.
Comparative Analysis of Methodologies
| Technique | Advantages | Disadvantages | Best Suited For |
| GC-MS (with derivatization) | High separation efficiency. Definitive identification through mass spectral libraries. High sensitivity. | Requires derivatization, which can be complex and introduce errors.[5] Not suitable for non-volatile or thermally labile impurities. | Identification and quantification of volatile and semi-volatile impurities. |
| HPLC-UV | Direct analysis of the polar analyte without derivatization.[7] Robust and widely available. | Limited sensitivity for compounds with weak or no UV chromophore. Peak identification relies on retention time matching with standards. | Routine purity checks and quantification of known impurities with UV absorbance. |
| LC-MS | Direct analysis of polar compounds.[9] Provides molecular weight information for unknown impurities.[1] High sensitivity and selectivity. | Higher instrumentation cost and complexity compared to HPLC-UV. Ion suppression effects can impact quantification. | Identification and quantification of a wide range of impurities, including non-volatile and polar compounds. |
| qNMR | Absolute quantification without a reference standard of the analyte.[11][12] Provides structural information. Non-destructive. | Lower sensitivity compared to MS-based methods. Requires a pure internal standard. Signal overlap can complicate analysis. | Accurate determination of the absolute purity of the main component and quantification of major impurities. |
Conclusion: An Integrated Approach for Unwavering Confidence
The purity of this compound is a critical parameter that underpins its successful application in research and drug development. While GC-MS with derivatization offers a powerful means of analysis, a comprehensive and robust purity assessment is best achieved through an integrated, multi-modal approach. The choice of analytical technique should be guided by the specific information required. For routine quality control, HPLC-UV may suffice. For in-depth impurity profiling and identification of unknowns, LC-MS is invaluable. For the definitive determination of absolute purity, qNMR stands as a powerful, orthogonal technique. By judiciously selecting and combining these analytical tools, researchers can ensure the integrity of their synthetic intermediates and build a solid foundation for their scientific endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advantages And Disadvantages Of Derivatization - 1053 Words | Bartleby [bartleby.com]
- 6. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 7. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. Morpholine | SIELC Technologies [sielc.com]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Kinetic Analysis of Morpholine-Based Acetylcholinesterase Inhibitors
For researchers and drug development professionals navigating the landscape of neurodegenerative disease therapeutics, the inhibition of acetylcholinesterase (AChE) remains a cornerstone strategy, particularly in the symptomatic treatment of Alzheimer's disease.[1][2][3][4] The morpholine scaffold has emerged as a privileged structure in the design of novel AChE inhibitors, owing to its favorable physicochemical properties that can enhance drug-likeness and blood-brain barrier permeability.[5][6][7][8] This guide provides a comprehensive comparison of morpholine-based AChE inhibitors, supported by experimental data and detailed protocols for their kinetic analysis. Our focus is to equip you with the foundational knowledge and practical insights necessary to critically evaluate and advance the development of this promising class of compounds.
The Scientific Imperative: Understanding Cholinergic Signaling in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is linked to a deficit in cholinergic signaling.[1][2][3] This is primarily due to the progressive loss of cholinergic neurons, leading to reduced levels of the neurotransmitter acetylcholine (ACh) in the brain.[2][9] AChE is the key enzyme responsible for the hydrolysis of ACh, and its inhibition can temporarily boost cholinergic neurotransmission, thereby alleviating some of the cognitive symptoms of the disease.[1][4]
Below is a diagram illustrating the cholinergic signaling pathway and the role of AChE inhibitors.
Caption: Cholinergic signaling and AChE inhibition.
A Comparative Look at Morpholine-Based AChE Inhibitors
A variety of morpholine-containing scaffolds have been investigated for their AChE inhibitory activity. The following table summarizes the kinetic data for a selection of these compounds, offering a glimpse into their structure-activity relationships (SAR).
| Compound Class | Representative Compound | AChE IC50 (µM) | Inhibition Type | Ki (µM) | Reference |
| Morpholine-bearing Quinoline Derivatives | Compound 11g | 1.94 ± 0.13 | Mixed | - | [10][11] |
| Compound 11a | - | Mixed | - | [10][11] | |
| Morpholine-based Chalcones | MO5 | 6.1 | Competitive | 2.52 | |
| MO9 | 12.01 | Non-competitive | 7.04 | ||
| Phenoxyethyl Morpholine Derivatives | Compound 5c | - | - | - | [12] |
Note: "-" indicates data not provided in the cited sources. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The inhibition constant (Ki) is a more precise measure of the inhibitor's binding affinity.
The data suggests that the nature of the scaffold to which the morpholine moiety is attached, as well as the specific substitutions, significantly influences both the potency and the mechanism of inhibition. For instance, morpholine-based chalcones have been shown to exhibit both competitive and non-competitive inhibition, indicating different binding modes within the AChE enzyme.[11]
Experimental Protocol: Kinetic Analysis of AChE Inhibition
A thorough kinetic analysis is essential to characterize the inhibitory potential of novel compounds. The following protocol details the steps for determining the IC50 and the inhibition constant (Ki) of a morpholine-based AChE inhibitor using the widely accepted Ellman's method.[13]
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) - Chromogen
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow
The workflow for determining the kinetic parameters of an AChE inhibitor is outlined below.
Caption: Workflow for AChE kinetic analysis.
Step-by-Step Protocol
Part 1: IC50 Determination
-
Prepare Reagent Solutions:
-
Prepare stock solutions of AChE, ATCI, DTNB, and the test inhibitor in appropriate buffers or solvents.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
20 µL of various dilutions of the test inhibitor (or buffer for the control)
-
-
-
Pre-incubation:
-
Add 10 µL of the AChE solution to each well.
-
Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C).[13]
-
-
Initiate the Reaction:
-
Add 10 µL of the ATCI solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a total of 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Ki Determination and Mechanism of Inhibition
-
Assay Setup:
-
Prepare a series of assays with varying concentrations of the substrate (ATCI) in the absence and presence of a fixed concentration of the inhibitor (typically a concentration close to its IC50 value).
-
-
Measure Initial Velocities:
-
Follow the same procedure as for IC50 determination to measure the initial reaction velocities (V) for each substrate concentration, both with and without the inhibitor.
-
-
Data Analysis:
-
Construct a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).[14][15][16][17][18]
-
The type of inhibition can be determined by observing the changes in the Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor.
-
The inhibition constant (Ki) can be calculated from the Lineweaver-Burk plot or by using the Cheng-Prusoff equation if the inhibition is competitive.
-
Conclusion
The kinetic analysis of morpholine-based AChE inhibitors is a critical step in the drug discovery process. By understanding the principles of enzyme kinetics and following robust experimental protocols, researchers can accurately characterize the potency and mechanism of action of these promising compounds. The insights gained from such studies are invaluable for guiding the rational design and optimization of the next generation of therapeutics for Alzheimer's disease and other neurodegenerative disorders.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of Morpholine Derivatives for Anticancer Activity
Introduction: The Privileged Role of the Morpholine Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen, is a quintessential example of such a scaffold, particularly in the development of anticancer agents.[1][2][3] Its prevalence is not coincidental but is rooted in a unique combination of advantageous physicochemical and metabolic properties. The morpholine moiety imparts a well-balanced lipophilic-hydrophilic profile, enhances aqueous solubility, and often improves the metabolic stability and pharmacokinetic profile of a parent molecule.[3][4][5] Furthermore, its oxygen atom can act as a crucial hydrogen bond acceptor, while the nitrogen atom provides a convenient point for synthetic elaboration, allowing for fine-tuning of a compound's biological activity.[1][6]
This guide provides an in-depth comparative analysis of Structure-Activity Relationship (SAR) studies for various classes of morpholine-containing anticancer agents. We will dissect how specific structural modifications influence their potency, selectivity, and mechanism of action, supported by experimental data from seminal studies. The objective is to offer researchers and drug development professionals a clear, evidence-based understanding of the design principles governing the efficacy of these promising compounds.
General Pharmacophoric Features and Key Scaffolds
The anticancer activity of morpholine derivatives is rarely derived from the morpholine ring alone. Instead, its efficacy is realized when it is appended to a larger, biologically active core scaffold. The morpholine typically serves one of two primary roles:
-
The "Solubility/PK Enhancer": In this role, the morpholine ring is attached to a core scaffold to improve its drug-like properties, such as solubility and metabolic resistance, without directly participating in the key binding interactions with the biological target.
-
The "Binding Motif": Here, the morpholine is an integral part of the pharmacophore, directly engaging with the target protein, often via hydrogen bonding with amino acid residues in the active site.[3] This is particularly evident in kinase inhibitors.
Several core heterocyclic systems are frequently combined with morpholine to generate potent anticancer agents. This guide will focus on the most prominent examples: quinazolines, quinolines, and the pyrimidine/triazine cores found in PI3K/mTOR inhibitors.
Comparative Analysis: Morpholine-Substituted Quinazolines and Quinolines
The quinazoline and quinoline scaffolds are foundational in the design of kinase inhibitors, including the groundbreaking EGFR inhibitor Gefitinib, which features a morpholine ring. SAR studies on novel derivatives consistently demonstrate that systematic modification of different parts of the molecule can dramatically alter cytotoxic activity.
Core SAR Insights
A common template for these derivatives consists of three key components: the core quinazoline/quinoline ring (A), the morpholine ring (B), and a substituted aromatic ring (C).[7]
Caption: Generalized structure of morpholine-quinazoline anticancer agents.
SAR studies of morpholine-substituted quinazolines have revealed several key trends:[7]
-
The Morpholine Ring (B): This moiety is consistently shown to be a crucial pharmacophore. Its incorporation generally leads to compounds with better pharmacokinetic and pharmacodynamic profiles compared to other six-membered nitrogen heterocycles.[7]
-
The Substituted Aromatic Ring (C): The nature and position of substituents on this terminal ring are critical for modulating potency. Studies on a series of morpholino-quinazoline derivatives showed that electron-withdrawing groups (e.g., -Cl, -F, -NO2) and electron-donating groups (e.g., -CH3, -OCH3) at different positions significantly impact cytotoxicity against various cancer cell lines.[7] For instance, certain halogen substitutions can enhance binding affinity through additional interactions in the target's active site.[8]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of representative morpholino-quinoline and morpholino-quinazoline derivatives against common cancer cell lines.
| Compound ID | Core Scaffold | R-Group on Aniline/Aryl Ring | Cell Line | IC50 (µM) | Reference |
| 3c | Quinoline | 4-chloro | HepG2 | 11.42 | [9] |
| 3d | Quinoline | 4-fluoro | HepG2 | 8.50 | [9] |
| 3e | Quinoline | 4-nitro | HepG2 | 12.76 | [9] |
| AK-3 | Quinazoline | 2,4-dichloro | MCF-7 | 0.89 | [7] |
| AK-10 | Quinazoline | 4-nitro | MCF-7 | 0.96 | [7] |
| Sorafenib | (Standard) | - | HepG2 | 5.20 | [9] |
| Colchicine | (Standard) | - | MCF-7 | 1.02 | [7] |
Analysis: The data clearly shows that small changes to the terminal aromatic ring lead to significant differences in potency. For the quinoline series, the 4-fluoro substitution (3d ) yielded the highest activity against the HepG2 liver cancer cell line.[9] In the quinazoline series, compounds with di-chloro (AK-3 ) and nitro (AK-10 ) substitutions demonstrated potent sub-micromolar activity against the MCF-7 breast cancer cell line, rivaling the standard drug colchicine.[7] Mechanistic studies on compounds AK-3 and AK-10 suggest they induce apoptosis by inhibiting Bcl-2 proteins.[7]
Comparative Analysis: Morpholine-Containing PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its frequent dysregulation in cancer makes it a prime therapeutic target.[10] Many potent PI3K inhibitors incorporate a morpholine ring, which is essential for binding to the kinase hinge region.
Caption: The PI3K/Akt/mTOR signaling pathway targeted by morpholine inhibitors.
The Case of ZSTK474: A Morpholino-Triazine PI3K Inhibitor
ZSTK474 is a well-characterized pan-class I PI3K inhibitor built on a 1,3,5-triazine core with two morpholine substituents. SAR studies on ZSTK474 and its analogs provide invaluable insights into the role of the morpholine moiety.[11] It is established that one of the two morpholine groups is critical for binding interactions within the PI3K enzyme active site.[11]
A key study explored the replacement of one morpholine group with other functionalities to probe the importance of the morpholine oxygen.[11]
-
Morpholine vs. Piperazine: Replacing a morpholine with a piperazine ring (analog 2a ) led to a dramatic >36-fold reduction in PI3Kα inhibition. This highlights the critical role of the morpholine's oxygen atom, likely as a hydrogen bond acceptor, for potent activity.[11]
-
Restoring Activity: Interestingly, N-acetylation of the piperazine ring (analog 2b ) restored the inhibitory activity to levels comparable with ZSTK474. This suggests that a hydrogen bond accepting group at that position is essential, and the acetyl oxygen can functionally mimic the morpholine oxygen.[11]
Comparative PI3K Isoform Inhibition Data
This table compares the inhibitory activity of ZSTK474 with analogs where one morpholine is replaced by other 2-aminoethyl groups.
| Compound ID | Morpholine Replacement | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| ZSTK474 (1) | (None) | 5.0 | 20.8 | 37.0 | 3.9 | [11] |
| 6a | Ethanolamine | 9.9 | >100 | 92.5 | 9.8 | [11] |
| 6b | Diethanolamine | 3.7 | >100 | 14.6 | 10.0 | [11] |
Analysis: The data demonstrates that replacing the cyclic morpholine with acyclic analogs like ethanolamine (6a ) or diethanolamine (6b ) can maintain potent inhibition, particularly against the PI3Kα isoform.[11] The diethanolamine derivative 6b was even slightly more potent against PI3Kα than the parent ZSTK474 and showed improved activity against PI3Kγ.[11] However, these modifications led to a significant loss of activity against the PI3Kβ isoform. This underscores how subtle structural changes on the morpholine component can be used to tune isoform selectivity, a key goal in developing safer and more targeted cancer therapeutics.
Experimental Protocols & Workflows
To ensure the trustworthiness and reproducibility of SAR findings, standardized experimental protocols are essential. Below are methodologies for key assays used to characterize these compounds.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is fundamental for determining a compound's ability to inhibit cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Protocol: Western Blot for PI3K Pathway Inhibition
This technique confirms that a compound inhibits its intended target within the cell.
-
Cell Treatment & Lysis: Treat cancer cells (e.g., C4-2 prostate cancer cells) with the inhibitor at various concentrations (and a control) for a specified time (e.g., 2-4 hours).[10] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for a downstream marker of PI3K activity, such as phosphorylated Akt (p-Akt Ser473), and an antibody for total Akt as a loading control.[10]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. A potent PI3K inhibitor will show a dose-dependent decrease in the p-Akt/total Akt ratio.
Caption: A typical workflow for the preclinical evaluation of novel derivatives.
Conclusion and Future Directions
The structure-activity relationship studies of morpholine derivatives consistently underscore the scaffold's value in anticancer drug design. The morpholine ring is not merely a passive solubilizing group but an active participant that can be rationally modified to enhance potency, modulate selectivity, and improve overall drug-like properties.
Key takeaways from this comparative analysis include:
-
The morpholine oxygen frequently acts as a critical hydrogen bond acceptor in kinase inhibitor binding sites.[11][12][13]
-
Substitutions on ancillary aromatic rings provide a powerful tool for fine-tuning cytotoxic potency against specific cancer cell lines.[7][8]
-
Modification or replacement of the morpholine ring itself can alter selectivity profiles, for example, among different PI3K isoforms.[11]
The future of this chemical class lies in the continued rational design of novel derivatives. By leveraging the SAR principles outlined here, medicinal chemists can develop next-generation anticancer agents with improved efficacy, better safety profiles, and the potential to overcome the challenge of drug resistance.[8][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 14. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Rings: A Comparative Guide to the Stereoselective Synthesis of Morpholines and Piperazines
Introduction: Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, morpholine and piperazine rings stand out as "privileged scaffolds." Their prevalence in FDA-approved drugs is a testament to their ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability.[1][2][3] While both are six-membered saturated heterocycles, the replacement of a nitrogen atom in piperazine with an oxygen atom in morpholine introduces subtle yet significant differences in their physicochemical properties and, consequently, in the strategies for their stereoselective synthesis. This guide provides a comparative analysis of modern stereoselective methods for constructing these crucial heterocyclic systems, offering insights into the mechanistic underpinnings that govern stereocontrol and practical guidance for their application.
Stereoselective Synthesis of Morpholines: Leveraging the Oxygen Atom
The presence of the oxygen atom in the morpholine ring offers unique opportunities for stereocontrol, particularly through hydrogen bonding interactions in catalytic processes.
Catalytic Asymmetric Synthesis via Tandem Hydroamination and Asymmetric Transfer Hydrogenation
A powerful one-pot strategy for the enantioselective synthesis of 3-substituted morpholines involves a tandem sequence of titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[4][5][6] This method transforms readily available aminoalkyne substrates into chiral morpholines with excellent enantioselectivity.[4]
The key to the high enantioselectivity of the ATH step lies in the hydrogen-bonding interaction between the oxygen atom of the cyclic imine intermediate and the ligand of the Noyori-Ikariya catalyst.[4][5][6] This interaction effectively locks the substrate into a specific orientation for hydride transfer, leading to high stereocontrol.
Experimental Protocol: Enantioselective Synthesis of (R)-3-benzylmorpholine [6]
-
Hydroamination: To a solution of the aminoalkyne substrate in an appropriate solvent, add the bis(amidate)bis(amido)Ti catalyst.
-
Stir the reaction mixture at room temperature until the formation of the cyclic imine is complete (monitored by an appropriate analytical technique).
-
Asymmetric Transfer Hydrogenation: To the crude imine solution, add the Noyori–Ikariya catalyst, RuCl--INVALID-LINK--, and a hydrogen source (e.g., formic acid/triethylamine mixture).
-
Stir the reaction at the designated temperature until the reduction is complete.
-
Purify the resulting (R)-3-benzylmorpholine using standard acid-base extraction and, if necessary, column chromatography.
Diastereoselective Synthesis from Chiral Pool Amino Acids
A versatile approach to trans-2,5-disubstituted morpholines utilizes amino acids from the chiral pool as starting materials.[7] This method provides excellent diastereoselectivity through an iodine-mediated 6-exotrig cyclization. The stereochemistry at the 5-position is dictated by the starting amino acid, while the trans-stereochemistry of the final product is controlled by the cyclization step.
Stereoselective Synthesis of Piperazines: Navigating the Challenges of Symmetry
The synthesis of chiral piperazines presents a different set of challenges. The presence of two nitrogen atoms can lead to issues with catalyst poisoning and often necessitates the use of protecting groups.[8] Furthermore, the absence of the oxygen atom found in morpholines means that strategies relying on hydrogen bonding to a catalyst are less effective.[4][5]
Comparative Catalytic Asymmetric Synthesis
When the aforementioned tandem hydroamination/ATH strategy is applied to the synthesis of 3-substituted piperazines, a noticeable drop in enantioselectivity is observed compared to the morpholine synthesis.[4][5] This is attributed to the weaker hydrogen-bonding ability of the nitrogen atom in the corresponding cyclic imine intermediate with the ruthenium catalyst.[4][5] This weaker interaction results in a less-defined transition state for hydride transfer, leading to lower enantiomeric excesses.
Asymmetric Lithiation-Trapping of N-Boc Piperazines
A powerful method for the direct functionalization of the piperazine ring involves the asymmetric lithiation of an N-Boc protected piperazine using s-BuLi and a chiral ligand like (-)-sparteine, followed by trapping with an electrophile.[9][10] This approach allows for the synthesis of a variety of enantiopure α-substituted piperazines. The success of this method is highly dependent on the nature of the electrophile and the substituent on the distal nitrogen atom.[9][10]
Experimental Protocol: Asymmetric Synthesis of an α-Substituted Piperazine [9]
-
To a solution of the N-Boc protected piperazine and (-)-sparteine in an ethereal solvent at -78 °C, add s-butyllithium dropwise.
-
Stir the reaction mixture at -78 °C for the optimized lithiation time.
-
Add the desired electrophile and allow the reaction to proceed to completion.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product and purify by column chromatography.
Head-to-Head Comparison: Key Performance Metrics
The choice of synthetic strategy depends on the desired substitution pattern, the required level of stereocontrol, and the scalability of the process. Below is a comparative summary of representative methods.
| Method | Heterocycle | Substitution Pattern | Stereocontrol | Typical Yields | Typical ee/dr | Key Advantages | Key Limitations |
| Tandem Hydroamination/ATH[4][6] | Morpholine | 3-substituted | Enantioselective | Good | >95% ee | One-pot, high ee | Requires specific aminoalkyne substrates |
| Tandem Hydroamination/ATH[4] | Piperazine | 3-substituted | Enantioselective | Good | >81% ee | One-pot | Lower ee compared to morpholines |
| Iodine-mediated Cyclization[7] | Morpholine | trans-2,5-disubstituted | Diastereoselective | High | >99% dr | Uses chiral pool, high dr | Multi-step synthesis |
| Iodine-mediated Cyclization[7] | Piperazine | trans-2,5-disubstituted | Diastereoselective | Good | High dr | Uses chiral pool, high dr | Multi-step synthesis |
| Asymmetric Lithiation-Trapping[9] | Piperazine | α-substituted | Enantioselective | Variable | High er | Direct C-H functionalization | Requires stoichiometric chiral ligand |
Conclusion: A Strategic Choice for a Privileged Core
The stereoselective synthesis of morpholines and piperazines offers a rich field of study with significant implications for drug discovery. The choice between these two privileged scaffolds and the synthetic route to access them is a strategic one, dictated by the specific requirements of the target molecule. While the oxygen atom in morpholines can be exploited to achieve high levels of enantioselectivity in catalytic processes, robust methods exist for the stereoselective functionalization of the piperazine core. A thorough understanding of the underlying mechanistic principles is paramount for the rational design of efficient and highly stereoselective syntheses of these vital heterocyclic compounds.
References
- 1. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(Morpholin-3-yl)ethanol
Essential Safety and Handling Guide for 2-(Morpholin-3-yl)ethanol
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 917572-32-8) is readily available in public databases. The following guidance is based on the known hazards of structurally similar compounds, namely 3-Morpholinopropanol (CAS No. 4441-30-9) and (S)-Morpholin-3-ylmethanol (CAS No. 211053-50-8). These related compounds indicate a significant risk of severe skin burns and serious eye damage. Therefore, a cautious approach to handling is imperative.
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling this compound. The causality behind each procedural step is explained to ensure a comprehensive understanding of the safety measures.
Hazard Analysis and Core Principles of Protection
Due to the chemical nature of the morpholine ring and the ethanol side chain, this compound is anticipated to be a skin and eye irritant at a minimum. Data from the structural analog 3-Morpholinopropanol indicates a more severe hazard, classifying it as a substance that can cause severe skin burns and eye damage. Another analog, (S)-Morpholin-3-ylmethanol, is also flagged for causing serious eye damage[1][2]. Therefore, the primary principle of protection is to prevent all direct contact with the substance. This is achieved through a multi-layered defense system, with PPE being the last and most critical barrier.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of appropriate PPE is paramount when handling this compound. The following is a step-by-step guide to donning and the rationale for each piece of equipment.
2.1. Hand Protection: The First Line of Defense
-
Requirement: Wear two pairs of chemically resistant gloves. Nitrile or neoprene gloves are recommended.
-
Causality: Double-gloving provides an extra layer of protection against potential tears, punctures, or permeation of the chemical. The outer glove can be removed and replaced immediately in case of contamination, preserving the integrity of the inner glove and minimizing the risk of skin contact.
2.2. Eye and Face Protection: Shielding Against Splashes
-
Requirement: Wear tightly fitting safety goggles. In addition, a face shield is required when there is a risk of splashing, such as during transfers of larger volumes or when the substance is heated.
-
Causality: Given the high risk of serious eye damage, standard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes from all angles. A face shield offers a broader barrier, protecting the entire face from direct contact.
2.3. Body Protection: Preventing Dermal Exposure
-
Requirement: A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is mandatory. The gown should have a solid front, long sleeves, and tight-fitting cuffs.
-
Causality: Standard lab coats made of absorbent materials like cotton can wick chemicals towards the skin, increasing the duration of exposure. A low-permeability gown prevents the chemical from reaching the skin. Tight cuffs are essential to create a seal with the inner glove.
2.4. Respiratory Protection: A Precautionary Measure
-
Requirement: While the vapor pressure of this compound is not expected to be high at room temperature, it is prudent to handle this compound in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosol generation or if handling the substance outside of a fume hood, a fit-tested N95 or higher respirator should be worn.
-
Causality: Inhalation of morpholine derivatives can cause respiratory tract irritation. A fume hood provides the primary engineering control to minimize airborne concentrations. A respirator offers personal protection in situations where engineering controls are not sufficient.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-layered nitrile or neoprene gloves | Prevents skin contact and allows for quick decontamination |
| Eye Protection | Tightly fitting safety goggles | Protects against splashes and direct contact with the eyes |
| Face Protection | Face shield (in addition to goggles) | Provides a full-face barrier against splashes |
| Body Protection | Disposable, low-permeability gown with tight cuffs | Prevents skin absorption and contamination of personal clothing |
| Respiratory Protection | Handle in a fume hood; N95 respirator if aerosols are possible | Minimizes inhalation of potentially irritating vapors or aerosols |
Operational and Disposal Plans: A Step-by-Step Workflow
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring safe disposal of waste.
3.1. Preparation and Handling
-
Designate a Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Don PPE: Put on all required PPE in the correct order: gown, inner gloves, goggles, face shield, and then outer gloves.
-
Handle with Care: Use non-sparking tools and avoid actions that could generate aerosols. Keep containers tightly closed when not in use.
3.2. Spill Management
-
Evacuate and Alert: In case of a spill, evacuate the immediate area and alert colleagues and the lab supervisor.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize and Clean: Once absorbed, collect the material using non-sparking tools and place it in a designated, labeled waste container.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution and wash thoroughly with soap and water.
3.3. Disposal
-
Waste Segregation: All disposable PPE, contaminated materials, and excess this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Follow Institutional Guidelines: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not pour this chemical down the drain.
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
